molecular formula C8H8BrNO2 B2440097 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde CAS No. 1783653-50-8

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Cat. No.: B2440097
CAS No.: 1783653-50-8
M. Wt: 230.061
InChI Key: DMLIBWJCOQNJMU-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.061. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5-7(9)3-6(4-11)8(10-5)12-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLIBWJCOQNJMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)OC)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde .

The Tri-Vector Pyridine Scaffold for Medicinal Chemistry

Executive Summary

This compound (CAS: 1783653-50-8 ) is a highly functionalized pyridine building block used in the discovery of kinase inhibitors, GPCR ligands, and agrochemicals.[1] Its value lies in its "Tri-Vector" substitution pattern :

  • C3-Formyl (-CHO): A versatile electrophile for reductive aminations, olefinations, and heterocycle formation.

  • C5-Bromo (-Br): A handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to extend the carbon skeleton.

  • C2-Methoxy (-OMe): Serves as a hydrogen-bond acceptor or a latent leaving group (convertible to a pyridone or amine).

This guide outlines the critical parameters for handling, synthesizing, and deploying this scaffold in drug discovery campaigns.

Chemical Identity & Properties

PropertySpecification
CAS Number 1783653-50-8
IUPAC Name This compound
Synonyms 5-Bromo-2-methoxy-6-methylnicotinaldehyde; 3-Bromo-6-methoxy-5-formyl-2-methylpyridine
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
SMILES COC1=NC(C)=C(Br)C=C1C=O[1][2][3][4]
Appearance Off-white to pale yellow solid
Melting Point 98–102 °C (Typical for this class)
Solubility Soluble in DCM, EtOAc, DMSO; sparingly soluble in water.
PubChem CID 105487409

Synthesis Strategy

While this compound is commercially available as a building block, in-house synthesis is often required for scale-up. The most robust route utilizes the Nitrile Reduction Method , which avoids the regioselectivity issues associated with direct formylation.

Route A: The Nitrile Reduction (Recommended)

This pathway ensures the correct positioning of substituents by starting from the defined 3-cyano-6-methyl-2-pyridone scaffold.

Step 1: Bromination

  • Precursor: 2-Hydroxy-6-methylnicotinonitrile (commercially available).

  • Reagents:

    
    , Acetic Acid, or NBS in DMF.
    
  • Mechanism: Electrophilic aromatic substitution at the C5 position (para to the activating hydroxyl/carbonyl).

Step 2: O-Methylation

  • Reagents: MeI (Methyl Iodide),

    
     (Silver Carbonate) or Mitsunobu conditions.
    
  • Critical Note: Silver salts favor O-alkylation over N-alkylation in 2-pyridones.

Step 3: DIBAL-H Reduction

  • Reagents: Diisobutylaluminum hydride (DIBAL-H), Toluene/DCM, -78 °C.

  • Protocol: Selective reduction of the nitrile to the imine, which hydrolyzes to the aldehyde upon acidic workup.

Visual Synthesis Workflow

SynthesisRoute Start 2-Hydroxy-6-methyl- nicotinonitrile Step1 Step 1: C5-Bromination (Br2/AcOH) Start->Step1 Inter1 5-Bromo-2-hydroxy- 6-methylnicotinonitrile Step1->Inter1 Step2 Step 2: O-Methylation (MeI, Ag2CO3) Inter1->Step2 Inter2 5-Bromo-2-methoxy- 6-methylnicotinonitrile (CAS 88818-88-6) Step2->Inter2 Step3 Step 3: Reduction (DIBAL-H, -78°C) Inter2->Step3 Final TARGET: 5-Bromo-2-methoxy- 6-methylnicotinaldehyde (CAS 1783653-50-8) Step3->Final

Figure 1: Recommended synthetic pathway via nitrile reduction to ensure regiochemical fidelity.

Experimental Protocols (Representative)

Protocol 1: DIBAL-H Reduction of Nitrile to Aldehyde

Context: Converting the nitrile precursor (CAS 88818-88-6) to the target aldehyde.[5]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon.

  • Dissolution: Dissolve 5-bromo-2-methoxy-6-methylpyridine-3-carbonitrile (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition: Add DIBAL-H (1.0 M in toluene, 1.2 eq) dropwise over 20 minutes. Maintain internal temperature below -70 °C.

  • Monitoring: Stir for 2–4 hours. Monitor by TLC (disappearance of nitrile).[6]

  • Quench: Carefully quench with MeOH (5 mL) at -78 °C, followed by saturated aqueous Rochelle’s salt (potassium sodium tartrate).

  • Workup: Allow the mixture to warm to room temperature and stir vigorously until two clear layers form (1–2 hours). Extract with DCM (3x).[7]

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
    

Safety Note: DIBAL-H is pyrophoric. Handle strictly under inert atmosphere.

Reactivity & Applications

This scaffold is a "linchpin" in medicinal chemistry, allowing for the independent elaboration of three distinct vectors.

A. C3-Formyl: The Scaffold Core
  • Reductive Amination: Reacts with primary/secondary amines (

    
    ) to form benzylic amine linkers, common in GPCR antagonists (e.g., Dopamine D2/D3).
    
  • Wittig/Horner-Wadsworth-Emmons: Extension to acrylamides (Michael acceptors) for covalent kinase inhibitors.

  • Heterocyclization: Condensation with hydrazines or amidines to form fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines).

B. C5-Bromo: The Extension Vector
  • Suzuki-Miyaura Coupling: Excellent substrate for coupling with aryl/heteroaryl boronic acids. The C5 position is electronically activated enough for oxidative addition but less reactive than C2-halides (though the C2 here is blocked by OMe).

  • Lithium-Halogen Exchange: Treatment with

    
    -BuLi at -78 °C generates the C5-lithio species, which can be trapped with electrophiles (though the aldehyde must be protected first).
    
C. C2-Methoxy: The Functional Switch
  • Stable Ether: In most conditions, the OMe group is robust, improving lipophilicity (

    
    ).
    
  • Demethylation: Heating with HBr or Pyridine-HCl reveals the 2-pyridone , a key pharmacophore in many kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Reactivity Map

Reactivity cluster_C3 C3-Formyl Vector cluster_C5 C5-Bromo Vector Center 5-Bromo-2-methoxy- 6-methylnicotinaldehyde RedAm Reductive Amination (Amines, NaBH(OAc)3) Center->RedAm Wittig Wittig Olefination (Acrylamides) Center->Wittig Oxid Oxidation to Acid (NaClO2) Center->Oxid Suzuki Suzuki Coupling (Ar-B(OH)2, Pd) Center->Suzuki Buchwald Buchwald-Hartwig (Amines, Pd) Center->Buchwald Sonogashira Sonogashira (Alkynes, Cu/Pd) Center->Sonogashira

Figure 2: Divergent synthesis capabilities of the scaffold.

Safety & Handling

  • Hazards: Classified as Warning (GHS07). Harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding carboxylic acid over time.

  • Incompatibility: Strong oxidizing agents, strong bases.

References

  • Fluorochem Product Data. this compound (CAS 1783653-50-8).[1][4][8][9]Link

  • PubChem Compound Summary. CID 105487409: this compound. National Center for Biotechnology Information. Link

  • Hirokawa, Y., et al. (2000). "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid." Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. (Describes analogous pyridine functionalization strategies). Link

  • BLD Pharm Catalog. 5-Bromo-2-methoxy-6-methylpyridine-3-carbonitrile (CAS 88818-88-6).[5][8] (Precursor source). Link

Sources

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: March 2026

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: A Comprehensive Guide to Structural Reactivity and Synthetic Workflows

As a Senior Application Scientist in drug discovery, I frequently encounter complex heterocyclic building blocks that require precise, orthogonal functionalization. This compound (CAS: 1783653-50-8) is a prime example of a premium, highly functionalized tetrasubstituted pyridine scaffold. Its unique substitution pattern provides synthetic chemists with a versatile canvas for constructing complex pharmacophores, including advanced kinase inhibitors[1] and MRGPRX2 antagonists[2].

This technical whitepaper deconstructs the structural logic of this molecule, explains the causality behind its reactivity, and provides self-validating experimental workflows for its downstream application.

Chemical Identity & Physicochemical Data

Before designing a synthetic route, it is critical to establish the foundational parameters of the building block. Table 1 summarizes the core quantitative data for this compound.

Table 1: Physicochemical Properties

Parameter Value
CAS Registry Number 1783653-50-8[3]
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol [4]
IUPAC Name This compound
SMILES String COc1nc(C)c(Br)cc1C=O

| Monoisotopic Mass | 228.97385 Da[5] |

Structural Analysis & Orthogonal Reactivity Profile

The true value of this compound lies in its orthogonal reactivity. Each of its four substituents can be addressed independently without cross-reactivity, provided the correct mechanistic conditions are applied.

  • C5 Bromine (Cross-Coupling): The pyridine ring is inherently electron-deficient, which lowers the activation energy required for the oxidative addition of Palladium(0) into the C-Br bond[6]. This makes the C5 position an ideal handle for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions[7][8].

  • C3 Carbaldehyde (Nucleophilic Addition): The formyl group is highly electrophilic. It readily undergoes reductive amination to yield secondary or tertiary amines[9], or Wittig olefination to extend the carbon framework.

  • C2 Methoxy (Directing/Protecting Group): The methoxy group acts as an electron-donating moiety, modulating the electronics of the ring. Crucially, under strong Lewis acidic conditions (e.g., BBr3), it can be demethylated to reveal a 2-pyridone—a common hydrogen-bond donor/acceptor motif in medicinal chemistry.

  • C6 Methyl (Lateral Functionalization): The protons on the C6 methyl group exhibit enhanced CH-acidity due to the combined electron-withdrawing effects of the pyridine nitrogen and the para-carbaldehyde group. This allows for lateral lithiation using strong bases (e.g., LDA) and subsequent electrophilic trapping.

Reactivity Core 5-Bromo-2-methoxy-6-methyl pyridine-3-carbaldehyde C5 C5: Bromo Group (Pd-Catalyzed Cross-Coupling) Core->C5 C3 C3: Formyl Group (Reductive Amination / Wittig) Core->C3 C2 C2: Methoxy Group (H-Bond Acceptor / Pyridone Precursor) Core->C2 C6 C6: Methyl Group (Lateral Lithiation) Core->C6

Caption: Orthogonal reactivity profile of this compound.

Experimental Workflows: Self-Validating Protocols

In process chemistry, a protocol is only robust if it contains built-in validation checkpoints. The following methodologies are designed as self-validating systems to ensure high-fidelity synthesis.

Protocol A: Suzuki-Miyaura Cross-Coupling at C5

Objective: Form a C-C bond at the C5 position using an arylboronic acid. Causality: We select Pd(PPh3)4 or Pd(dppf)Cl2 as the catalyst due to their proven efficacy in facilitating oxidative addition to bromopyridines[7][8]. A biphasic solvent system (1,4-Dioxane/H2O, 4:1) is utilized to ensure the simultaneous dissolution of the organic substrate and the inorganic base (K2CO3)[8][10].

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K2CO3 (2.0 eq)[8].

  • Degassing (Critical Step): Add the 1,4-Dioxane/H2O solvent mixture. Degas the system via three freeze-pump-thaw cycles. Causality: Dissolved oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species and promotes the homocoupling of the boronic acid[10].

  • Catalyst Addition: Under a positive stream of Argon, add Pd(PPh3)4 (5 mol%)[7][8].

  • Thermal Activation: Heat the reaction mixture to 80–90 °C[10].

  • Validation Checkpoint 1 (In-Process): After 4 hours, extract a 50 µL aliquot. Analyze via LC-MS. Self-Validation: Confirm the disappearance of the starting material mass (m/z ~230)[5]. If protodeboronation of the boronic acid is observed without product formation, the reaction must be halted and the degassing procedure re-evaluated[10].

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and wash sequentially with distilled water and brine. Dry the organic layer over anhydrous Na2SO4.

  • Purification & Validation 2: Isolate the product via silica gel flash chromatography. Validate the final structure via 1H-NMR (specifically noting the loss of the C4 aromatic proton and the appearance of the new aryl system).

Workflow Prep 1. Reagent Setup (Inert Atmosphere) React 2. Thermal Activation (80-90°C, Dioxane/H2O) Prep->React Val1 3. LC-MS / TLC Validation React->Val1 Val1->React Incomplete Workup 4. Aqueous Workup & Extraction Val1->Workup Conversion >95% Purify 5. Silica Gel Chromatography Workup->Purify Val2 6. NMR / HPLC Validation Purify->Val2

Caption: Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

Table 2: Optimization & Troubleshooting for Suzuki Coupling[10]

Issue Potential Cause Mechanistic Solution
No/Low Conversion Inactive Pd Catalyst Use a pre-activated Pd(0) catalyst or thoroughly degas the solvent system.
Protodeboronation Unstable Boronic Acid Switch to a pinacol boronic ester; utilize strictly anhydrous conditions.
Homocoupling Oxygen in System Implement strict Schlenk techniques; sparge with Argon for >15 mins.

| Dehalogenation | Over-reduction | Optimize ligand choice (e.g., use bulky phosphines like SPhos). |

Protocol B: Reductive Amination at C3

Objective: Convert the C3 carbaldehyde into a functionalized amine. Causality: Sodium triacetoxyborohydride (NaBH(OAc)3) is selected over standard NaBH4 because its electron-withdrawing acetate groups render it a milder reducing agent. This allows it to selectively reduce the intermediate iminium ion without prematurely reducing the starting aldehyde[9].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 eq) and the target primary or secondary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE). Add a catalytic amount of glacial acetic acid (0.1 eq) to lower the pH and facilitate iminium ion formation[9].

  • Validation Checkpoint 1: Stir for 2 hours at room temperature. Extract an aliquot for 1H-NMR analysis. Self-Validation: Confirm the disappearance of the aldehyde proton signal (~10 ppm). Do not proceed to the reduction step until imine formation is >95% complete to prevent the formation of the corresponding alcohol byproduct.

  • Reduction: Cool the mixture to 0 °C and add NaBH(OAc)3 (1.5 eq) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup & Validation 2: Quench the reaction carefully with saturated aqueous NaHCO3. Extract with dichloromethane, concentrate, and purify via reverse-phase HPLC. Validate the final amine via High-Resolution Mass Spectrometry (HRMS).

References

Sources

Comprehensive Technical Guide on 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde: Physicochemical Profiling and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1783653-50-8)[1] is a highly functionalized, multi-reactive heteroaromatic building block. In modern drug discovery and agrochemical development, the pyridine core remains one of the most privileged scaffolds due to its favorable pharmacokinetic properties. This specific molecule is engineered with three distinct synthetic handles: an electrophilic C3-aldehyde, a cross-coupling-ready C5-bromo substituent, and electron-modulating C2-methoxy and C6-methyl groups. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and validated experimental workflows.

Molecular Architecture & Physicochemical Properties

The strategic placement of substituents on the pyridine ring dictates its overall stability and reactivity. The C2-methoxy group acts as both a


-electron acceptor and a 

-electron donor. This electronic push-pull effect stabilizes the ring against unwanted nucleophilic aromatic substitution (

) at the C2 position while maintaining the electrophilicity of the C3-aldehyde.

Table 1: Physicochemical and Structural Data

PropertyValue
IUPAC Name This compound
CAS Registry Number 1783653-50-8[1]
Molecular Formula C8H8BrNO2[2]
Molecular Weight 230.06 g/mol
Topological Polar Surface Area (TPSA) 39.19 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 2
Physical State Solid

Mechanistic Role in Synthetic Chemistry

The true value of this compound lies in its orthogonal reactivity. The distinct electronic environments of its functional groups allow chemists to perform sequential modifications without the need for cumbersome protecting-group strategies.

  • The C3-Aldehyde (Electrophilic Hub): The aldehyde is highly primed for nucleophilic attack. Because the pyridine ring is inherently electron-deficient, the carbonyl carbon is highly electrophilic, making it an ideal substrate for reductive aminations to yield secondary or tertiary amines, or Knoevenagel condensations to yield substituted alkenes.

  • The C5-Bromo (Transition-Metal Handle): Bromine at the 5-position serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The adjacent C6-methyl group provides mild steric hindrance. This causality is critical: the steric bulk dictates the regioselectivity of the oxidative addition step and often necessitates the use of bulky, electron-rich phosphine ligands (such as XPhos or dppf) to facilitate the catalytic cycle.

  • Self-Validating Orthogonality: The reactivity of the C3-aldehyde and C5-bromo groups can be addressed sequentially. For instance, reductive amination can be performed at room temperature without affecting the C5-bromo group, which requires elevated temperatures and a palladium catalyst to react.

Reactivity Core This compound MW: 230.06 g/mol Aldehyde C3-Aldehyde Reactivity Core->Aldehyde Bromo C5-Bromo Reactivity Core->Bromo RedAm Reductive Amination (Secondary/Tertiary Amines) Aldehyde->RedAm NaBH(OAc)3, R-NH2 Condense Knoevenagel Condensation (Substituted Alkenes) Aldehyde->Condense Active Methylene, Base Suzuki Suzuki-Miyaura Coupling (Biaryl Scaffolds) Bromo->Suzuki R-B(OH)2, Pd Cat. Buchwald Buchwald-Hartwig Amination (Aminopyridines) Bromo->Buchwald R-NH2, Pd Cat.

Divergent synthetic reactivity map of the multi-functionalized pyridine scaffold.

Experimental Workflows (Protocols)

To ensure reproducibility and trustworthiness, the following protocols represent self-validating systems where reaction progress can be easily monitored via standard analytical techniques.

Protocol A: Reductive Amination at the C3-Aldehyde
  • Objective: Synthesis of an aminomethyl pyridine derivative.

  • Mechanism: Formation of an intermediate imine followed by in situ hydride reduction.

  • Step-by-Step Methodology:

    • Imine Formation: Dissolve this compound (1.0 eq, 230 mg, 1.0 mmol) and the desired primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Stir at room temperature for 2 hours under a nitrogen atmosphere.

    • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise. The use of NaBH(OAc)3 is critical as it is a mild reducing agent that selectively reduces the iminium ion without reducing any unreacted aldehyde.

    • Reaction Monitoring: Stir for 4-12 hours at room temperature. Monitor via TLC or LC-MS.

    • Quench & Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure amine.

Protocol B: Suzuki-Miyaura Cross-Coupling at the C5-Bromo Position
  • Objective: Synthesis of a biaryl pyridine scaffold.

  • Step-by-Step Methodology:

    • Reagent Setup: In an oven-dried Schlenk flask, combine this compound (1.0 eq, 230 mg, 1.0 mmol), the desired aryl boronic acid (1.2 eq), and K2CO3 (3.0 eq).

    • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1 v/v, 10 mL). Degas the mixture thoroughly by sparging with Argon for 15 minutes to prevent catalyst oxidation.

    • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq). The bidentate dppf ligand is specifically chosen to overcome the steric bulk of the C6-methyl group during the oxidative addition step.

    • Heating: Heat the reaction mixture to 90 °C for 12 hours under an Argon atmosphere.

    • Workup: Cool to room temperature, dilute with water (10 mL), and extract with EtOAc (3 x 15 mL). Dry and concentrate the organic layer, followed by silica gel purification.

Workflow Step1 Reagent Setup (Ar atmosphere) Step2 Catalyst Addition (Pd(dppf)Cl2) Step1->Step2 Step3 Heating (90°C, 12h) Step2->Step3 Step4 Workup (Extraction) Step3->Step4 Step5 LC-MS Validation (Isotope tracking) Step4->Step5

Step-by-step experimental workflow for palladium-catalyzed cross-coupling.

Analytical Validation

Trustworthy chemical synthesis requires rigorous analytical validation to confirm structural integrity and reaction success.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material exhibits a classic 1:1 isotopic doublet at m/z 230.0 [M+H]+ and 232.0 [M+H]+ due to the naturally occurring

    
    Br and 
    
    
    
    Br isotopes[3]. The disappearance of this distinct doublet is the primary, self-validating indicator of successful cross-coupling at the C5 position.
  • Nuclear Magnetic Resonance (

    
    H NMR, CDCl
    
    
    
    ):
    • The highly deshielded aldehyde proton (-CHO) appears as a sharp singlet far downfield at ~10.0 ppm.

    • The isolated aromatic proton at C4 appears as a singlet at ~8.2 ppm.

    • The methoxy (-OCH

      
      ) protons appear as a singlet at ~4.0 ppm.
      
    • The methyl (-CH

      
      ) protons appear as a singlet at ~2.6 ppm.
      

References

Sources

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (InChIKey: DMLIBWJCOQNJMU-UHFFFAOYSA-N): A Strategic Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the rational design of targeted therapeutics relies heavily on highly functionalized, orthogonally reactive building blocks. 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1783653-50-8) [1] [2] represents a premium heterocyclic scaffold. Defined by the unique InChIKey DMLIBWJCOQNJMU-UHFFFAOYSA-N, this compound offers a precise spatial arrangement of functional groups that enables the rapid, divergent synthesis of complex pharmaceutical libraries, particularly in the development of kinase inhibitors and GPCR modulators.

As a Senior Application Scientist, I have structured this technical guide to bridge the gap between theoretical cheminformatics and bench-level execution. This whitepaper details the physicochemical profile, structural causality, and self-validating synthetic workflows required to maximize the utility of this specific pyridine derivative.

Physicochemical Profiling

Understanding the baseline metrics of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for this scaffold is summarized below [1] [2] [3].

ParameterSpecification
IUPAC Name This compound
CAS Registry Number 1783653-50-8
InChIKey DMLIBWJCOQNJMU-UHFFFAOYSA-N
Molecular Formula C8H8BrNO2
Molecular Weight 230.06 g/mol
Monoisotopic Mass 228.97385 Da
SMILES COc1nc(C)c(Br)cc1C=O
Physical State Solid

Structural Anatomy & Reactivity Logic

The true value of DMLIBWJCOQNJMU-UHFFFAOYSA-N lies in its densely packed, orthogonally reactive functional groups. Every substitution on the pyridine ring serves a distinct mechanistic or structural purpose:

  • C3-Carbaldehyde (-CHO): The primary site for nucleophilic addition. It is ideal for reductive aminations to install diverse amine tails, which are crucial for enhancing aqueous solubility or engaging hinge-binding motifs in target kinases.

  • C5-Bromo (-Br): A robust handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Its meta-relationship to the aldehyde ensures that electronic cross-talk is minimized, preserving orthogonal reactivity.

  • C2-Methoxy (-OCH3) & C6-Methyl (-CH3): These groups provide essential steric shielding and modulate the electron density of the pyridine ring. The methoxy group increases the pKa of the pyridine nitrogen, altering its hydrogen-bonding capacity. Meanwhile, the C6-methyl group protects the adjacent position from metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby increasing the in vivo half-life of the final therapeutic lead.

Orthogonal Functionalization Workflow

To leverage this scaffold effectively, chemists employ an orthogonal functionalization strategy. The aldehyde and bromo groups can be reacted sequentially without interfering with one another.

Workflow Core 5-Bromo-2-methoxy- 6-methylpyridine- 3-carbaldehyde RedAm Reductive Amination (C3 Aldehyde) Core->RedAm NaBH(OAc)3 Amine SuzCoup Suzuki Coupling (C5 Bromo) RedAm->SuzCoup Pd(dppf)Cl2 Boronic Acid Product Multi-functionalized Therapeutic Lead SuzCoup->Product Final Assembly

Orthogonal functionalization workflow of the pyridine core.

Reaction Optimization Parameters

The following table summarizes the optimized quantitative parameters for the dual-functionalization workflow.

ParameterReductive Amination (C3)Suzuki-Miyaura Coupling (C5)
Substrate Eq. 1.0 eq (Aldehyde)1.0 eq (Bromo-intermediate)
Reagent Eq. 1.2 eq (Amine), 1.5 eq NaBH(OAc)₃1.5 eq (Boronic Acid)
Catalyst/Additive 1.0 eq Glacial Acetic Acid0.05 eq Pd(dppf)Cl₂, 3.0 eq K₂CO₃
Solvent System Anhydrous 1,2-Dichloroethane (DCE)1,4-Dioxane / H₂O (4:1 v/v)
Temperature 25°C (Room Temperature)90°C (Conventional Heating)
Reaction Time 4 - 6 hours12 hours

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Reductive Amination at C3

Objective: Convert the C3-aldehyde into a secondary or tertiary amine without reducing the C5-bromo group. Causality: Sodium Triacetoxyborohydride (NaBH(OAc)₃) is utilized because its electron-withdrawing acetate groups render it a milder reducing agent than NaBH₄. This ensures it selectively reduces the transient iminium ion without prematurely reducing the unreacted aldehyde or causing dehalogenation at C5.

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask, dissolve this compound (1.0 eq) and the target primary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 eq) to catalyze imine formation. Stir at 25°C for 2 hours.

  • Reduction: Introduce NaBH(OAc)₃ (1.5 eq) portion-wise over 10 minutes to control the exotherm. Stir for an additional 4-6 hours.

  • Self-Validation (In-Process Control): Monitor the reaction progression via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ ~230.0/232.0 m/z) is fully consumed and replaced by the expected product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acetic acid. Extract with dichloromethane (DCM) (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Suzuki-Miyaura Cross-Coupling at C5

Objective: Install an aryl or heteroaryl group at the C5 position of the newly aminated intermediate. Causality: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a crucial factor when dealing with sterically hindered substrates like our C6-methyl substituted pyridine. A biphasic 1,4-dioxane/water system is chosen to solvate both the organic substrate and the inorganic base (K₂CO₃).

Step-by-Step Methodology:

  • Preparation: In a microwave vial, combine the C3-aminated intermediate from Protocol 1 (1.0 eq), the desired aryl boronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

  • Solvent & Degassing: Add a 4:1 (v/v) mixture of 1,4-dioxane and H₂O. Degas the solution by bubbling argon through it for 10 minutes to prevent oxidative degradation of the palladium catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq) quickly under a steady argon stream. Seal the vial tightly.

  • Reaction: Heat the mixture conventionally at 90°C for 12 hours.

  • Self-Validation (In-Process Control): Conduct Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (7:3) mobile phase. The disappearance of the bromo-intermediate and the emergence of a new, lower-Rf UV-active spot confirms successful conversion.

  • Purification: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and purify the filtrate via reverse-phase preparative HPLC.

Application in Targeted Therapeutics

Derivatives of this compound are frequently utilized to synthesize inhibitors targeting the PI3K/AKT/mTOR signaling pathway [3]. The pyridine nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region, while the C3 and C5 modifications dictate selectivity and pharmacokinetic properties.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Target) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Recruitment mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation & Survival mTOR->Proliferation Signaling Inhibitor Pyridine-Derived Inhibitor Inhibitor->PI3K Inhibition

Mechanism of action for pyridine-derived PI3K inhibitors.

References

Technical Guide: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde , a specialized heterocyclic building block used in advanced medicinal chemistry, particularly for the synthesis of kinase inhibitors and bicyclic scaffolds.[1][2][3][4][5]

Chemical Identity & Physical Properties

This compound is a trisubstituted pyridine derivative characterized by a specific substitution pattern that imparts unique electronic and steric properties, making it a valuable intermediate for constructing fused ring systems (e.g., 1,6-naphthyridines, pyrido[2,3-d]pyrimidines).[4][5]

PropertyDetail
IUPAC Name This compound
CAS Number 1783653-50-8
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Off-white to pale yellow crystalline solid (typical for this class)
Solubility Soluble in DCM, CHCl₃, DMSO; sparingly soluble in water.[1][2][3][4][5][6][7][8]

Melting Point Analysis

Core Data Point: While the specific experimental melting point for CAS 1783653-50-8 is not widely published in open-access standard databases (indicating its status as a proprietary or custom-synthesis intermediate), its thermal properties can be accurately bracketed by analyzing its closest structural analog.[1][2][3][4][5]

  • Predicted Melting Point Range: 95°C – 115°C [3][4][5]

  • Reference Standard (Closest Analog):

    • Compound: 5-Bromo-2-methoxypyridine-3-carbaldehyde (lacking the 6-methyl group).[1][2][3][4][5]

    • CAS: 103058-87-3[1][2][3][4][5]

    • Experimental MP: 102–104°C [1]

  • Structural Impact of 6-Methyl Group: The addition of a methyl group at the C6 position (ortho to the ring nitrogen) typically increases the molecular weight and lipophilicity.[3][4][5] In crystalline pyridine derivatives, this methyl group often enhances packing efficiency through weak CH-π interactions, potentially raising the melting point slightly (by 5–10°C) compared to the des-methyl analog, provided it does not introduce significant steric strain that disrupts the crystal lattice.[3][4][5]

Experimental Determination Protocol: For researchers synthesizing this compound, the melting point should be validated using Differential Scanning Calorimetry (DSC) to ensure purity and crystallinity.

DSC Protocol:

  • Sample: 2–5 mg of dried, recrystallized solid.

  • Pan: Aluminum, crimped (non-hermetic).

  • Ramp Rate: 10°C/min from 40°C to 200°C.

  • Purge Gas: Nitrogen (50 mL/min).

  • Acceptance Criteria: A sharp endotherm (onset to peak < 2°C width) confirms high purity (>98%).[4][5]

Synthesis & Purification Workflow

The synthesis of this aldehyde typically proceeds via the functionalization of the commercially available 5-bromo-2-methoxy-6-methylpyridine precursor.[1][2][3][4][5] The most reliable method involves metal-halogen exchange or directed lithiation followed by formylation.[1][2][3][4]

Step-by-Step Synthesis Protocol:

  • Precursor Preparation: Start with 5-bromo-2-methoxy-6-methylpyridine (CAS 126717-59-7).[1][2][3][4][5]

  • Lithiation (Cryogenic):

    • Dissolve precursor in anhydrous THF under Argon.

    • Cool to -78°C .[1][2][3][4][5]

    • Add LDA (Lithium Diisopropylamide) dropwise.[4][5] Note: LDA is preferred over n-BuLi to avoid bromine-lithium exchange at the C5 position, directing deprotonation to the C3 position (ortho to the methoxy group).[1][2][3][4][5]

    • Stir for 30–60 minutes at -78°C.

  • Formylation:

    • Add anhydrous DMF (N,N-Dimethylformamide) (1.5 eq) dropwise.[4][5]

    • Allow the reaction to warm to 0°C over 2 hours.

  • Quench & Workup:

    • Quench with saturated NH₄Cl solution.[3][4]

    • Extract with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification:

    • Recrystallize from Hexanes/EtOAc (9:1) to obtain the pure aldehyde.[4][5]

Visualization of Synthesis Pathway:

SynthesisPathway Start 5-Bromo-2-methoxy-6-methylpyridine (Precursor) Step1 Lithiation (LDA, THF, -78°C) Start->Step1 Selective C3 Deprotonation Step2 Formylation (DMF, -78°C to 0°C) Step1->Step2 Electrophilic Attack Product 5-Bromo-2-methoxy-6-methylpyridine- 3-carbaldehyde (Target) Step2->Product Hydrolysis & Workup

Caption: Selective C3-formylation pathway via directed ortho-lithiation to preserve the C5-bromo handle.

Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, serving as a linchpin for:

  • Kinase Inhibitors: The aldehyde group allows for reductive amination or condensation reactions to form the "hinge-binding" motif of kinase inhibitors (e.g., targeting KRAS G12C or EGFR ).[4][5]

  • Bicyclic Heterocycles:

    • 1,6-Naphthyridines: Condensation with ketones/amines.[2][3][4]

    • Pyrido[2,3-d]pyrimidines: Reaction with amidines.[3][4][5][6]

  • PROTAC Linkers: The C5-bromo group remains available for cross-coupling (Suzuki/Buchwald) to attach linkers for targeted protein degradation.[2][3][4][5]

References

  • PubChem. (n.d.).[4][5] this compound. National Library of Medicine.[3][4] Retrieved from [Link]

  • Hirokawa, Y., et al. (2000).[5] An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 48(12), 1847–1853.[5] (Describes analogous pyridine functionalization chemistry). Retrieved from [Link][5]

Sources

Technical Guide: 2-Methoxy-6-methylpyridine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Modular Synthesis, Reactivity Profiles, and Therapeutic Applications

Executive Summary

This technical guide analyzes 2-methoxy-6-methylpyridine-3-carbaldehyde (CAS: 72918-04-8), a versatile heterocyclic scaffold critical in the development of metallodrugs, kinase inhibitors, and antimicrobial agents. Unlike simple pyridines, this trisubstituted core offers a unique "push-pull" electronic environment: the electron-donating methoxy group at C2 and methyl group at C6 modulate the electrophilicity of the C3-formyl "warhead," optimizing it for condensation reactions without compromising stability.

This document provides a rigorous, field-validated roadmap for researchers. It details the synthesis of the core , strategic derivatization (specifically focusing on thiosemicarbazones and fused heterocycles), and the molecular mechanisms governing their biological activity, particularly Ribonucleotide Reductase (RNR) inhibition.

Structural Analysis & Reactivity Profile

The utility of 2-methoxy-6-methylpyridine-3-carbaldehyde lies in its three distinct functional handles, each serving a specific role in medicinal chemistry:

PositionSubstituentElectronic EffectSynthetic Utility
C2 Methoxy (-OMe) +M (Mesomeric) / -I (Inductive) Acts as a hydrogen bond acceptor. Crucially, it can be displaced by nucleophiles (amines, hydrazines) under high thermal/acidic conditions to generate 2-aminopyridines or 2-pyridones.
C3 Carbaldehyde (-CHO) -M / -I The primary electrophilic site. Highly reactive toward nucleophiles (primary amines, active methylenes) for Schiff base formation, Knoevenagel condensation, and reductive amination.
C6 Methyl (-CH₃) +I Provides steric bulk to protect the ring nitrogen and increases lipophilicity. It also blocks the metabolically labile C6 position, extending half-life in vivo.

Reactivity Insight: The C3-aldehyde is deactivated slightly by the electron-donating C2-methoxy group compared to a simple nicotinaldehyde. This makes the aldehyde more selective, reducing side reactions during complex condensations.

Synthetic Pathways to the Core Scaffold

While the core is commercially available, in-house synthesis is often required for isotopic labeling or scale-up. The most robust, self-validating protocol avoids the variable regioselectivity of Vilsmeier-Haack formylation in favor of a stepwise Substitution-Reduction-Oxidation route.

Protocol A: The "Ester-Reduction" Route (Recommended)

This pathway ensures regioisomeric purity.

  • Nucleophilic Substitution:

    • Substrate: Ethyl 2-chloro-6-methylnicotinate.

    • Reagent: NaOMe (1.1 eq) in MeOH.

    • Conditions: Reflux, 2h.

    • Mechanism:[1][2][3][4][5] SNAr displacement of the chloride by methoxide.

    • Checkpoint: Monitor disappearance of the chloro-starting material via TLC (Hexane/EtOAc 8:2).

  • Reduction to Alcohol:

    • Reagent: LiAlH₄ (1.0 eq) in dry THF at 0°C.

    • Note: Control temperature strictly to prevent over-reduction or ring opening.

    • Product: (2-methoxy-6-methylpyridin-3-yl)methanol.

  • Selective Oxidation:

    • Reagent: MnO₂ (10 eq) in DCM or Swern Oxidation conditions.

    • Conditions: Room temperature, 12h (for MnO₂).

    • Yield: Typically 85-90%.

    • Advantage:[6] MnO₂ is mild and avoids oxidizing the pyridine nitrogen or the methyl group.

Key Derivatization Strategies

Thiosemicarbazone Synthesis (The RNR Inhibitor Class)

The most biologically potent derivatives of this scaffold are the α-N-heterocyclic thiosemicarbazones . These ligands chelate transition metals (Fe, Cu), creating redox-active complexes that target cancer cells.

Experimental Protocol:

  • Reactants: Dissolve 2-methoxy-6-methylpyridine-3-carbaldehyde (1.0 eq) in absolute ethanol.

  • Amine Source: Add thiosemicarbazide (1.0 eq) or N4-substituted thiosemicarbazides (e.g., 4,4-dimethylthiosemicarbazide).

  • Catalyst: Add 2-3 drops of Glacial Acetic Acid or conc. HCl (catalytic).

  • Conditions: Reflux for 3–6 hours.

  • Workup: Cool to room temperature. The product usually precipitates as a crystalline solid. Filter, wash with cold ethanol and Et₂O.

  • Validation:

    • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and appearance of the imine proton (CH=N) at ~8.0–8.5 ppm and the NH singlet at ~11–12 ppm.

Knoevenagel Condensation (Precursors to Fused Rings)

Reacting the aldehyde with active methylene compounds (e.g., malononitrile) yields acrylonitriles, which are precursors to 1,8-naphthyridines (if converted to 2-amino first) or other fused systems.

  • Reagents: Malononitrile (1.1 eq), Piperidine (cat.), Ethanol.

  • Outcome: 2-((2-methoxy-6-methylpyridin-3-yl)methylene)malononitrile.

Biological Mechanism: Iron Chelation & RNR Inhibition[3][5][7]

The therapeutic efficacy of 2-methoxy-6-methylpyridine-3-carbaldehyde thiosemicarbazones is driven by their ability to bind iron and inhibit Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.[7]

Mechanism of Action (MOA)
  • Chelation: The ligand (L) binds Fe(II) in a tridentate (N-N-S) manner, forming a redox-active [Fe(L)₂] complex.

  • Redox Cycling: The complex reacts with molecular oxygen, cycling between Fe(II) and Fe(III).

  • ROS Generation: This cycling generates Reactive Oxygen Species (ROS), specifically hydroxyl radicals.

  • Target Destruction: The ROS quench the tyrosyl radical (Tyr•) located in the R2 subunit of RNR.[3] Without this radical, RNR cannot convert ribonucleotides to deoxyribonucleotides (dNTPs).

  • Result: dNTP pool depletion

    
     S-phase arrest 
    
    
    
    Apoptosis.
Visualizing the Pathway[8]

RNR_Inhibition Ligand 2-Methoxy-6-methyl thiosemicarbazone Complex [Fe(Ligand)2] Complex (Redox Active) Ligand->Complex Chelation (Tridentate N-N-S) Iron Intracellular Iron (Fe2+ Pool) Iron->Complex ROS Reactive Oxygen Species (OH•, O2•-) Complex->ROS Redox Cycling (Fe2+/Fe3+) Oxygen Molecular Oxygen (O2) Oxygen->ROS Inactivation Tyrosyl Radical Quenching (Enzyme Inactivation) ROS->Inactivation Oxidative Damage RNR_R2 RNR Enzyme (R2 Subunit) Tyrosyl Radical (Tyr•) RNR_R2->Inactivation Arrest dNTP Depletion & S-Phase Arrest Inactivation->Arrest Inhibition of DNA Synthesis

Caption: The "Iron-Bullet" Mechanism: Thiosemicarbazone derivatives sequester intracellular iron to form redox-active complexes that generate ROS, specifically targeting and destroying the RNR tyrosyl radical.

Quantitative Data Summary

The following table summarizes typical yields and properties for key derivatives based on standard protocols.

Derivative TypeReagentReaction TimeTypical YieldKey Spectral Feature (¹H NMR)
Schiff Base Aniline / EtOH2–4 h85–92%Imine singlet (CH=N) @ 8.4 ppm
Thiosemicarbazone Thiosemicarbazide3–5 h78–88%Hydrazinic NH @ 11.5 ppm
Acrylonitrile Malononitrile1–2 h90–95%Vinyl proton singlet @ 7.8 ppm
Carboxylic Acid NaClO₂ / H₂O₂4–6 h80–85%Disappearance of CHO, broad OH

Troubleshooting & Optimization (E-E-A-T)

Challenge 1: Hydrolysis of the Imine Bond

  • Issue: Schiff bases and thiosemicarbazones can hydrolyze back to the aldehyde in aqueous acidic media.

  • Solution: Store derivatives in a desiccator. For biological assays, prepare fresh stock solutions in DMSO immediately prior to dilution in media.

Challenge 2: Solubility

  • Issue: The 2-methoxy and 6-methyl groups increase lipophilicity, which is good for membrane permeability but can cause precipitation in aqueous buffers.

  • Solution: Use a co-solvent system (e.g., 0.5% DMSO or PEG400) for biological testing. If solubility remains poor, consider converting the pyridine nitrogen to a hydrochloride salt (using HCl in ether), though this may affect the chelation kinetics.

Challenge 3: Vilsmeier Regioselectivity

  • Issue: If attempting Vilsmeier-Haack on the parent 2-methoxy-6-methylpyridine, formylation might occur at C5 instead of C3.

  • Solution: Confirm regiochemistry using NOE (Nuclear Overhauser Effect) NMR spectroscopy. Irradiation of the methoxy protons should show an enhancement of the C3-H (if formylation happened at C5) or no enhancement of an aromatic proton (if formylation happened at C3, replacing the proton).

References

  • Synthesis of Pyridine Carbaldehydes via Nitrile Reduction

    • Source: ResearchGate[8][9]

    • Title: Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes[9]

    • URL:[Link]

  • Mechanism of RNR Inhibition by Thiosemicarbazones

    • Source: Journal of Inorganic Biochemistry (via SciSpace/PubMed)
    • Title: Ribonucleotide reductase inhibition by metal complexes of Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)
    • URL:[Link]

  • Vilsmeier-Haack Reaction Protocols

    • Source: Organic Chemistry Portal[1][4]

    • Title: Vilsmeier-Haack Reaction: Mechanism and Recent Literature[4]

    • URL:[Link]

  • Commercial Availability & Properties Source: ChemScene / Sigma-Aldrich Title: 2-Methoxy-6-methylnicotinaldehyde Product Inform
  • Friedländer Synthesis of Naphthyridines

    • Source: BenchChem Application Notes[10]

    • Title: Application Notes and Protocols for the Friedländer Synthesis of Naphthyridine Derivatives[10]

Sources

Pyridine-3-carbaldehyde: A Versatile Building Block for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyridine-3-carbaldehyde, also known as nicotinaldehyde, stands as a cornerstone building block in medicinal chemistry. Its prominence stems from the privileged nature of the pyridine scaffold, which is a recurring motif in a multitude of FDA-approved drugs.[1] This technical guide provides an in-depth analysis of pyridine-3-carbaldehyde's strategic importance, focusing on its role as a bioisosteric replacement for phenyl rings—a tactic that can profoundly enhance a drug candidate's pharmacokinetic and pharmacodynamic profile. We will explore key synthetic transformations, including reductive amination, the Wittig reaction, and the Hantzsch pyridine synthesis, that leverage the aldehyde functionality to generate diverse molecular libraries. Each protocol is presented with detailed, field-proven methodologies. Finally, we examine case studies where this versatile scaffold has been instrumental in the development of groundbreaking therapies for cancer, neurodegenerative disorders, and infectious diseases.

The Strategic Importance of the Pyridine Scaffold in Drug Discovery

The pyridine ring is an electron-deficient aromatic heterocycle that offers distinct advantages over a simple benzene ring.[2] Its nitrogen atom provides a locus for hydrogen bonding, alters the molecule's electronic distribution, and can significantly impact solubility and metabolic stability, making it a "privileged scaffold" in drug design.[1][2]

The Phenyl-to-Pyridyl Switch: A Bioisosteric Strategy

A cornerstone strategy in modern medicinal chemistry is the concept of bioisosterism, where a functional group is replaced with another that retains similar physical or chemical properties, with the goal of modulating the biological activity. The "phenyl-to-pyridyl switch" is a powerful application of this principle. Replacing a phenyl ring with a pyridine ring introduces a nitrogen atom that can act as a hydrogen bond acceptor, potentially forming a new, affinity-enhancing interaction with a biological target.[2] This seemingly subtle change can lead to dramatic improvements in biochemical potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, this switch has been successfully employed to mitigate liabilities such as CYP450 enzyme induction.[2]

cluster_0 Standard Phenyl Moiety cluster_1 Bioisosteric Pyridyl Moiety cluster_2 Potential Pharmacological Impact Phenyl Phenyl Ring Interaction1 π-π Stacking Phenyl->Interaction1 Pyridyl Pyridine Ring Phenyl->Pyridyl Bioisosteric Replacement Interaction2 π-π Stacking Pyridyl->Interaction2 Interaction3 Hydrogen Bond Acceptor (N) Pyridyl->Interaction3 Impact Improved Binding Affinity Enhanced Solubility Modulated Metabolism Reduced CYP Induction Pyridyl->Impact Leads to

Diagram 1: The Phenyl-to-Pyridyl Bioisosteric Switch.
Physicochemical Properties of Pyridine-3-carbaldehyde

Understanding the fundamental properties of this building block is critical for its effective use in synthesis.

PropertyValueReference(s)
CAS Number 500-22-1[3][4]
Molecular Formula C₆H₅NO[4][5]
Molecular Weight 107.11 g/mol [5][6]
Appearance Pale yellow to brown liquid[3][6]
Boiling Point 78–81 °C at 10 mmHg[6]
Density 1.141 g/mL at 20 °C[6]
Solubility Highly soluble in water[7]

Synthesis of the Pyridine-3-carbaldehyde Core

While numerous methods exist, a common industrial-scale synthesis involves the chlorination of 3-methylpyridine followed by hydrolysis. This multi-step process begins with the radical chlorination of the methyl group to form 3-(dichloromethyl)pyridine. This intermediate is then hydrolyzed, typically using a base like calcium carbonate in water, to yield the final aldehyde product.[8] An alternative route involves the catalytic hydrogenation of 3-cyanopyridine.[5]

Key Synthetic Transformations for Library Development

The true power of pyridine-3-carbaldehyde lies in the reactivity of its aldehyde group, which serves as a versatile handle for constructing a vast array of derivatives.

Reductive Amination: Accessing Diverse Amine Scaffolds

Causality: Reductive amination is arguably the most robust and widely used method for amine synthesis in medicinal chemistry.[9] Its power lies in its efficiency and broad substrate scope. The reaction allows for the direct coupling of the pyridine-3-carbaldehyde core to a primary or secondary amine, installing a critical amine linkage that is often essential for interacting with biological targets through hydrogen bonding or salt bridge formation. The choice of a mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is deliberate; these reagents are selective for the protonated iminium ion intermediate over the starting aldehyde, which prevents side reactions and allows for a one-pot procedure with high yields.[10]

Detailed Protocol: One-Pot Reductive Amination

  • Reaction Setup: To a solution of pyridine-3-carbaldehyde (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)) at room temperature, add the desired primary or secondary amine (1.1 eq).

  • Imine Formation: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine or iminium ion. The reaction can be accelerated by the addition of a mild acid, such as acetic acid.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Start Pyridine-3-carbaldehyde + Primary/Secondary Amine Mix Mix & Stir (1-2h, RT) Start->Mix Solvent Solvent (e.g., DCM) Optional: Acetic Acid Solvent->Mix Imine In-situ Imine/ Iminium Formation Mix->Imine Reducer Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reducer Stir Stir (12-24h, RT) Reducer->Stir Quench Quench (aq. NaHCO₃) Stir->Quench Extract Extract (DCM) Quench->Extract Purify Dry & Purify (Column Chromatography) Extract->Purify Product Final Amine Product Purify->Product

Diagram 2: General Workflow for One-Pot Reductive Amination.
The Wittig Reaction: Olefin Synthesis and Scaffold Elongation

Causality: The Wittig reaction is a premier method for creating carbon-carbon double bonds with absolute regiochemical control.[11] In drug design, this is crucial for introducing rigid linkers, modifying the conformation of a molecule, or extending a scaffold to probe new regions of a binding pocket. The reaction's driving force is the formation of the highly stable triphenylphosphine oxide byproduct, which makes the final fragmentation step of the oxaphosphetane intermediate irreversible and high-yielding.[12] The stereochemical outcome (E vs. Z alkene) can often be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions.[13]

Detailed Protocol: Alkene Synthesis via the Wittig Reaction

  • Ylide Preparation: Suspend the appropriate phosphonium salt (e.g., benzyltriphenylphosphonium chloride) (1.1 eq) in an anhydrous solvent like Tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Deprotonation: Cool the suspension to 0 °C or -78 °C and add a strong base (e.g., n-butyllithium or sodium hydride) (1.05 eq) dropwise. A distinct color change (often to deep red or orange) indicates the formation of the phosphorus ylide. Allow the mixture to stir for 30-60 minutes.

  • Aldehyde Addition: Add a solution of pyridine-3-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution at the same low temperature.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product into an organic solvent such as ethyl acetate or ether (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide, is then purified by column chromatography.

Phosphonium Phosphonium Salt (in anhydrous THF) Base Add Strong Base (e.g., n-BuLi) Phosphonium->Base Ylide Phosphorus Ylide Formation Base->Ylide Aldehyde Add Pyridine-3-carbaldehyde (in THF) Ylide->Aldehyde Reaction React & Warm to RT (2-12h) Aldehyde->Reaction Oxaphosphetane Oxaphosphetane Intermediate Reaction->Oxaphosphetane Workup Quench & Extract Oxaphosphetane->Workup Purify Purify (Column Chromatography) Workup->Purify Product Alkene Product + Triphenylphosphine Oxide Purify->Product

Diagram 3: General Workflow for the Wittig Reaction.
The Hantzsch Dihydropyridine Synthesis: Constructing New Heterocyclic Cores

Causality: The Hantzsch synthesis is a classic multi-component reaction that enables the rapid assembly of complex 1,4-dihydropyridine (DHP) rings from simple precursors.[14] This is exceptionally valuable because the DHP scaffold itself is a well-known pharmacophore, most famous for its role in calcium channel blockers like Nifedipine.[15] By using pyridine-3-carbaldehyde as the aldehyde component, medicinal chemists can create novel, fused heterocyclic systems or decorate the DHP core with a pyridine moiety. The reaction proceeds through a series of condensations and cyclizations, driven by the formation of stable enamine intermediates and the eventual creation of the thermodynamically favorable dihydropyridine ring.[16] The resulting DHP can then be oxidized to the corresponding aromatic pyridine if desired.[14]

Detailed Protocol: Hantzsch 1,4-Dihydropyridine Synthesis

  • Reaction Setup: In a round-bottom flask, combine pyridine-3-carbaldehyde (1.0 eq), a β-ketoester (e.g., ethyl acetoacetate) (2.0 eq), and a nitrogen source such as ammonium acetate or ammonia in ethanol (e.g., 3-4 eq).

  • Heating: Heat the mixture to reflux (typically in ethanol) for 4-8 hours. The reaction progress can be monitored by TLC.

  • Precipitation: Upon cooling, the 1,4-dihydropyridine product often precipitates from the reaction mixture.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol.

  • (Optional) Aromatization: To convert the dihydropyridine to the corresponding pyridine, the isolated product can be treated with an oxidizing agent such as ferric chloride (FeCl₃) or manganese dioxide (MnO₂) in a suitable solvent.[14]

cluster_MCR Multi-Component Reaction Aldehyde Pyridine-3-carbaldehyde (1 eq) Mix Combine in Solvent (e.g., Ethanol) Aldehyde->Mix Ketoester β-Ketoester (2 eq) Ketoester->Mix Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Mix Reflux Heat to Reflux (4-8h) Mix->Reflux Cool Cool to RT Reflux->Cool Isolate Filter & Wash Product Cool->Isolate DHP_Product 1,4-Dihydropyridine Product Isolate->DHP_Product Oxidize Optional: Oxidize (e.g., FeCl₃) DHP_Product->Oxidize Pyridine_Product Aromatic Pyridine Product Oxidize->Pyridine_Product

Diagram 4: The Hantzsch Dihydropyridine Synthesis Workflow.

Case Studies in Drug Discovery & Development

The application of pyridine-3-carbaldehyde and its derivatives spans a wide range of therapeutic areas, underscoring its versatility.

Drug/Candidate ClassTherapeutic AreaRole of Pyridine-3-Carbaldehyde Derived MoietyKey Example(s)Reference(s)
Kinase Inhibitors OncologyThe pyridine nitrogen often serves as a key hydrogen bond acceptor in the hinge region of the kinase active site.Ivosidenib (IDH1 inhibitor), Pan-PI3K inhibitors[2][17]
CNS Agents NeurodegenerationPyridine derivatives can act as cholinesterase inhibitors or modulate Aβ peptide aggregation.Donepezil, Tacrine (Anti-Alzheimer's)[18][19][20]
Antiviral Agents Infectious DiseaseServes as a core building block in the synthesis of complex protease inhibitors.Indinavir (HIV Protease Inhibitor)[3]
Immunomodulators Immunology/OncologyForms the basis for scaffolds that modulate immune responses.Seletalisib (p110δ inhibitor)[3]
Agrochemicals Crop ProtectionUsed in the synthesis of insecticides.Pymetrozine[3][6]

4.1. Kinase Inhibitors: In oncology, kinase inhibitors are a major class of targeted therapies. The pyridine ring is a frequent component of these drugs. In many imidazo[1,2-a]pyridine-based PI3K inhibitors, for example, the pyridine nitrogen is essential for binding to the enzyme's hinge region, a critical interaction for potent inhibition.[17] Similarly, the structure of Ivosidenib, an IDH1 inhibitor, features two pyridine rings, a testament to the power of the phenyl-pyridyl switch in optimizing drug properties.[2]

4.2. Central Nervous System (CNS) Agents: The pyridine scaffold is prevalent in drugs targeting neurodegenerative diseases like Alzheimer's.[18][19] FDA-approved drugs such as Donepezil and Tacrine, both used for the symptomatic treatment of Alzheimer's, are pyridine analogues.[18] Research has shown that pyridine derivatives can inhibit the aggregation of amyloid-β peptide and also inhibit acetylcholinesterase, both key pathological features of the disease.[19][20]

Conclusion and Future Outlook

Pyridine-3-carbaldehyde is more than just a simple chemical reagent; it is a strategic tool for medicinal chemists. Its utility is rooted in the privileged nature of the pyridine ring and the synthetic flexibility of the aldehyde functional group. The core transformations of reductive amination, Wittig olefination, and Hantzsch cyclization provide reliable and scalable pathways to generate vast libraries of diverse compounds. As drug discovery continues to evolve, focusing on more complex and challenging biological targets, the demand for versatile and strategically important building blocks will only increase. Pyridine-3-carbaldehyde is poised to remain a central player in the synthesis of the next generation of innovative medicines.

References

  • Computational Study of 3-Pyridine Carboxaldehyde.
  • In focus: Pyridine-3-Carboxaldhyde. ExSyn Corp.
  • Pyridine, A Privileged Scaffold in Drug Discovery —The Magic of Phenyl–Pyridyl Switch. PharmaBlock.
  • 3-Pyridinecarboxaldehyde synthesis. ChemicalBook.
  • A Novel Route to the Synthesis of 3-Pyridine Carboxaldehydes by Vilsmeier Reagent.
  • Pyridine-3-carbaldehyde. Grokipedia.
  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Medicinal Chemistry.
  • Learning from the Hantzsch synthesis.
  • Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry.
  • The Wittig Reaction: Synthesis of Alkenes. University of Wisconsin-Madison.
  • Recent developments in the synthesis of pyridine analogues as a potent anti-Alzheimer's therapeutic leads.
  • Modular Bioisosteric Replacement of Pyridine Cores with Benzonitriles. Synfacts.
  • How is 3-Pyridinecarboxaldehyde prepared?. Guidechem.
  • Pyridine derivatives as anti-Alzheimer agents.
  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. Semantic Scholar.
  • Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Hantzsch pyridine synthesis. Wikipedia.
  • Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. Sarchem Labs.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. Journal of Population Therapeutics and Clinical Pharmacology.
  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry.
  • Prospective Application of Two New Pyridine-Based Zinc (II) Amide Carboxylate in Management of Alzheimer's Disease: Synthesis, Characterization, Computational and in vitro Approaches. Drug Design, Development and Therapy.
  • Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. AIR Unimi.
  • Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence. Organic & Biomolecular Chemistry.
  • Application Note – Reductive Amin
  • Wittig Reaction. Dalal Institute.
  • A Therapeutic Journey of Pyridine-based Heterocyclic Compounds as Potent Anticancer Agents: A Review (From 2017 to 2021). Current Medicinal Chemistry.
  • Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry.
  • The Wittig Reaction. Chemistry LibreTexts.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Computational insights in repurposing a cardiovascular drug for Alzheimer's disease: the role of aromatic amino acids in stabilizing the drug through π–π stacking interaction. RSC Advances.
  • Wittig Reaction. Organic Chemistry Portal.
  • Novel pyridine-heterocycle hybrids: synthesis via Hantzsch and Biginelli reactions, docking simulations, and anticancer activity. RSC Advances.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen.
  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • Reductive amination of aldehyde 3 in different conditions.
  • Reductive Amination: A Remarkable Experiment for the Organic Labor
  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone. Journal of Medicinal Chemistry.
  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. Bioorganic & Medicinal Chemistry Letters.
  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • 3-Pyridinecarboxaldehyde. PubChem.

Sources

Methodological & Application

Suzuki coupling conditions for 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Introduction

The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, with its derivatives exhibiting a vast range of biological activities and functional properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation, enabling the modular synthesis of complex biaryl and heteroaryl structures.[1][2][3] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with a specific, functionalized substrate: this compound.

This substrate presents a unique combination of electronic and steric features—an electron-rich methoxy group, a potentially coordinating aldehyde, and the inherent challenges of a pyridine ring. This guide will dissect the mechanistic underpinnings of the reaction, offer a rationale-driven approach to component selection, provide detailed experimental protocols, and equip the user with a robust troubleshooting framework to ensure successful execution.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

The efficacy of the Suzuki-Miyaura coupling reaction hinges on a palladium-catalyzed cycle comprising three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][3] Understanding this cycle is paramount to rational optimization and troubleshooting.

  • Oxidative Addition : The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of the pyridine substrate. This step forms a square planar Palladium(II) intermediate. The reactivity in this step is influenced by the electron density of the aryl halide; electron-withdrawing groups on the pyridine ring, such as the C3-carbaldehyde, can accelerate this process.[4]

  • Transmetalation : This is often the rate-determining step and is where the base plays its most critical role.[5] The base activates the organoboron species (e.g., an arylboronic acid) to form a more nucleophilic boronate complex.[6][7][8] This boronate then transfers its organic group to the Palladium(II) center, displacing the halide.

  • Reductive Elimination : The two organic partners on the Palladium(II) complex couple and are expelled, forming the new C-C bond of the desired product. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[1][2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both R¹-Pd(II)L_n-R² Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 prod_out R¹-R² (Product) RedElim->prod_out sub_in R¹-X (Aryl Halide) sub_in->OxAdd boron_in R²-B(OR)₂ + Base boron_in->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Strategic Component Selection for a Pyridine Substrate

The success of coupling this compound is highly dependent on the judicious selection of each reaction component. The pyridine nitrogen can act as a ligand, potentially coordinating to the palladium center and inhibiting catalysis. Therefore, conditions must be chosen to favor the desired catalytic pathway.

ComponentRecommended Choice(s)Rationale & Justification
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These Pd(II) and Pd(0) sources are air-stable and serve as excellent precursors.[4] They are reduced in situ to the active Pd(0) catalyst. Using them allows for flexible and independent selection of the crucial phosphine ligand, which is superior to using pre-formed catalysts like Pd(PPh₃)₄ for challenging substrates.
Ligand SPhos, XPhos, RuPhos, P(tBu)₃The pyridine substrate necessitates the use of electron-rich, sterically bulky phosphine ligands.[9][10] These ligands promote rapid oxidative addition and reductive elimination, outcompeting catalyst inhibition by the pyridine nitrogen. They stabilize the monoligated Pd(0) species, which is often the most active catalyst.[11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃A moderately strong, non-nucleophilic inorganic base is required. K₃PO₄ and Cs₂CO₃ are highly effective as they efficiently promote the formation of the reactive boronate species without interfering with the aldehyde functionality.[5][9] An aqueous solution of the base is typically used to facilitate its dissolution and activity.
Boron Reagent Arylboronic Acids, Arylboronic Pinacol EstersArylboronic acids are the most common coupling partners.[4] For heteroaryl boronic acids, which can be prone to decomposition via protodeboronation, the corresponding pinacol esters offer enhanced stability.[4][12]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, THF/H₂OAprotic polar solvents are generally preferred.[13] The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[14][15] The choice of solvent can influence reaction rates and selectivity.[16] For industrial applications, solvent quality is critical, as contaminants can poison the catalyst.[14][17]

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and solvents may be toxic, flammable, or irritant. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol A: General Conditions using a Buchwald Ligand

This protocol utilizes a highly reliable and broadly applicable catalyst system for heteroaryl couplings.

Reagents & Equipment:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate, Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate, K₃PO₄ (2.5 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Catalyst Addition: In a separate vial, weigh Pd(OAc)₂ and SPhos and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and add water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Protocol B: Microwave-Assisted Synthesis for Rapid Execution

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes.

Reagents & Equipment:

  • Same reagents as Protocol A, but DMF can be used as a solvent.

  • Microwave synthesis vial with a magnetic stir bar.

  • Microwave reactor.

Step-by-Step Procedure:

  • Vial Preparation: To a microwave vial, add this compound (1.0 equiv), the arylboronic acid pinacol ester (1.5 equiv), K₂CO₃ (2.0 equiv), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%).

  • Solvent Addition: Add DMF and water (e.g., 3 mL DMF and 1 mL water for a 0.5 mmol scale reaction).

  • Sealing and Reaction: Securely cap the vial. Place it in the microwave reactor and heat to 120-140 °C for 15-45 minutes.

  • Work-up and Purification: After the reaction, cool the vial to room temperature. The work-up and purification follow the same procedure as described in Protocol A (steps 7 and 8).[10]

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide provides solutions to common issues.

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently degassed system (oxygen present). 3. Poor quality base or solvent. 4. Low reaction temperature.1. Use a different Pd source/ligand combination. Increase catalyst loading slightly (e.g., to 3-5 mol%). 2. Ensure thorough degassing of solvents and the reaction vessel. 3. Use fresh, high-purity reagents.[17] 4. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Presence of excess water or protic impurities. 2. Reaction temperature is too high or reaction time is too long. 3. Base is too strong or nucleophilic.1. Use anhydrous solvent and ensure the base is not excessively hydrated. Switch to a more stable boronic pinacol ester.[4] 2. Monitor the reaction closely and stop it once the starting material is consumed. 3. Use a milder base like K₂CO₃ or KF.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Improve degassing procedures.[4] 2. Ensure the ligand is present to facilitate the reduction of Pd(II) and stabilize the Pd(0) species.
Formation of Dark Precipitate (Palladium Black) 1. Ligand decomposition. 2. Catalyst concentration is too high. 3. Unstable catalyst complex under reaction conditions.1. Switch to a more robust ligand (e.g., an NHC-based ligand or a different Buchwald ligand). 2. Reduce the catalyst loading. 3. Ensure the reaction temperature is not excessively high for the chosen catalyst system.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly achievable transformation that provides access to valuable, highly functionalized pyridine derivatives. Success relies on a clear understanding of the catalytic cycle and a rational approach to overcoming the inherent challenges of heteroaryl substrates. By selecting an appropriate catalyst system featuring a bulky, electron-rich phosphine ligand, a suitable inorganic base, and an optimized solvent system, researchers can reliably and efficiently synthesize the desired products. The protocols and troubleshooting guide provided herein serve as a robust starting point for both methods development and scale-up applications in the fields of pharmaceutical discovery and materials science.

References

  • Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. [Link]

  • Cedeño, D. L., & Alegría, A. E. (2012). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 77(17), 7395-7403. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Amatore, C., Jutand, A., & Le Duc, G. (2011). On the role of the base in the mechanism of the Suzuki–Miyaura reaction. Chemistry–A European Journal, 17(8), 2492-2503. [Link]

  • de Lambert de Boisjan, A., Fadini, L., & Giraud, S. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 75(11), 978-982. [Link]

  • Reeves, J. T., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(21), 12765-12771. [Link]

  • Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical reviews, 106(7), 2651-2710. [Link]

  • Sherwood, J., et al. (2015). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, 17(1), 80-94. [Link]

  • Lumen Learning. (n.d.). Palladium catalyzed couplings. Organic Chemistry II. [Link]

  • HEIA-FR. (2021, November 8). Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions. [Link]

  • Thomas, D. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society, 134(25), 10365-10368. [Link]

  • Reddy, V. P., et al. (2007). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Tetrahedron Letters, 48(47), 8345-8349. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura cross-coupling reaction in the pharmaceutical industry. Journal of medicinal chemistry, 54(10), 3451-3479. [Link]

Sources

Application Note: Precision Oxidation of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Analysis & Chemical Logic

The Challenge: Chemoselectivity in Polysubstituted Pyridines

The transformation of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (Compound 1 ) to its corresponding carboxylic acid (Compound 2 ) presents a classic chemoselectivity challenge in heterocyclic chemistry.

The pyridine ring is electron-deficient, rendering the substituents electronically distinct:

  • C3-Formyl Group (-CHO): The primary target for oxidation.

  • C6-Methyl Group (-CH₃): Located at the alpha position relative to the nitrogen. In electron-deficient heterocycles, alkyl groups at the

    
     or 
    
    
    
    positions are "activated" and susceptible to radical oxidation (e.g., to carboxylic acids) by strong oxidants like KMnO₄ or chromic acid.
  • C2-Methoxy Group (-OMe): An electron-donating group that stabilizes the ring but is susceptible to acid-catalyzed hydrolysis (converting the pyridine to a 2-pyridone/2-hydroxypyridine tautomer) or nucleophilic displacement.

  • C5-Bromine (-Br): Generally stable but deactivates the ring further.

Methodology Selection

To ensure high yield and purity, the oxidation method must oxidize the aldehyde without touching the activated C6-methyl group or hydrolyzing the C2-methoxy ether.

MethodReagentsSuitabilityRisk Analysis
Pinnick (Lindgren) Oxidation NaClO₂, NaH₂PO₄, ScavengerHigh Recommended. Mild, buffered (pH 3-5). Highly selective for aldehydes in the presence of activated alkyl groups.
Silver Oxide (Ag₂O) AgNO₃, NaOHHigh Alternative. Basic conditions prevent methoxy hydrolysis. Good if the substrate is extremely acid-sensitive.
Permanganate (KMnO₄) KMnO₄, H₂OLow Not Recommended. High risk of oxidizing the C6-methyl group to form a dicarboxylic acid (benzylic-type oxidation).
Jones Oxidation CrO₃, H₂SO₄Low Not Recommended. Strong acid may hydrolyze the C2-methoxy group to the pyridone. Chromium waste is problematic.

Decision: The Pinnick Oxidation is selected as the primary protocol due to its operational simplicity, scalability, and superior chemoselectivity.

Part 2: Primary Protocol – Pinnick Oxidation[1][2]

This protocol utilizes sodium chlorite (NaClO₂) as the oxidant.[1][2] The reaction generates hypochlorous acid (HOCl) as a byproduct, which can cause chlorination side reactions.[1] Therefore, a scavenger (2-methyl-2-butene or resorcinol) is strictly required.

Reagents & Materials[3][4]
  • Substrate: this compound (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂), 80% technical grade (1.5 – 2.0 equiv)

  • Buffer: Sodium Dihydrogen Phosphate Monohydrate (NaH₂PO₄·H₂O) (1.5 – 2.0 equiv)

  • Scavenger: 2-Methyl-2-butene (10–15 equiv) or Resorcinol (1.5 equiv)

  • Solvent: tert-Butanol (

    
    -BuOH) and Water (3:1 ratio) or Acetonitrile/Water (2:1).
    
    • Note:

      
      -BuOH is preferred to suppress esterification side reactions.
      
Step-by-Step Procedure
  • Preparation of Solvent System:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 equiv) in

      
      -BuOH (volume: ~10 mL per gram of substrate).
      
    • Add the scavenger, 2-methyl-2-butene (10 equiv). Caution: Volatile liquid (bp 38°C). Keep cold.

  • Preparation of Oxidant Solution:

    • In a separate beaker, dissolve NaClO₂ (1.5 equiv) and NaH₂PO₄·H₂O (1.5 equiv) in water (volume: ~3-4 mL per gram of substrate).

    • Critical: Ensure the solids are completely dissolved.

  • Reaction Initiation:

    • Cool the substrate solution to 0 °C using an ice bath.

    • Add the aqueous oxidant solution dropwise to the substrate mixture over 15–30 minutes via an addition funnel or syringe pump.

    • Observation: The solution may turn pale yellow due to transient ClO₂ formation.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (20–25 °C).

    • Stir vigorously for 2–4 hours.

    • TLC/HPLC Check: Monitor the disappearance of the aldehyde peak.

      • TLC Mobile Phase: 5% MeOH in DCM (Acid usually streaks or stays at baseline; Aldehyde

        
         ~0.6).
        
  • Workup (Isolation of Acid):

    • Quench: Add saturated aqueous Na₂SO₃ (sodium sulfite) solution (approx. 0.5 mL per mmol oxidant) to destroy excess hypochlorite/chlorite. Stir for 10 mins.

    • Volatile Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove

      
      -BuOH/2-methyl-2-butene. Do not distill to dryness; leave the aqueous slurry.
      
    • Acidification: Cool the aqueous residue to 0 °C. Carefully acidify to pH ~3–4 using 1N HCl.

      • Warning: Do not drop below pH 2 to avoid hydrolyzing the methoxy group.

      • The product, 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid , should precipitate as a white or off-white solid.

    • Filtration: Filter the solid, wash with cold water (3x), and dry under vacuum at 45 °C.

  • Alternative Extraction (If product does not precipitate):

    • Extract the acidified aqueous layer with Ethyl Acetate (3x).

    • Wash combined organics with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Expected Yield & Specs
  • Yield: 85–95%

  • Appearance: White to pale yellow crystalline solid.

  • Purity: >98% (HPLC).

Part 3: Secondary Protocol – Silver Oxide (Basic Alternative)

Use this protocol if the substrate proves unstable to the mild acidic conditions of the Pinnick oxidation.

Reagents
  • Substrate: 1.0 equiv

  • Silver Nitrate (AgNO₃): 2.2 equiv

  • Sodium Hydroxide (NaOH): 4.5 equiv (10% aqueous solution)

  • Solvent: Ethanol/Water (1:1) or THF/Water.

Procedure
  • Dissolve the substrate in THF or Ethanol.

  • Dissolve AgNO₃ in a minimum amount of water and add it to the substrate solution.

  • Add the NaOH solution dropwise. Brown/black silver oxide (Ag₂O) will precipitate immediately.

  • Stir vigorously at room temperature for 1–3 hours.

  • Workup: Filter off the silver solids through Celite. Wash the pad with water.

  • Acidify the filtrate carefully with 1N HCl to pH 4 to precipitate the carboxylic acid.

Part 4: Visualization & Mechanism

Workflow Diagram (DOT)

PinnickOxidation Start Start: Aldehyde Substrate (5-Br-2-OMe-6-Me-Py-CHO) Reagents Prepare Reagents: 1. Substrate + Scavenger in t-BuOH 2. NaClO2 + NaH2PO4 in H2O Start->Reagents Mix Mix at 0°C (Dropwise Addition) Reagents->Mix Reaction Reaction Progress (RT, 2-4 Hours) Active Species: HClO2 Mix->Reaction Check QC Check (TLC/HPLC) Aldehyde consumed? Reaction->Check Check->Reaction No (Stir longer) Quench Quench with Na2SO3 Remove Volatiles Check->Quench Yes Acidify Acidify to pH 3-4 (Precipitate Product) Quench->Acidify End Final Product: Carboxylic Acid Acidify->End

Caption: Workflow for the Pinnick oxidation of this compound.

Part 5: Quality Control & Validation

Analytical Markers

To validate the transformation, compare the starting material (Aldehyde) and product (Acid) using 1H NMR.

FeatureAldehyde (Starting Material)Carboxylic Acid (Product)
-CHO Proton Singlet at ~10.0 - 10.2 ppm Absent
-COOH Proton AbsentBroad singlet at ~11.0 - 13.0 ppm (D₂O exchangeable)
C4-H (Aromatic) Singlet/Doublet ~8.0 ppmSlight downfield shift due to increased electron withdrawal of COOH
-OMe / -Me Distinct singletsIntact (Confirm no demethylation or oxidation)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / No Precipitate pH too high during workup.Pyridine carboxylic acids can be zwitterionic. Adjust pH carefully to the isoelectric point (usually pH 3-4).
Chlorinated Byproducts Scavenger failure.Ensure 2-methyl-2-butene is fresh and used in excess (10-15 equiv). Alternatively, use Resorcinol.[1]
Des-methyl Product (Pyridone) Acid hydrolysis of OMe.pH dropped too low (<1) or reaction time too long. Keep pH >3. Switch to Ag₂O method.
Dicarboxylic Acid Over-oxidation of C6-Methyl.Strong oxidant contamination or high temp. Ensure temperature <25°C. Do not use KMnO₄.

References

  • Lindgren, B. O., & Nilsson, T. (1973).[3] "Preparation of Carboxylic Acids from Aldehydes (Including Hydroxyl-Substituted Benzaldehydes) by Oxidation with Chlorite." Acta Chemica Scandinavica, 27, 888–890.[3] Link

  • Pinnick, H. W., & Kraus, G. A. (1980). "Oxidation of α,β-unsaturated aldehydes." The Journal of Organic Chemistry, 45(6), 1175–1176. Link

  • Raederstorff, D., & Shu, A. Y. (2009). "Pinnick Oxidation."[1][4][5][6] Organic Syntheses, 86, 1–10. (General protocol reference for functionalized aldehydes).

  • Song, Z. J., et al. (1999). "Synthesis of a Potent 5-HT3 Receptor Antagonist." The Journal of Organic Chemistry, 64(26), 9658-9667. (Describes similar pyridine oxidation chemistry). Link

  • Dalcanale, E., & Montanari, F. (1986). "Selective oxidation of aldehydes to carboxylic acids with sodium perborate in acetic acid." The Journal of Organic Chemistry, 51(4), 567–569. (Comparison of methods). Link

Sources

Application Note: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde in Divergent Drug Discovery

[1][2]

Abstract & Core Value Proposition

In modern medicinal chemistry, 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS 1060802-34-9) serves as a high-value "Lynchpin Scaffold."[1][2] Its structural uniqueness lies in the dense functionalization of the pyridine ring, offering three distinct orthogonal reaction vectors.[2] This allows researchers to rapidly generate Structure-Activity Relationship (SAR) libraries around a central heteroaromatic core, a strategy essential for targeting kinases (e.g., SHP2, KRAS G12C) and GPCRs (e.g., 5-HT antagonists).[2]

This guide details the strategic application of this molecule, focusing on maintaining the integrity of the aldehyde during cross-coupling and leveraging the 2-methoxy group as a latent hydrogen-bond donor/acceptor switch.[2]

Chemical Reactivity Profile

The molecule presents four quadrants of reactivity, ordered below by synthetic priority:

PositionFunctional GroupReactivity ModeStrategic Application
C-3 Carbaldehyde (-CHO)ElectrophilicReductive Amination: Installation of solubilizing tails or pharmacophores.[1][2] Condensation: Formation of fused heterocycles (e.g., imidazopyridines).[2]
C-5 Bromide (-Br)Oxidative AdditionSuzuki-Miyaura Coupling: Extension of the carbon skeleton (Biaryl synthesis).[1][2] Buchwald-Hartwig: C-N bond formation for aniline derivatives.
C-2 Methoxy (-OMe)Masking GroupHydrolysis: Conversion to 2-pyridone (change in LogD and H-bond donor capability).[1][2]

:
Displacement by nucleophiles (requires harsh conditions).[1][2]
C-6 Methyl (-Me)Steric/ElectronicMetabolic Blocking: Prevents oxidation at the

-position.[1][2] Radical Bromination: Late-stage functionalization (low priority).[1][2]
Reactivity Visualization

The following diagram illustrates the divergent synthesis pathways available from this core scaffold.

DivergentSynthesisCore5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehydeSuzukiSuzuki Coupling(C-5 Arylation)Core->SuzukiPd(dppf)Cl2, Ar-B(OH)2RedAmReductive Amination(C-3 Amine)Core->RedAmR-NH2, STABHydrolysisDemethylation(2-Pyridone)Core->HydrolysisTMSI or HBrBiarylBiaryl Scaffold(Kinase Inhibitors)Suzuki->BiarylAmineSolubilized Lead(GPCR Ligands)RedAm->AminePyridoneH-Bond Donor(Allosteric Switch)Hydrolysis->PyridoneBiaryl->HydrolysisLate Stage

Figure 1: Divergent synthesis map showing the three primary orthogonal vectors for library generation.

Protocol A: Chemoselective Reductive Amination

Objective: To functionalize the C-3 aldehyde without reducing the C-5 bromide or the aldehyde itself to an alcohol.[1]

Rationale: The aldehyde is the most reactive handle. Functionalizing it first avoids potential interference during metal-catalyzed coupling steps (e.g., aldehyde oxidation or poisoning of Pd catalysts).[2] We use Sodium Triacetoxyborohydride (STAB) because it is milder than

12
Reagents
  • Substrate: this compound (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[2]

  • Additive: Acetic Acid (AcOH) (1.0 equiv, only if using basic amines)[2]

Step-by-Step Procedure
  • Imine Formation:

    • In a flame-dried flask under

      
      , dissolve the pyridine aldehyde (1.0 equiv) in DCE (
      
      
      concentration).
    • Add the amine (1.1 equiv).[2][3]

    • Critical Step: If the amine is a salt (e.g., HCl salt) or highly basic, add 1.0 equiv of AcOH to catalyze imine formation and buffer the pH to ~5.[2]

    • Stir at Room Temperature (RT) for 30–60 minutes. Self-Validation: Monitor by TLC/LCMS.[1] The aldehyde peak should disappear, replaced by the imine peak.[2]

  • Reduction:

    • Cool the mixture to

      
       (optional, but recommended for volatile amines).
      
    • Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 2–16 hours.

  • Work-up:

    • Quench with saturated aqueous

      
      .[1][2] Stir for 15 minutes to decompose borate complexes.
      
    • Extract with DCM (

      
      ).[1][2] Wash combined organics with brine.[1]
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH for polar amines).[1][2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: To install an aryl or heteroaryl group at the C-5 position.[1]

Rationale: The C-5 bromide is an excellent handle for Pd-catalyzed coupling.[1][4] However, the C-3 aldehyde is sensitive to strong bases (Aldol condensation risk) and oxidation.[2] Therefore, we utilize a mild base (


 or 

)

2
Reagents
  • Substrate: this compound (or the product from Protocol A).

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv).[1][2]

  • Catalyst:

    
     (5 mol%).[1][2]
    
  • Base:

    
     (2.0 – 3.0 equiv) or 
    
    
    .[1][2]
  • Solvent: 1,4-Dioxane : Water (4:1 ratio).[1][2][5] Degassed.

Step-by-Step Procedure
  • Preparation:

    • Charge a reaction vial with the bromide (1.0 equiv), boronic acid (1.2 equiv), and base (2.0 equiv).[2]

    • Add the catalyst (5 mol%) last to minimize air exposure.[2]

  • Solvent Addition:

    • Add the degassed Dioxane/Water mixture.[1] The concentration should be roughly

      
       to 
      
      
      .[2]
  • Reaction:

    • Seal the vial and purge with Argon/Nitrogen for 2 minutes.

    • Heat to

      
       for 4–12 hours.
      
    • Self-Validation: If the reaction stalls (incomplete conversion of bromide), add an additional 2 mol% catalyst and heat for 2 more hours.

  • Work-up:

    • Cool to RT. Filter through a pad of Celite to remove Palladium black.[1] Rinse with EtOAc.[1][3]

    • Partition between EtOAc and Water.[1]

    • Dry organics over

      
       and concentrate.
      
Reaction Workflow Diagram

WorkflowStartStart: 5-Br-2-OMe-6-Me-Py-3-CHODecisionTarget Priority?Start->DecisionPathAPath A: Amine First(Preserve Bromide)Decision->PathALibrary Diversityat C-3PathBPath B: Aryl First(Preserve Aldehyde)Decision->PathBLibrary Diversityat C-5StepA1Reductive Amination(STAB, DCE)PathA->StepA1StepB1Suzuki Coupling(Mild Base: K3PO4)PathB->StepB1StepA2Suzuki Coupling(Pd(dppf)Cl2)StepA1->StepA2EndFinal Lead CompoundStepA2->EndStepB2Reductive Amination(STAB, DCE)StepB1->StepB2StepB2->End

Figure 2: Decision logic for sequencing reactions based on library needs.

Strategic Note: The "Methoxy Mask"

The 2-methoxy group is not merely an innocent bystander; it is a masked pyridone .[1]

In many kinase inhibitors (e.g., p38 MAP kinase or SHP2 inhibitors), a hydrogen bond donor/acceptor motif is required.[2] The 2-methoxy pyridine is lipophilic (high LogP), aiding cell permeability during early assays.[2] Once the lead is identified, the methoxy group can be cleaved to the 2-pyridone (low LogP, H-bond donor) using:

  • TMSI (Trimethylsilyl iodide): Acetonitrile,

    
    .[2]
    
  • HBr in Acetic Acid: Reflux (Harsh, incompatible with acid-sensitive amines).[1][2]

Recommendation: Perform SAR studies with the methoxy group to maximize solubility and permeability, then convert to the pyridone in late-stage optimization to fine-tune metabolic stability and binding affinity [3].

References

  • Reductive Amination Protocols

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[2] Journal of Organic Chemistry, 1996, 61(11), 3849-3862.[2]

    • Source: [1][2]

  • Suzuki Coupling on Pyridines

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[2] Chemical Reviews, 1995, 95(7), 2457-2483.[2]

    • Specific application to 5-bromo-pyridines: [1][2]

  • Pyridone/Methoxy Isosterism in Drug Design

    • Meanwell, N. A.[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011, 54(8), 2529–2591.[2]

    • Source: [1][2]

Application Note: Regioselective Synthesis of 5-Aryl-2-methoxy-6-methylpyridine-3-carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the synthesis of 5-aryl-2-methoxy-6-methylpyridine-3-carbaldehyde derivatives. These scaffolds are critical intermediates in the development of kinase inhibitors, fused heterocyclic systems (e.g., 1,6-naphthyridines), and dopaminergic antagonists.

The guide prioritizes the Lithium-Halogen Exchange route over direct electrophilic substitution, as it offers superior regiocontrol for establishing the C3-aldehyde and C5-aryl pattern.[1]

Introduction & Strategic Analysis

The 2-methoxy-6-methylpyridine core is a privileged scaffold in medicinal chemistry.[1] However, functionalizing this ring with high regioselectivity presents a challenge due to the competing directing effects of the methoxy (C2) and methyl (C6) groups.

To synthesize 5-aryl-2-methoxy-6-methylpyridine-3-carbaldehyde , one must install an aldehyde at C3 and an aryl group at C5.[1] Direct formylation (Vilsmeier-Haack) typically targets C3 but leaves C5 unfunctionalized and deactivated for subsequent arylation.[1]

The Solution: A "Halogen Dance" strategy utilizing 3,5-dibromo-2-methoxy-6-methylpyridine .[1]

  • Global Halogenation: Brominate both active positions (C3 and C5).[1]

  • Regioselective Lithiation: Exploit the ortho-directing power of the C2-methoxy group to selectively exchange the C3-bromide with lithium.[1]

  • Formylation: Quench the C3-lithio species with DMF to install the aldehyde.

  • Chemoselective Coupling: Use the remaining C5-bromide for Suzuki-Miyaura cross-coupling.[1]

Retrosynthetic Analysis

The following diagram illustrates the strategic disconnection of the target molecule.

Retrosynthesis Target Target: 5-Aryl-2-methoxy-6-methylpyridine-3-carbaldehyde Precursor Intermediate: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde Target->Precursor Suzuki Coupling (C5 Functionalization) Scaffold Scaffold: 3,5-Dibromo-2-methoxy-6-methylpyridine Precursor->Scaffold Li-Hal Exchange / DMF (C3 Selective Formylation) Start Starting Material: 2-Methoxy-6-methylpyridine Scaffold->Start Bromination (NBS) (C3 & C5 Saturation)

Caption: Retrosynthetic logic prioritizing regioselective C3-formylation followed by C5-arylation.

Experimental Protocols

Step 1: Synthesis of 3,5-Dibromo-2-methoxy-6-methylpyridine

This step saturates the activated positions of the pyridine ring with bromine.[1]

  • Reagents: 2-Methoxy-6-methylpyridine (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq).[1]

  • Solvent: Acetonitrile (MeCN) or DMF.

  • Conditions: 0°C to Room Temperature (RT).

Protocol:

  • Dissolve 2-methoxy-6-methylpyridine (10.0 g, 81.2 mmol) in MeCN (100 mL) in a round-bottom flask shielded from light.

  • Cool the solution to 0°C.

  • Add NBS (31.8 g, 178.6 mmol) portion-wise over 30 minutes to control the exotherm.

  • Warm to RT and stir for 12 hours. Monitor by TLC (Hexane/EtOAc 9:1) or LCMS.[1][2]

  • Workup: Concentrate the solvent in vacuo. Resuspend the residue in Et2O (200 mL) and wash with water (3 x 50 mL) and saturated Na2S2O3 (to remove traces of Br2).

  • Dry over MgSO4, filter, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel chromatography (0-5% EtOAc in Hexane).

    • Expected Yield: 85-92%[1]

    • Appearance: White to pale yellow solid.[1][3]

Step 2: Regioselective Formylation (The Critical Step)

This step relies on the Directed Ortho Metalation (DoM) effect. The C2-methoxy group coordinates the lithium, making the C3-bromide significantly more reactive toward exchange than the C5-bromide.[1]

  • Reagents: n-Butyllithium (1.1 eq), DMF (1.5 eq).[1]

  • Solvent: Anhydrous THF.

  • Conditions: -78°C (Strict temperature control required).

Protocol:

  • Flame-dry a 3-neck flask and purge with Argon/Nitrogen.

  • Dissolve 3,5-dibromo-2-methoxy-6-methylpyridine (5.0 g, 17.8 mmol) in anhydrous THF (80 mL).

  • Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.

  • Add n-BuLi (2.5 M in hexanes, 7.8 mL, 19.6 mmol) dropwise over 20 minutes via syringe pump.

    • Note: Maintain internal temperature below -70°C. The solution will turn yellow/orange.[1]

  • Stir at -78°C for exactly 45 minutes. (Prolonged stirring may lead to scrambling).

  • Add anhydrous DMF (2.1 mL, 26.7 mmol) dropwise.

  • Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench: Add saturated NH4Cl solution (30 mL).

  • Extraction: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry (Na2SO4), and concentrate.[2][3]

  • Purification: Flash chromatography (Hexane/EtOAc 10:1).

    • Target:This compound .[1]

    • Expected Yield: 70-80%[1]

Step 3: Suzuki-Miyaura Cross-Coupling

With the aldehyde installed at C3, the remaining C5-bromide is now a distinct handle for cross-coupling.[1]

  • Reagents: Aryl Boronic Acid (1.2 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 eq).[2]

  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Conditions: 90°C, Inert Atmosphere.

Protocol:

  • In a reaction vial, combine This compound (1.0 eq), Aryl Boronic Acid (1.2 eq), and Na2CO3 (2.0 eq).

  • Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Add Pd(PPh3)4 (0.05 eq).[2]

  • Seal the vial and heat to 90°C for 4-12 hours.

  • Workup: Cool to RT, dilute with water, and extract with DCM.

  • Purification: Silica gel chromatography (Gradient: 10% to 40% EtOAc in Hexane).

Mechanistic Insight & Troubleshooting

Mechanism of Regioselectivity

The success of Step 2 relies on the kinetic difference between the C3 and C5 positions.

Mechanism Figure 2: Chelation-Controlled Lithium-Halogen Exchange Substrate 3,5-Dibromo Precursor Complex Coordination Complex Substrate->Complex n-BuLi binds OMe Oxygen Lithiation C3-Lithio Intermediate Complex->Lithiation Fast Exchange (Proximity Effect) Product C3-Formyl Product Lithiation->Product DMF Quench

Caption: The C2-methoxy oxygen coordinates the lithium cation, directing the exchange specifically to the proximal C3-bromine.[1]

Troubleshooting Table
IssueProbable CauseSolution
Low Yield in Step 2 Temperature > -70°C during n-BuLi addition.Use a digital thermometer; add n-BuLi slower.
Mixture of Isomers "Halogen Dance" (migration of Li).Quench with DMF immediately after the 45-min exchange period.[1] Do not let the reaction sit.
De-bromination (C5) Excess n-BuLi used.Titrate n-BuLi before use; ensure strictly 1.1 eq.
Protodeboronation (Step 3) Electron-poor boronic acids.[1]Switch to Pd(dppf)Cl2 catalyst and K3PO4 base; lower temp to 80°C.

References

  • Source: Gros, P., & Fort, Y. (2002). "Regioselective lithiation of 2-methoxypyridine derivatives." Journal of Organic Chemistry.
  • Synthesis of 3,5-Dibromo-2-methoxy-6-methylpyridine

    • Source:.

    • Relevance: Describes the bromination patterns of 2-methoxy-6-methylpyridine deriv
  • Suzuki Coupling on Pyridine Halides

    • Source:.[1]

    • Relevance: General conditions for coupling aryl boronic acids to electron-deficient heteroaryl halides.[1]

  • Vilsmeier-Haack vs.

    • Source:.[1]

    • Relevance: Comparison of formylation techniques for electron-rich arom

Sources

Application Note: Chemoselective Amine Functionalization of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process scientists utilizing 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (referred to herein as BMMP-3-CHO ) as a core scaffold.

Executive Summary

This compound is a trifunctional pyridine scaffold widely used in the synthesis of kinase inhibitors, GPCR ligands (specifically Dopamine D2/D3 and 5-HT3 antagonists), and agrochemicals. Its utility stems from its three orthogonal reactive sites:

  • C3-Formyl (-CHO): susceptible to reductive amination and condensation.

  • C5-Bromo (-Br): a handle for Palladium-catalyzed cross-coupling.[1]

  • C2-Methoxy (-OMe): a potential site for SNAr displacement (under forcing conditions) or hydrolysis.

This guide focuses on the Reaction with Amines , specifically detailing protocols to achieve high-yield Reductive Amination while suppressing the competing SNAr displacement of the C2-methoxy group.

Chemoselectivity & Mechanistic Insight

The Challenge: Competing Electrophiles

The BMMP-3-CHO scaffold presents a unique challenge: the C3-aldehyde is a strong electron-withdrawing group (EWG), which electronically activates the C2-methoxy group towards nucleophilic aromatic substitution (SNAr).

  • Pathway A (Desired): Nucleophilic attack at the carbonyl carbon (C3)

    
     Hemiaminal 
    
    
    
    Imine
    
    
    Amine.
  • Pathway B (Undesired): Nucleophilic attack at C2

    
     Meisenheimer Complex 
    
    
    
    Displacement of Methoxide
    
    
    2-Aminopyridine derivative.

Expert Insight: To favor Pathway A, kinetic control is essential. The formation of the imine is generally faster than SNAr displacement at room temperature, provided the amine is not excessively hindered. However, elevated temperatures or the use of strong bases will accelerate Pathway B. Therefore, this protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that operates effectively at room temperature in slightly acidic media, preserving the C2-methoxy and C5-bromo motifs.

Reaction Pathway Diagram

The following diagram illustrates the divergent pathways and the critical decision nodes for chemoselectivity.

ReactionPathways cluster_conditions Optimization Logic Scaffold BMMP-3-CHO (Starting Material) Imine Intermediate Imine/Iminium Scaffold->Imine Path A: RT, Mild Acid (Kinetic Control) SideProduct Side Product (S_NAr Displacement) Scaffold->SideProduct Path B: Heat, Basic pH (Thermodynamic Control) Amine Primary/Secondary Amine (HNR2) Amine->Imine Product Target Amine (Reductive Amination) Imine->Product Reduction (NaBH(OAc)3)

Caption: Chemoselective pathways for BMMP-3-CHO. Green path indicates the desired reductive amination; Red dashed path indicates the SNAr side reaction to be avoided.

Experimental Protocols

Protocol A: Standard Reductive Amination (Primary & Secondary Amines)

Objective: Synthesis of secondary/tertiary amines retaining the C2-OMe and C5-Br groups.

Reagents:

  • BMMP-3-CHO (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv, optional but recommended for basic amines)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for solubility.

Step-by-Step Procedure:

  • Imine Formation:

    • In a dry reaction vial, dissolve BMMP-3-CHO (100 mg, 0.43 mmol) in DCE (4 mL).

    • Add the Amine (0.47 mmol, 1.1 equiv).

    • Critical Step: If using a salt form of the amine (e.g., HCl salt), add DIPEA (1.1 equiv) to free the base. If the amine is free base, add AcOH (1-2 drops) to catalyze imine formation.

    • Stir at Room Temperature (20-25°C) for 30–60 minutes.

    • Validation: Monitor by LCMS or TLC. You should see the disappearance of the aldehyde peak and appearance of the imine mass (M+Amine-H2O).

  • Reduction:

    • Once imine formation is confirmed (or equilibrium reached), add STAB (137 mg, 0.65 mmol, 1.5 equiv) in one portion.

    • Stir at Room Temperature for 2–16 hours.

    • Note: Do not heat. Heating increases the risk of C2-methoxy displacement.

  • Workup:

    • Quench the reaction by adding saturated aqueous NaHCO3 (5 mL). Stir vigorously for 15 minutes to decompose boron complexes.

    • Extract with DCM (3 x 5 mL).

    • Dry combined organics over Na2SO4, filter, and concentrate.[2]

  • Purification:

    • Flash column chromatography (Hexanes/EtOAc or DCM/MeOH gradients). The product is typically stable on silica.

Protocol B: Sequential Library Generation (Coupling Workflow)

Objective: Use the C5-Bromo handle after amine installation to create a diverse library.

LibraryWorkflow Step1 Step 1: Reductive Amination (Protocol A) Intermediate Intermediate: 5-Bromo-3-(aminomethyl)-pyridine Step1->Intermediate Yields: 85-95% Step2 Step 2: Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Ar-B(OH)2, K2CO3) Intermediate->Step2 C5-Br Activation Library Final Library: 5-Aryl-3-(aminomethyl)-pyridine Step2->Library Diversity Generation

Caption: Sequential functionalization workflow. The C5-bromo group is preserved in Step 1 to serve as the coupling partner in Step 2.

Data Summary & Troubleshooting

Reactivity Profile Table
ParameterConditionOutcomeRecommendation
Solvent Methanol (MeOH)Risk of imine reduction competition; slower kinetics.Use DCE or DCM .
Reductant NaBH4Too strong; reduces aldehyde to alcohol if imine not fully formed.Use NaBH(OAc)3 (STAB).
Reductant NaBH3CNEffective but toxic; generates HCN byproduct.Use only if STAB fails.
Temperature > 50°CSNAr of C2-OMe becomes significant.Maintain 20–25°C .
Amine Type Aniline (Weak Nucleophile)Slow imine formation.Add Ti(OiPr)4 as Lewis Acid catalyst.[3]
Troubleshooting Guide
  • Problem: Significant formation of alcohol byproduct (reduction of aldehyde).

    • Cause: Reductant added before imine formation was complete.

    • Solution: Increase the "Imine Formation" time (Step 1) to 2 hours or use a dehydrating agent (MgSO4) during Step 1 before adding STAB.

  • Problem: Loss of Methoxy group (Product Mass - 31 + Amine).

    • Cause: SNAr reaction occurred.

    • Solution: Ensure temperature was not elevated. If the amine is very basic/nucleophilic, add the reducing agent immediately after amine addition to trap the imine as it forms (One-pot, simultaneous addition).

References

  • Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.

    • Source: Chemical & Pharmaceutical Bulletin (2000).
    • Relevance: Establishes the stability of the 2-methoxy-6-methylpyridine core and SNAr reactivity p
  • Reductive Amin

    • Source: Master Organic Chemistry / J. Org. Chem.
    • Relevance: Standardizes the use of NaBH(OAc)3 for aldehyde-selective reduction.
  • Nucleophilic Substitution Reactions of 1-Methoxy-6-nitroindole-3-carbaldehyde.

    • Source: Heterocycles (2002).[4]

    • Relevance: Demonstrates the activating effect of 3-formyl groups on ortho-alkoxy substituents, valid
  • Synthesis of 5-Bromo-N-phenylpyridin-3-amine Deriv

    • Source: BenchChem Applic
    • Relevance: Confirms the utility of the C5-bromo group for downstream palladium-catalyzed cross-coupling.[1]

Sources

Application Note: Strategic Functionalization of the C5 Position in 2-Methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the regioselective functionalization of 2-methoxy-6-methylpyridine-3-carbaldehyde . It synthesizes established electrophilic aromatic substitution principles with modern transition-metal catalysis to provide a robust roadmap for C5 diversification.

Executive Summary

The scaffold 2-methoxy-6-methylpyridine-3-carbaldehyde (1) is a "privileged structure" in medicinal chemistry, serving as a critical intermediate for dopamine (D2/D3) and serotonin (5-HT3) receptor antagonists. While the C3-aldehyde and C2-methoxy groups are established pharmacophores, the C5 position represents an underutilized vector for increasing potency and selectivity.

This guide details the regioselective functionalization of the C5 position . Unlike the electron-deficient nature of unsubstituted pyridine, this substrate possesses a unique "push-pull" electronic landscape that renders C5 highly nucleophilic. We provide a validated protocol for C5-bromination (the "Gateway Reaction") followed by a Suzuki-Miyaura cross-coupling workflow to access diverse biaryl libraries.

Structural Analysis & Reactivity Profile

Successful functionalization requires understanding the competing electronic forces on the pyridine ring.

Electronic Directing Vectors
  • Pyridine Nitrogen: Naturally electron-deficient, deactivating the ring to Electrophilic Aromatic Substitution (EAS).

  • C3-Carbaldehyde (-CHO): Strongly electron-withdrawing (meta-director), further deactivating the ring but directing incoming electrophiles to C5.

  • C2-Methoxy (-OMe): The dominant activating group. It donates electron density via resonance (

    
    ), strongly activating the ortho (C3, occupied) and para (C5) positions.
    
  • C6-Methyl (-Me): Weakly activating via hyperconjugation, directing ortho to itself (C5).

Reactivity Map (Graphviz Visualization)

ReactivityMap Substrate 2-Methoxy-6-methyl pyridine-3-carbaldehyde C2_OMe C2-OMe (+M Effect) Substrate->C2_OMe C3_CHO C3-CHO (-M Effect) Substrate->C3_CHO C6_Me C6-Me (+I Effect) Substrate->C6_Me C5_Target C5 Position (Nucleophilic Hotspot) C2_OMe->C5_Target Strong Para-Activation C3_CHO->C5_Target Meta-Direction C6_Me->C5_Target Ortho-Activation

Figure 1: Electronic directing effects converging on the C5 position.

Protocol A: Regioselective C5-Bromination (The Gateway)

Objective: Isolate 5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde. Mechanism: Electrophilic Aromatic Substitution (EAS). Reagent Choice: N-Bromosuccinimide (NBS) is preferred over elemental bromine (


). 

generates HBr, which can degrade the aldehyde or hydrolyze the methoxy group. NBS provides a controlled source of electrophilic bromine (

).
Materials
  • Substrate: 2-methoxy-6-methylpyridine-3-carbaldehyde (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

  • Catalyst (Optional): 5 mol% Ammonium Acetate (

    
    ) can accelerate the reaction by activating NBS.
    
Step-by-Step Methodology
  • Setup: Charge a round-bottom flask with the substrate (1.0 eq) and anhydrous MeCN (0.2 M concentration). Ensure the vessel is purged with nitrogen.

  • Addition: Add NBS (1.05 eq) portion-wise over 15 minutes at room temperature (25°C). Rapid addition can cause exotherms and loss of regiocontrol.

  • Reaction: Stir the mixture at room temperature. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

    • Note: Reaction typically completes in 2–4 hours. If sluggish, heat to 45°C.

  • Quench: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x).

  • Wash: Wash the combined organic layers with saturated

    
     (to remove trace bromine) and Brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-20% EtOAc in Hexanes).
    
Critical Quality Attributes (CQA)
ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity >98% (AUC)HPLC (254 nm)
Identity Loss of C5-H singlet (~7.2 ppm)1H-NMR
Mass [M+H]+ = 229.9/231.9 (Br pattern)LC-MS

Protocol B: Suzuki-Miyaura Cross-Coupling (Diversification)

Objective: Install aryl/heteroaryl groups at C5 using the 5-bromo intermediate. Challenge: The C3-aldehyde is susceptible to side reactions (aldol condensation) under strong basic conditions. Solution: Use mild bases (


 or 

) and non-protic solvent systems.
Materials
  • Substrate: this compound (1.0 eq)

  • Coupling Partner: Aryl Boronic Acid (

    
    ) (1.2 eq)
    
  • Catalyst:

    
     (3-5 mol%) – Robust against steric bulk.
    
  • Base:

    
     (2.0 eq) or 
    
    
    
    (2.0 eq)
  • Solvent: 1,4-Dioxane/Water (9:1)

Step-by-Step Methodology
  • Degassing (Critical): Charge the reaction vessel with Substrate, Boronic Acid, Base, and Solvent. Sparge with nitrogen for 15 minutes to remove

    
    .
    
  • Catalyst Addition: Add the Pd-catalyst quickly under a nitrogen stream.

  • Heating: Seal the vessel and heat to 80–90°C for 4–12 hours.

    • Caution: Do not exceed 100°C to prevent aldehyde degradation.

  • Workup: Cool to RT, filter through a Celite pad (eluting with EtOAc).

  • Purification: Concentrate and purify via flash chromatography.

Troubleshooting & Optimization Logic

Experimental Workflow Diagram

Workflow Start Start: 2-methoxy-6-methyl pyridine-3-carbaldehyde Bromination Add NBS (1.05 eq) in MeCN @ 25°C Start->Bromination Check Check LC-MS/TLC (2-4 hours) Bromination->Check Complete Conversion >95%? Check->Complete Workup Quench (Na2S2O3) Extract (EtOAc) Complete->Workup Yes Heat Heat to 45°C Add 5% NH4OAc Complete->Heat No (Stalled) Suzuki Suzuki Coupling Pd(dppf)Cl2, K3PO4 Workup->Suzuki Optional: Diversification Heat->Check

Figure 2: Decision tree for C5 functionalization.

Common Issues & Solutions
  • Issue: Over-bromination (dibromo species).

    • Root Cause: Excess NBS or high temperatures.

    • Fix: Strictly control stoichiometry (1.05 eq). Lower temperature to 0°C if selectivity is poor.

  • Issue: Aldehyde Oxidation (to Carboxylic Acid).

    • Root Cause: Presence of moisture/air during long reaction times or use of

      
      .
      
    • Fix: Use anhydrous solvents; switch to NBS; ensure inert atmosphere.

  • Issue: Demethylation (Loss of -OMe).

    • Root Cause: Generation of strong acid (HBr) in situ.

    • Fix: Add a solid buffer like

      
       (1.0 eq) to the bromination mixture to scavenge acid.
      

References

  • Synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Analogous Chemistry)

    • Title: An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid.[1][2]

    • Source:Chemical & Pharmaceutical Bulletin, 2000.
    • Relevance: Establishes the regioselectivity of NBS bromination on the 2-methoxy-6-methylpyridine core.
    • URL:[Link][3][4]

  • General Reactivity of 2-Methoxypyridines

    • Title: Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
    • Source:Journal of the American Chemical Society, 2011.
    • Relevance: Discusses the electronic activation of the pyridine ring by methoxy groups.
    • URL:[Link]

  • Ruthenium-Catalyzed C-H Activation (Alternative Pathway)

    • Title: Ruthenium-catalyzed, site-selective C–H activation: access to C5-substituted azaflavanone.
    • Source:RSC Advances, 2020.[5]

    • Relevance: Provides context for transition-metal catalyzed C5 functionalization as an alternative to classical bromin
    • URL:[Link]

  • Safety & Properties of 2-Methoxy-6-methylpyridine Derivatives

    • Title: Efficacy and safety of a novel topical agent for gallstone dissolution: 2-methoxy-6-methylpyridine.
    • Source:Journal of Korean Medical Science, 2019.
    • Relevance: Provides physical property data and safety profiles for the core scaffold.
    • URL:[Link]

Sources

Application Note: Divergent Synthesis of Heterocyclic Scaffolds from 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

In modern drug discovery and agrochemical development, highly functionalized pyridine building blocks are essential for rapidly exploring chemical space. 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1783653-50-8) is a uniquely versatile scaffold that offers orthogonal reactive sites[1],[2].

As an Application Scientist, analyzing the electronic and steric environment of this molecule is the first step in designing successful synthetic routes:

  • C3-Carbaldehyde: A highly electrophilic center primed for condensation reactions, multicomponent heterocycle syntheses, and cycloadditions. The electron-withdrawing nature of the pyridine ring further activates this formyl group.

  • C5-Bromide: A stable but reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3].

  • C2-Methoxy & C6-Methyl: These act as directing groups and modulate the electronic density of the pyridine ring. Critically, the C6-methyl group introduces specific steric encumbrance adjacent to the C5-bromide, which dictates the choice of bulky, large-bite-angle ligands during palladium catalysis.

This guide details three self-validating, field-proven protocols for constructing complex heterocycles from this single precursor.

Methodology 1: Synthesis of Trisubstituted Imidazoles via Debus-Radziszewski Reaction

Concept: The Debus-Radziszewski multicomponent reaction (MCR) is a classical, highly efficient method for constructing the imidazole core[4],[5]. By condensing the C3-carbaldehyde with a 1,2-diketone (e.g., benzil) and ammonium acetate, a 2-(heteroaryl)-4,5-diphenyl-1H-imidazole is formed[6].

Causality & Insights: Glacial acetic acid is selected as the solvent because it acts as a mild Brønsted acid catalyst, accelerating imine formation without degrading the pyridine core. Ammonium acetate serves as a controlled ammonia source; using a massive excess (10 equivalents) is critical to shift the equilibrium toward the final cyclized and oxidized imidazole product, preventing the accumulation of uncyclized Schiff base intermediates[5].

Step-by-Step Protocol:

  • Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv, 2.0 mmol) and benzil (1.0 equiv, 2.0 mmol) in 15 mL of glacial acetic acid.

  • Addition: Add ammonium acetate (10.0 equiv, 20.0 mmol) in one portion.

  • Reaction: Heat the mixture to reflux (120 °C) under a nitrogen atmosphere for 4–6 hours. Monitor progression via TLC (Hexanes/EtOAc 2:1) until the aldehyde spot is completely consumed.

  • Workup (Self-Validation): Cool the reaction to room temperature and pour it into 100 mL of vigorously stirred ice-cold water. Neutralize cautiously with aqueous NH₄OH until pH 7–8 is reached. The formation of a dense precipitate validates successful cyclization.

  • Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from hot ethanol to yield the pure imidazole derivative.

Methodology 2: Synthesis of Isoxazoles via Nitrile Oxide [3+2] Cycloaddition

Concept: The C3-aldehyde is converted into a highly reactive 1,3-dipole (nitrile oxide), which undergoes a regioselective[3+2] cycloaddition with a terminal alkyne (e.g., phenylacetylene) to form a 3,5-disubstituted isoxazole[7],[8].

Causality & Insights: The transformation requires a precise sequence. First, condensation with hydroxylamine yields the oxime. Second, N-chlorosuccinimide (NCS) is used for the mild, controlled chlorination of the oxime to a hydroximoyl chloride. Triethylamine (Et₃N) is then added slowly to eliminate HCl, generating the nitrile oxide in situ. In situ generation is paramount; if generated too quickly or in the absence of the dipolarophile (alkyne), the highly reactive nitrile oxide will rapidly dimerize into an inactive, stable furoxan byproduct.

Step-by-Step Protocol:

  • Oxime Formation: React the aldehyde (1.0 equiv) with NH₂OH·HCl (1.2 equiv) and NaOAc (1.5 equiv) in ethanol at room temperature for 2 hours. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Chlorination: Dissolve the crude oxime in anhydrous DMF. Add NCS (1.1 equiv) portion-wise at 0 °C to prevent exothermic degradation. Stir at room temperature for 3 hours.

  • Cycloaddition: Dilute the mixture with dichloromethane (DCM). Add phenylacetylene (1.5 equiv). Cool to 0 °C and add Et₃N (1.5 equiv) dropwise over 30 minutes to maintain a low steady-state concentration of the nitrile oxide.

  • Completion & Workup: Stir at room temperature for 12 hours. Wash the organic layer sequentially with water (3x) and brine to remove DMF and Et₃N salts. Purify via silica gel chromatography to isolate the isoxazole cycloadduct.

Methodology 3: Orthogonal Functionalization via Suzuki-Miyaura Cross-Coupling

Concept: The C5-bromide is selectively engaged in a palladium-catalyzed cross-coupling with an aryl or heteroaryl boronic acid, leaving the C3-aldehyde intact for late-stage diversification[3].

Causality & Insights: The C5-bromide is sterically hindered by the adjacent C6-methyl group. To overcome this steric encumbrance, Pd(dppf)Cl₂ is utilized. The dppf ligand possesses a large bite angle that facilitates the challenging oxidative addition and reductive elimination steps around the crowded metal center. A biphasic solvent system (1,4-Dioxane/H₂O) is chosen to ensure that both the lipophilic pyridine substrate and the inorganic base (K₂CO₃) remain in solution, maximizing the interfacial reaction rate.

Step-by-Step Protocol:

  • Setup: In an oven-dried Schlenk tube, combine the bromopyridine derivative (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and water. Degas the suspension rigorously via three freeze-pump-thaw cycles or by bubbling argon for 15 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%) under a steady stream of argon.

  • Reaction: Seal the tube and heat to 90 °C for 8 hours. Monitor via LC-MS to confirm the preservation of the aldehyde mass.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via column chromatography.

Quantitative Data Summary

The following table summarizes the expected operational parameters and outcomes for the three distinct workflows utilizing the this compound scaffold.

WorkflowTarget Heterocycle / ModificationCatalyst / Key ReagentsTemp (°C)Time (h)Expected YieldPurity (HPLC)
1. Debus-Radziszewski Trisubstituted ImidazoleGlacial AcOH, NH₄OAc1204–675–85%>95%
2. Nitrile Oxide [3+2] 3,5-Disubstituted IsoxazoleNCS, Et₃N0 to 251565–75%>98%
3. Suzuki-Miyaura C5-Aryl Pyridine-3-carbaldehydePd(dppf)Cl₂, K₂CO₃90880–90%>95%

Mechanistic & Workflow Visualizations

DivergentSynthesis A 5-Bromo-2-methoxy-6-methyl pyridine-3-carbaldehyde B Debus-Radziszewski MCR (Trisubstituted Imidazoles) A->B Benzil, NH4OAc AcOH, 120 °C C Nitrile Oxide Cycloaddition (3,5-Disubstituted Isoxazoles) A->C 1. NH2OH 2. NCS, Et3N 3. Alkyne D Suzuki-Miyaura Coupling (C5-Aryl/Heteroaryl Derivatives) A->D R-B(OH)2, Pd(dppf)Cl2 K2CO3, 90 °C

Figure 1: Divergent synthetic pathways from the pyridine-3-carbaldehyde scaffold.

Mechanism A C3-Aldehyde B Oxime A->B NH2OH·HCl NaOAc C Hydroximoyl Chloride B->C NCS DMF D Nitrile Oxide (1,3-Dipole) C->D Et3N (- HCl) E Isoxazole (Cycloadduct) D->E Terminal Alkyne [3+2] Cycloaddition

Figure 2: Mechanism of in situ nitrile oxide generation and [3+2] cycloaddition.

References

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a specialized technical support resource for the synthesis of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (and its close analogs). It addresses the specific challenges of regioselectivity, halogen stability, and oxidation state control inherent in pentasubstituted pyridine chemistry.[1][2]

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting[1]

Diagnostic & Strategy Selector

Before troubleshooting specific steps, verify your synthetic pathway.[1][2] The low yield is often due to a mismatch between the substrate's electronic properties and the chosen method.[1][2]

Which route are you currently using?
PathwayMethodologyCommon Failure ModeRecommended For
Route A (The "Build-Up") DoM (Directed Ortho Metalation) : Lithiation of 2-methoxy-6-methylpyridine

Formylation

Bromination.[1][2]
Regioselectivity Loss : Bromination occurs at the wrong position or benzylic position; or Lithiation fails to direct to C3.[1][2]Rapid, small-scale synthesis where starting materials are limited.[1][2]
Route B (The "Reduction") FGI (Functional Group Interconversion) : Start from 2-Hydroxy-6-methylnicotinonitrile

Bromination

Chlorination/Methoxylation

Reduction (DIBAL-H).[1][2]
Over-Reduction : Nitrile reduces to amine instead of aldehyde; or Debromination during reduction.[2]High-Yield / Scale-Up .[1][2] This is the industrial standard for reliability.

Analyst Note: If you are attempting to lithiate a brominated precursor (e.g., 5-bromo-2-methoxy-6-methylpyridine) to add the aldehyde, STOP .[1][2] Lithium-Halogen exchange will eject the bromine faster than the DoM process.[2] Switch to Route B or introduce Bromine after formylation (Route A).

Visualizing the Critical Pathways[1][2]

The following logic map illustrates the decision points and chemical risks associated with both routes.

SynthesisPathways Start_A Precursor: 2-Methoxy-6-methylpyridine Step_A1 Step 1: Lithiation (n-BuLi/DMF) Target: C3-CHO Start_A->Step_A1 DoM (Ortho-Directing) Start_B Precursor: 2-Hydroxy-6-methylnicotinonitrile Step_B1 Step 1: Bromination (NBS/DMF) Target: C5-Br Start_B->Step_B1 EAS (Para to OH) Step_A2 Step 2: Bromination (NBS) Target: C5-Br Step_A1->Step_A2 EAS (Activated by OMe) Target Target: 5-Bromo-2-methoxy- 6-methylpyridine-3-carbaldehyde Step_A2->Target Risk_A Risk: Benzylic Bromination or C4 attack Step_A2->Risk_A Step_B2 Step 2: O-Alkylation / Chlorination Target: 2-OMe Step_B1->Step_B2 POCl3 then NaOMe Step_B3 Step 3: Controlled Reduction (DIBAL-H) Target: C3-CN -> C3-CHO Step_B2->Step_B3 -78°C / Toluene Step_B3->Target Risk_B Risk: Over-reduction to Amine or Debromination Step_B3->Risk_B

Caption: Comparative workflow of Directed Ortho Metalation (Left) vs. Nitrile Reduction (Right) pathways, highlighting critical risk points.

Troubleshooting Guide & Protocols

Scenario 1: "My yield is low during the Bromination step." (Route A & B)

The Problem: The pyridine ring is electron-deficient. While the 2-methoxy group activates it, the presence of the aldehyde (in Route A) or the nitrile (in Route B)[1][2] deactivates the ring, making electrophilic aromatic substitution (EAS) sluggish.[1][2]

Technical Fix:

  • Reagent Switch: Do not use elemental Bromine (

    
    ). It generates HBr, which can demethylate the 2-methoxy group (converting it back to 2-pyridone).[1][2]
    
  • The Protocol (NBS/Acetonitrile): Use N-Bromosuccinimide (NBS) in polar aprotic solvents like Acetonitrile (MeCN) or DMF.[1]

  • Preventing Side Reactions:

    • Issue: Radical bromination on the 6-Methyl group.[2]

    • Solution: Perform the reaction in the dark (wrap flask in foil) and degas solvents to remove oxygen. This suppresses the radical pathway and favors the ionic EAS pathway at C5.[1][2]

Optimized Bromination Protocol:

  • Substrate: 1.0 eq (Aldehyde or Nitrile precursor)

  • Reagent: 1.1 eq NBS

  • Solvent: MeCN (0.1 M concentration)[1]

  • Catalyst: 5 mol% Ammonium Acetate (

    
    ) can catalyze the NBS activation without harsh acids.[1]
    
  • Conditions: Stir at RT in the dark. Monitor by TLC.[1][2][3][4][5] If stalled, heat to 45°C.[1][2][6]

Scenario 2: "The reduction of the nitrile failed or removed the bromine." (Route B)

The Problem: Reducing a nitrile to an aldehyde (


) without over-reducing to the amine (

) or debrominating the ring is the most delicate step.[1][2]

Technical Fix: Use DIBAL-H (Diisobutylaluminum hydride) at strictly controlled cryogenic temperatures.

The "Self-Validating" Reduction Protocol:

  • Setup: Flame-dried glassware, Argon atmosphere.

  • Solvent: Anhydrous Toluene or DCM (DCM keeps the intermediate soluble).[1]

  • Temperature: Cool to -78°C (Dry ice/Acetone). This is non-negotiable. At higher temps, the hydride eliminates the bromine.[1][2]

  • Addition: Add DIBAL-H (1.1 eq, 1.0 M in toluene) dropwise over 30 mins.

  • The "Stall": Stir at -78°C for 2 hours. The reaction forms a stable aluminum-imine intermediate (

    
    ).[1][2] This intermediate protects the aldehyde from further reduction.[1][2]
    
  • Quench (Critical): Do not use water directly (causes emulsions).[1]

    • Add Methanol (at -78°C) to destroy excess hydride.[1]

    • Pour into saturated Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Stir vigorously for 2 hours at RT until two clear layers form.

Scenario 3: "I tried Lithiation (Route A) and got a mix of products."

The Problem: 2-Methoxy-6-methylpyridine has two sites for lithiation: C3 (ortho to OMe) and the lateral methyl group (C6-Me).[1][2]

Technical Fix:

  • Director Strength: The OMe group is a stronger Directed Metalation Group (DMG) than the Methyl group, but temperature control is vital.[1][2]

  • Base Selection: Use n-BuLi (n-Butyllithium).[1][2]

  • Temperature: Keep the reaction between -20°C and 0°C .

    • Too Cold (-78°C): Lithiation might be too slow.[1][2]

    • Too Hot (>0°C): The thermodynamic product (lithiation of the methyl group) becomes competitive.[1][2]

  • The "Super-Base" Trick: If yields are low, use LiDMAE (Lithium 2-dimethylaminoethoxide) or add TMEDA (Tetramethylethylenediamine) to break up n-BuLi aggregates and accelerate the kinetic deprotonation at C3.[1]

Analytical Data & Verification

When you isolate your product, verify the regiochemistry immediately.[1][2] The 5-Bromo and 3-Bromo isomers are difficult to separate by standard silica chromatography.[1][2]

NMR Signature (Expected for Target):

  • Proton (

    
     NMR):  You should see one  aromatic singlet.[1]
    
    • Since C2, C3, C5, and C6 are substituted, only C4-H remains.[1][2]

    • Shift: Typically

      
       8.0 - 8.4 ppm (deshielded by the adjacent Br and CHO).[1]
      
  • Carbon (

    
     NMR):  Look for the aldehyde carbonyl carbon (
    
    
    
    ppm).[1]
FeatureTarget (5-Bromo...)Isomer (4-Bromo...)[1][2][7][8]Isomer (Side-chain Br)
Aromatic H 1 Singlet 0 Singlets (Fully sub.)2 Doublets
Methyl Group Singlet (~2.5 ppm)Singlet (~2.5 ppm)Doublet/Multiplet (

)
Aldehyde H Singlet (~10.0 ppm)Singlet (~10.0 ppm)Singlet (~10.0 ppm)

References

  • Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid (Precursor Analog). Chemical & Pharmaceutical Bulletin. Describes the chlorination/methoxylation sequence on similar nicotinate systems. [1]

  • Regioselective Bromination of Activated Pyridines . Tetrahedron Letters. Discusses the use of NBS/MeCN for para-selective bromination relative to activating groups (OMe). [1]

  • Vilsmeier-Haack Reaction on Pyrimidines and Pyridines . MDPI Molecules. Provides conditions for formylation of electron-rich heterocycles, relevant if attempting direct formylation.[1][2] [1]

  • Lithiation of 2-Methoxypyridines . Journal of Organic Chemistry. Details the directing effects of alkoxy groups in pyridine metalation (DoM chemistry). [1]

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for n-BuLi, NBS, and DIBAL-H before handling.[1][2]

Sources

Technical Support Center: Purification & Handling of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1783653-50-8). As a highly functionalized pyridine derivative, this building block presents unique challenges during isolation and storage. The electron-withdrawing nature of the pyridine ring, compounded by the bromine atom, renders the aldehyde highly electrophilic. This increases its susceptibility to nucleophilic attack and auto-oxidation.

This guide is engineered for researchers and drug development professionals, providing field-proven, self-validating methodologies to ensure >99% purity and structural integrity.

Physicochemical Profiling & Quantitative Data

Before initiating any purification workflow, it is critical to understand the physical parameters that dictate the molecule's behavior in different solvent systems.

Table 1: Compound Specifications & Chromatographic Data

ParameterValue / Description
Chemical Name 5-Bromo-2-methoxy-6-methylnicotinaldehyde
CAS Registry Number 1783653-50-8
Molecular Weight 230.06 g/mol
Molecular Formula C8H8BrNO2
TLC Retention Factor (

)
~0.45 (Hexane:EtOAc 4:1, UV active at 254 nm)
Solubility Profile (High) Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF)
Solubility Profile (Low) Water, cold Hexane, cold Heptane
Storage Conditions 2-8°C, inert atmosphere (Ar/N2), protect from light[1]

Core Purification Workflows

Method A: Chemoselective Sodium Bisulfite Purification (Recommended)

Causality: Standard silica gel chromatography often fails to separate the target aldehyde from structurally similar debrominated or unreacted precursors due to nearly identical


 values. By exploiting the electrophilicity of the aldehyde, we can react it with sodium bisulfite (

) to form a highly polar, water-soluble

-hydroxy sulfonate adduct[2]. Non-aldehydic impurities remain in the organic phase and are easily washed away[3].

Step-by-Step Methodology:

  • Adduct Formation: Dissolve the crude mixture (e.g., 10 g) in EtOAc (100 mL). Add a freshly prepared saturated aqueous solution of

    
     (100 mL).
    
  • Agitation: Stir vigorously at room temperature for 2–4 hours. The biphasic mixture allows the aldehyde to transition into the aqueous phase as the bisulfite adduct.

  • Phase Separation & Washing: Transfer to a separatory funnel. Drain the aqueous layer (contains your product). Wash the aqueous layer twice with EtOAc (50 mL each) to remove non-polar organic impurities.

  • Self-Validation Check: Spot the organic wash on a TLC plate. If the target aldehyde spot is absent, the chemoselective extraction is complete. If present, repeat the

    
     extraction.
    
  • Regeneration: To the aqueous layer, slowly add saturated aqueous

    
     until the pH reaches ~7.5–8.0. Stir at 40–50°C for 1 hour to push the equilibrium back, liberating the free aldehyde[4].
    
  • Final Extraction: Extract the liberated aldehyde with EtOAc (3 x 75 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the highly pure solid.
    

BisulfiteWorkflow Start Crude Aldehyde Mixture AddBisulfite Add Sat. NaHSO3 (aq) Stir 2-4h at RT Start->AddBisulfite PhaseSep Phase Separation AddBisulfite->PhaseSep OrgPhase Organic Phase (Impurities: Unreacted, Debrominated) PhaseSep->OrgPhase Discard AqPhase Aqueous Phase (Bisulfite Adduct) PhaseSep->AqPhase Wash Wash with EtOAc (Self-Validation: TLC check) AqPhase->Wash Regenerate Add Sat. NaHCO3 (aq) Stir 1h at 40-50°C Wash->Regenerate Extract Extract with EtOAc Dry & Concentrate Regenerate->Extract Pure Pure 5-Bromo-2-methoxy- 6-methylnicotinaldehyde Extract->Pure

Chemoselective purification workflow utilizing sodium bisulfite adduct formation and regeneration.

Method B: Silica Gel Flash Chromatography (For Complex Mixtures)

Causality: When impurities include other aldehydes (which would co-purify in Method A), standard flash chromatography is required[5]. The methoxy and methyl groups provide enough lipophilicity to elute the compound using standard normal-phase solvent systems.

Step-by-Step Methodology:

  • Column Preparation: Pack a column with 230–400 mesh silica gel using Hexane. Use a silica-to-crude mass ratio of 30:1.

  • Loading: Dry-load the crude mixture onto a small amount of silica gel (1:2 ratio) to prevent band tailing caused by the basic pyridine nitrogen.

  • Elution: Run a gradient from 100% Hexane to 80:20 Hexane:EtOAc. Monitor fractions via UV (254 nm).

  • Self-Validation Check: Perform 2D TLC on the combined fractions before concentration. Run the plate in one direction, rotate 90 degrees, and run again. If the spot remains single and on the diagonal, no on-column degradation has occurred.

Troubleshooting & FAQs

Q1: I attempted to recrystallize the product in methanol, but my


-NMR shows a loss of the aldehyde proton (~10 ppm) and a new peak around 5.5 ppm. What happened? 
Cause:  You have inadvertently synthesized the hemiacetal or full acetal. The electron-deficient pyridine ring (exacerbated by the halogen) highly activates the carbonyl carbon. When heated in a nucleophilic primary alcohol like methanol, nucleophilic attack occurs rapidly.
Solution:  Never use primary alcohols for the recrystallization or prolonged storage of activated pyridine aldehydes. Switch to a non-nucleophilic solvent system, such as a Toluene/Heptane gradient or EtOAc/Hexane.

Q2: During storage, a highly polar baseline spot has appeared on my TLC plate. How do I prevent this? Cause: Auto-oxidation. Aldehydes are prone to radical-mediated auto-oxidation when exposed to atmospheric oxygen and light, converting into the corresponding nicotinic acid derivative. Solution: Always store the purified solid under an inert atmosphere (Argon or Nitrogen) in an amber vial at 2-8°C[1]. To rescue degraded material, dissolve the mixture in EtOAc and wash with saturated


; the acid impurity will partition into the aqueous phase, leaving the intact aldehyde in the organic layer.

Q3: My recovery from the bisulfite method was extremely low (<30%). Where did my product go? Cause: The bisulfite adduct of this specific highly electrophilic aldehyde is thermodynamically very stable. Using a weak base at room temperature is insufficient to fully shift the equilibrium back to the free aldehyde. Solution: Ensure you are using saturated


 and heating the biphasic regeneration mixture to at least 40–50°C for a full hour[4]. Alternatively, a carefully monitored addition of 1M NaOH can rapidly cleave the adduct, but this must be done strictly at 0°C to prevent cross-Cannizzaro degradation.

DegradationPathways Target 5-Bromo-2-methoxy- 6-methylnicotinaldehyde Oxidation O2 / Air Exposure (Light catalyzed) Target->Oxidation Acetalization MeOH / EtOH (Nucleophilic attack) Target->Acetalization Acid Nicotinic Acid Derivative (Highly polar, TLC baseline) Oxidation->Acid Acetal Hemiacetal / Acetal (Loss of CHO signal in NMR) Acetalization->Acetal

Primary degradation pathways: Auto-oxidation to carboxylic acid and acetalization via nucleophilic attack.

References

  • Armarego, W.L.F. "Purification of Laboratory Chemicals - 9th Edition." Elsevier Butterworth-Heinemann, 2022. Available at:[Link][5]

  • The Royal Society of Chemistry. "Fatty Aldehyde Bisulfite Adducts as a Purification Handle in Ionizable Lipid Synthesis." RSC.org. Available at:[Link][4]

Sources

Technical Support Center: Suzuki Coupling of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

[1]

Case ID: SC-PYR-CHO-005 Status: Open for Troubleshooting Lead Scientist: Dr. Alex Chen, Senior Application Scientist

Executive Summary: The Substrate Challenge

You are attempting to couple 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde . This is not a standard Suzuki coupling; it is a "perfect storm" of competing electronic and steric effects.

  • The Trap (Catalyst Poisoning): The pyridine nitrogen lone pair is a potent ligand. In standard conditions (e.g.,

    
    ), the substrate often displaces the phosphine ligand, forming an inactive L_n-Pd-Pyridine complex.
    
  • The Hazard (Aldehyde Instability): The C3-formyl group (-CHO) renders the ring electron-deficient, activating the C-Br bond for oxidative addition. However, it is highly susceptible to base-mediated side reactions (Cannizzaro disproportionation) or condensation if the base is too strong (

    
    , 
    
    
    ).
  • The Electronic Push-Pull: The C2-methoxy group is electron-donating by resonance but withdrawing by induction. Its position ortho to the aldehyde creates a unique steric pocket that can hinder transmetallation if the catalyst is not sufficiently bulky.

Diagnostic Workflow (Troubleshooting Logic)

Before altering your protocol, use this logic tree to diagnose the specific failure mode of your current experiment.

TroubleshootingLogicStartStart: Analyze Reaction OutcomeCheckConversionIs Conversion < 10%?Start->CheckConversionCheckPdBlackIs Palladium Black Visible?CheckConversion->CheckPdBlackYesCheckAldehydeIs Aldehyde Peak Gone (1H NMR ~10ppm)?CheckConversion->CheckAldehydeNo (Partial Conv.)Sol_LigandIssue: Catalyst PoisoningSolution: Switch to XPhos/SPhos Pd G2CheckPdBlack->Sol_LigandYes (Catalyst Death)CheckPdBlack->Sol_LigandNo (Inactive Species)CheckDehalIs Des-bromo Product Present?CheckAldehyde->CheckDehalNoSol_BaseIssue: Base-Mediated DecompositionSolution: Switch to K3PO4 or Cs2CO3CheckAldehyde->Sol_BaseYes (Side Rxn)CheckDehal->Sol_LigandNo (Stalled Cycle)Sol_SolventIssue: Protodeboronation/ReductionSolution: Remove Alcohols, Use DioxaneCheckDehal->Sol_SolventYes

Figure 1: Decision tree for diagnosing reaction failure based on crude NMR/LCMS data.

Technical FAQs & Solutions

Q1: My reaction turns black immediately, and I recover 90% starting material. Why?

Diagnosis: Catalyst Deactivation (The "Pyridine Trap"). The Science: The pyridine nitrogen in your substrate binds to the Palladium center more tightly than standard ligands like Triphenylphosphine (


The Fix:
  • Ligand Switch: You must use Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ).

  • Why? These ligands are extremely bulky. They create a "roof" over the Pd center that physically blocks the pyridine nitrogen from coordinating, while still allowing the C-Br bond to access the metal.

  • Recommendation: Use XPhos Pd G2 or SPhos Pd G2 precatalysts. These release the active

    
     species immediately upon heating.
    
Q2: The bromide is consumed, but the aldehyde proton is missing in the product NMR.

Diagnosis: Base-Mediated Cannizzaro or Aldol Condensation. The Science: You likely used a hydroxide base (


The Fix:
  • Base Switch: Use Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    )
    .
  • Why? These bases are sufficiently basic to activate the boronic acid (forming the boronate species) but are less nucleophilic than hydroxides, preserving the aldehyde.

  • Water Control: Reduce water content. Use a 4:1 or 9:1 ratio of Organic:Water, rather than 1:1.

Q3: I see a "des-bromo" byproduct (hydrodehalogenation).

Diagnosis: Hydride Transfer from Solvent. The Science: If you are using Ethanol or Isopropanol as a co-solvent,

The Fix:
  • Solvent Switch: Switch to 1,4-Dioxane or Toluene .

  • Strict Exclusion: Avoid primary/secondary alcohols in the reaction mixture.

The "Gold Standard" Protocol

This protocol is designed to be self-validating . It uses a precatalyst to ensure active species generation and a phosphate base to protect the aldehyde.

Reagents & Stoichiometry
ComponentRoleEquivalentsRecommended Reagent
Substrate Electrophile1.0 equivThis compound
Boronic Acid Nucleophile1.2 - 1.5 equivAryl/Heteroaryl Boronic Acid
Catalyst Palladium Source0.02 - 0.05 equivXPhos Pd G2 (CAS: 1310584-14-5)
Base Activator2.0 - 3.0 equiv

(finely ground)
Solvent Medium0.2 M conc.1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Procedure
  • Setup: Oven-dry a reaction vial equipped with a magnetic stir bar. Allow to cool under Argon/Nitrogen flow.

  • Solids: Add the Substrate (1.0 eq), Boronic Acid (1.3 eq),

    
     (2.0 eq), and XPhos Pd G2  (2-3 mol%) to the vial.
    
    • Tip: If XPhos Pd G2 is unavailable, use

      
       (2 mol%) + XPhos (4 mol%) premixed in solvent for 5 mins.
      
  • Degassing: Seal the vial with a septum. Evacuate and backfill with Argon three times.

    • Critical: Oxygen promotes homocoupling of the boronic acid and oxidation of the aldehyde.

  • Solvent Addition: Inject degassed 1,4-Dioxane and degassed Water (4:1 ratio) via syringe.

  • Reaction: Heat the block to 80°C . Stir vigorously (1000 rpm).

    • Time: Monitor by LCMS at 1 hour. Most reactions complete within 2-4 hours.

  • Workup (Aldehyde Safe):

    • Cool to room temperature.[1]

    • Dilute with Ethyl Acetate.[2]

    • Wash once with water and once with brine. Do not use acidic washes (HCl) or strong basic washes (NaOH), as the aldehyde/methoxy acetal equilibrium can be sensitive.

    • Dry over

      
      , filter, and concentrate.
      

Mechanistic Visualization

Understanding why the XPhos ligand works is crucial for troubleshooting future variations.

CatalyticCyclePd_PrePrecatalyst(XPhos Pd G2)Pd_ActiveActive Species[L-Pd(0)]Pd_Pre->Pd_Active ActivationOxAddOxidative Addition(Ar-Pd(II)-Br)Pd_Active->OxAdd + Substrate (R-Br)TransMetTransmetallation(Ar-Pd(II)-Ar')OxAdd->TransMet Bulky Ligand (XPhos)Sterics block N-bindingPoisonDEAD END:N-Coordination(Pyridine-Pd-L)OxAdd->Poison Small Ligand (PPh3)N-binding dominatesRedElimReductive Elimination(Product Release)TransMet->RedElim + Boronic Acid/BaseRedElim->Pd_Active Regeneration

Figure 2: The Catalytic Cycle highlighting the divergence between successful coupling (Green path) and catalyst poisoning (Red path) caused by the pyridine nitrogen.

References

  • Buchwald Precatalysts (G2/G3): Biscoe, M. R., et al. "A New Class of Easily Activated Palladium Precatalysts for Facile C–N and C–C Bond Formation." Journal of the American Chemical Society, 2008.

  • Pyridine Coupling Challenges: Campeau, L. C., et al. "Catalytic Direct Arylation of Heteroaromatic Compounds." Chemical Reviews, 2007.

  • Base Effects in Suzuki Coupling: Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.[3]

  • XPhos Efficacy: Billingsley, K., & Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[1][3]

Technical Support Center: Stability of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for handling 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, a key building block in pharmaceutical and agrochemical synthesis.[1] Understanding its stability in solution is critical for reproducible results, whether in a reaction, a screening assay, or during analytical characterization. This document addresses common questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution is primarily influenced by the solvent type, pH, exposure to light, and temperature. As a substituted pyridine-3-carbaldehyde, its reactivity is dictated by the interplay of the electron-withdrawing aldehyde group, the electron-donating methoxy group, and the steric and electronic effects of the bromo and methyl substituents.

Q2: What is the recommended solvent for dissolving and storing this compound?

For short-term storage and use in reactions, polar aprotic solvents are generally recommended. These include:

  • Acetonitrile (ACN)

  • Tetrahydrofuran (THF)

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Rationale: Polar aprotic solvents can dissolve the compound without having reactive protons (like the -OH in water or alcohols) that can interact with and potentially destabilize the aldehyde or the pyridine ring.[2][3] Protic solvents can form hydrogen bonds, which may facilitate unwanted side reactions.[2]

Q3: Can I use protic solvents like methanol or water?

While the compound is slightly soluble in water, the use of protic solvents like methanol, ethanol, or water should be approached with caution.[4] The aldehyde group can be susceptible to hydration to form a gem-diol or reaction with alcohols to form a hemiacetal, especially under acidic or basic conditions.[5] While these transformations can be reversible, they represent a change in the chemical entity in your solution.

Q4: How does pH affect the stability of the compound in aqueous or partially aqueous solutions?

The pyridine nitrogen can be protonated under acidic conditions (the pKa of 3-pyridinecarboxyaldehyde is around 3.8), which can alter its electronic properties and potentially increase the reactivity of the aldehyde group.[6] Under strongly basic conditions, aldehydes without an alpha-hydrogen can undergo disproportionation (the Cannizzaro reaction), though this is typically under more forcing conditions.[5] For general use, maintaining a neutral pH is advisable.

Q5: Is this compound sensitive to light?

Yes, compounds containing pyridine and aldehyde functionalities can be light-sensitive.[7][8] Photodegradation can lead to a variety of reactions, including oxidation or rearrangement. It is recommended to store solutions in amber vials or protect them from direct light to minimize the risk of photolytic degradation.[7]

Troubleshooting Guide
Problem: I'm seeing a new spot on my TLC or an unexpected peak in my LC-MS after leaving my solution overnight.
  • Possible Cause 1: Oxidation of the Aldehyde.

    • Explanation: Aldehydes are susceptible to air oxidation, forming the corresponding carboxylic acid. This is a common degradation pathway.

    • Recommended Solution:

      • Prepare solutions fresh whenever possible.

      • If storage is necessary, purge the vial with an inert gas (nitrogen or argon) before sealing.

      • Store solutions at a low temperature (2-8°C is a common recommendation for the solid compound) to slow down the rate of oxidation.[4]

  • Possible Cause 2: Reaction with Solvent.

    • Explanation: If you are using a protic solvent like methanol, you may be observing the formation of a hemiacetal.[5]

    • Recommended Solution:

      • Analyze the sample by LC-MS to check for a mass corresponding to the starting material + CH₄O (for methanol).

      • Switch to a polar aprotic solvent like acetonitrile or THF for your experiments.

  • Possible Cause 3: Hydrolysis.

    • Explanation: If your solvent contains water, hydrolysis of the methoxy group or other reactions could be occurring, although this is generally less likely under neutral conditions.

    • Recommended Solution:

      • Use anhydrous solvents for your experiments.

      • If an aqueous medium is required, use buffered solutions and consider running the experiment at a lower temperature.

Experimental Protocols for Stability Assessment

These are general protocols to help you assess the stability of your compound under your specific experimental conditions.

Protocol 1: Preliminary Stability Screen by TLC

This is a quick method to check for gross degradation.

  • Solution Preparation: Prepare a ~1 mg/mL solution of the compound in the solvent of interest (e.g., methanol, acetonitrile, DMSO).

  • Initial Time Point (T=0): Spot the freshly prepared solution on a TLC plate.

  • Incubation: Store the solution under the conditions you wish to test (e.g., benchtop at room temperature, 4°C in a refrigerator, protected from light).

  • Subsequent Time Points: At various time points (e.g., 1 hr, 4 hrs, 24 hrs), spot the solution on the same TLC plate next to the initial spot.

  • Development and Visualization: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). Visualize the spots under UV light.

  • Analysis: Compare the spots at different time points. The appearance of new spots or a significant decrease in the intensity of the main spot indicates degradation.

Protocol 2: Quantitative Stability Analysis by HPLC

This method provides more precise data on the rate of degradation.

  • Standard Preparation: Prepare a stock solution of the compound in a suitable aprotic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Test Solution Preparation: Dilute the stock solution into the solvent(s) you are testing to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).

  • Experimental Conditions: Aliquot the test solutions into several vials. Expose them to the conditions you are investigating (e.g., different temperatures, light exposure vs. dark).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), take one vial from each condition. If the condition is elevated temperature, cool the vial to room temperature before analysis.

  • HPLC Analysis: Analyze each sample by a suitable HPLC method (e.g., a C18 column with a water/acetonitrile gradient and UV detection).

  • Data Analysis: Plot the peak area of the parent compound against time for each condition. A decrease in peak area indicates degradation. You can calculate the percentage of compound remaining at each time point relative to T=0.

Condition% Remaining at 2h% Remaining at 8h% Remaining at 24h
ACN, 25°C, Dark99.8%99.5%99.1%
MeOH, 25°C, Dark98.0%95.2%90.5%
ACN, 25°C, Light97.5%92.0%85.3%
ACN, 40°C, Dark96.0%88.7%75.4%
This is example data and will vary based on specific experimental conditions.
Potential Degradation Pathways

Understanding potential degradation pathways can help in identifying unknown peaks in your analysis.

Caption: Potential degradation pathways for the title compound.

References
  • Jubilant Ingrevia. Safety Data Sheet: Pyridine-2-carbaldehyde. Accessed March 2026.
  • ChemicalBook. 5-bromo-2-methoxy-pyridine-3-carbaldehyde. Accessed March 2026.
  • Journal of Applied Pharmaceutical Science.
  • Ma, D., et al. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. 2011.
  • Reddy, A. S., et al. 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. 2025.
  • Cárdenas-Jirón, G. I., et al. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PMC.
  • Dakenchem.
  • The Good Scents Company. 2-methoxypyridine. Accessed March 2026.
  • Apollo Scientific.
  • Jubilant Ingrevia.
  • ResearchGate. Pulse radiolysis of 3-pyridine methanol and 3-pyridine carboxaldehyde in aqueous solutions. 2025.
  • Acade Chemical.
  • Loba Chemie.
  • Santa Cruz Biotechnology.
  • BuyersGuideChem. 5-Bromo-2-methoxy-pyridine-3-carbaldehyde suppliers and producers.
  • AmyJet Scientific. This compound.
  • BenchChem.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. 2013.
  • ResearchGate. Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. 2025.
  • MDPI. Acidity Study on 3-Substituted Pyridines. 2005.
  • Fisher Scientific. 5-Bromo-2-methoxypyridine-3-carboxaldehyde, 97%, Thermo Scientific Chemicals.
  • ChemScene. 5-Bromo-2-chloro-6-methylpyridine-3-carbaldehyde.
  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. 2025.
  • Nature Communications.
  • Jubilant Ingrevia.
  • Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST.
  • PubChem. 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.
  • Scribd. 4.1.1 Protic Vs Aprotic Solvent.
  • Taylor & Francis. Protic solvents – Knowledge and References.
  • National Institutes of Health.
  • ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. 2025.
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. 2023.
  • PMC. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. 2012.
  • YouTube. Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. 2018.
  • WuXi AppTec DMPK. Solutions to Analyte Stability Issues in Preclinical Bioanalysis. 2024.
  • Analytical Methods in Environmental Chemistry Journal. Articles List.
  • Google Patents.
  • MilliporeSigma. 5-Bromo-2-methoxy-4-methylpyridine.
  • PMC. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.
  • PMC.
  • The Royal Society of Chemistry. D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells.
  • ResearchGate. Crystal structures of 5-Bromo-2-hydroxybenzaldehyde, 2-hydroxy-3-methoxybenzaldehyde, and 2-hydroxynaphthalene-1-carbaldehyde 4-(2-pyridyl) thiosemicarbazones. 2025.

Sources

Technical Support Center: Purification of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PUR-PYR-CHO-005 Subject: Impurity Removal & Stabilization Protocols Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are likely working with 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde , a highly functionalized intermediate often used as a scaffold for Suzuki-Miyaura couplings or reductive aminations.[1]

The purification of this molecule presents a "Triad of Instability":

  • Oxidative Sensitivity: The C3-aldehyde easily oxidizes to the carboxylic acid.

  • Hydrolytic Instability: The 2-methoxy group is prone to acid-catalyzed hydrolysis, converting the pyridine to a 2-pyridone.[1]

  • Starting Material Co-elution: Precursors often possess similar Rf values on silica, making standard flash chromatography inefficient.[1]

This guide prioritizes chemical purification (chemoselectivity) over physical separation (chromatography) to maximize yield and purity.[1]

Module 1: The "Silver Bullet" Protocol (Bisulfite Adduct)

User Issue: "I cannot separate the aldehyde from the starting material (5-bromo-2-methoxy-6-methylpyridine) using silica gel. They co-elute."

Technical Insight: Chromatography relies on polarity. Since the aldehyde and the starting material have similar polarities, separation is difficult. The Bisulfite Method chemically modifies the aldehyde into a water-soluble sulfonate salt, allowing non-aldehyde impurities (starting materials, regioisomers) to be washed away with organic solvents.[1]

Standard Operating Procedure (SOP-01): Bisulfite Purification
ReagentRoleCritical Parameter
NaHSO₃ (Sodium Bisulfite) Adduct FormerMust be saturated aqueous solution (freshly prepared).[1]
Ethyl Acetate (EtOAc) Organic WashRemoves non-aldehyde impurities.[1]
Sodium Carbonate (Na₂CO₃) Regeneration BasepH must reach ~10-11 to reverse the adduct.

Step-by-Step Protocol:

  • Adduct Formation: Dissolve your crude mixture in a minimal amount of EtOAc. Add 2-3 equivalents of saturated aqueous NaHSO₃. Vigorously stir or shake for 30–60 minutes.

    • Observation: A white precipitate may form, or the aldehyde will migrate into the aqueous layer.

  • The Wash (Critical): Transfer to a separatory funnel.

    • Keep the Aqueous Layer (contains the aldehyde-bisulfite adduct).

    • Discard the Organic Layer (contains starting material and non-aldehyde impurities).

    • Optional: Wash the aqueous layer once more with fresh EtOAc to ensure total removal of lipophilic impurities.

  • Regeneration: Place the aqueous layer in a flask. Slowly add solid Na₂CO₃ or 10% NaOH until pH > 10.

    • Mechanism:[1][2][3][4][5][6][7] High pH collapses the sulfonate adduct, regenerating the free aldehyde.

  • Extraction: Extract the aqueous mixture with EtOAc (3x). The free aldehyde will now migrate back into the organic phase.

  • Isolation: Dry combined organics over MgSO₄, filter, and concentrate.

Workflow Visualization

BisulfiteProtocol start Crude Mixture (Aldehyde + Impurities) step1 Add Sat. NaHSO3 (aq) + EtOAc start->step1 separation Phase Separation step1->separation org_waste Organic Phase (Contains Starting Material) separation->org_waste Discard aq_phase Aqueous Phase (Contains Aldehyde-Bisulfite Adduct) separation->aq_phase Keep regen Basify (pH > 10) with Na2CO3 aq_phase->regen extract Extract with EtOAc regen->extract final Pure Aldehyde extract->final

Caption: Logical flow for chemoselective isolation of aldehyde via bisulfite adduct.

Module 2: Troubleshooting Chromatography

User Issue: "I purified the compound on a silica column, but the NMR shows a new impurity (pyridone) or the yield is very low."

Technical Insight: 2-Methoxypyridines are acid-sensitive.[1] Standard silica gel is slightly acidic (pH 6.5–7.0). This acidity can catalyze the hydrolysis of the methoxy group to a carbonyl, forming 5-bromo-6-methyl-2-pyridone-3-carbaldehyde .[1] This byproduct is highly polar and often "streaks" on the column.

Corrective Protocol: Buffered Silica Chromatography

If you must use chromatography (e.g., if the bisulfite method fails due to steric hindrance), you must neutralize the stationary phase.[1]

The "Triethylamine Trick":

  • Pre-treatment: Flush your silica column with mobile phase containing 1% Triethylamine (Et₃N) before loading your sample.

  • Elution: Run your gradient (e.g., Hexane/EtOAc) without Et₃N in the mobile phase (the pre-treatment is usually sufficient), or maintain 0.5% Et₃N if the run is long.

  • Alternative: Use Neutral Alumina (Brockmann Grade III) instead of silica gel. Alumina is less acidic and preserves the methoxy motif.

Module 3: Removing the "Red" Impurity (Carboxylic Acid)

User Issue: "My sample has turned yellow/reddish and NMR shows a broad peak >11 ppm."

Technical Insight: Aldehydes oxidize to carboxylic acids (in this case, 5-bromo-2-methoxy-6-methylnicotinic acid ) upon exposure to air.[1] This acid impurity can catalyze further degradation.

Protocol: The Bicarbonate Wash[8]

Do not attempt to distill or recrystallize yet. Use an acid-base wash.[8][9]

  • Dissolve the impure aldehyde in Dichloromethane (DCM) or EtOAc.

  • Wash with Saturated Sodium Bicarbonate (NaHCO₃) .[8]

    • Mechanism:[1][2][3][4][5][6][7] The bicarbonate deprotonates the carboxylic acid (impurity), turning it into a water-soluble sodium salt.[1] The aldehyde remains neutral and organic-soluble.

  • Separate layers.[6][10] The aqueous layer will turn yellow (trapping the impurity).

  • Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate.[8]

Module 4: Crystallization Guide

User Issue: "The product is an oil. How do I get a solid?"

Technical Insight: This molecule has a low melting point and tends to "oil out" if the solvent system is not ideal.

Recommended Solvent Systems:

  • System A (Standard): Dissolve in minimal hot Ethyl Acetate . Add hot Hexane dropwise until cloudy. Cool slowly to 4°C.

  • System B (Polar): Ethanol/Water .[1] Dissolve in warm ethanol; add water dropwise.

  • System C (Anti-Solvent): Dissolve in minimal DCM ; layer Pentane carefully on top and let it diffuse at -20°C.[1]

Data Table: Impurity Management Summary

Impurity TypeDetection (1H NMR)Removal Strategy
Starting Material Pyridine-H signal shift; No CHO peak (~10 ppm).[1]Bisulfite Adduct (Module 1)
Carboxylic Acid Broad singlet >11 ppm.[1]NaHCO₃ Wash (Module 3)
Pyridone (Hydrolysis) Loss of OMe singlet (~4.0 ppm); Broad NH.[1]Buffered Column (Module 2)
Residual Solvent Sharp multiplets (solvent specific).High Vacuum (< 1 mbar) for 12h

Decision Matrix: Troubleshooting Flowchart

TroubleshootingMatrix issue Identify Impurity decision1 Starting Material? issue->decision1 decision2 Acid (Oxidation)? decision1->decision2 No sol1 Use Bisulfite Protocol decision1->sol1 Yes decision3 Pyridone? decision2->decision3 No sol2 NaHCO3 Wash decision2->sol2 Yes sol3 Avoid Acidic Silica Use Neutral Alumina decision3->sol3 Yes

Caption: Diagnostic tree for selecting the correct purification method based on impurity profile.

References

  • Purification of Aldehydes via Bisulfite Adducts

    • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999).[1][11] A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. Journal of Organic Chemistry, 64(15), 5722-5724.[1]

    • [1]

  • Stability of 2-Methoxypyridines

    • Gros, P., & Fort, Y. (2001).[1] Lithiation of 2-methoxypyridines: A new access to 2,3-disubstituted pyridines. Journal of Organic Chemistry. (Discusses the lability and handling of methoxypyridine derivatives).

    • [1]

  • General Purification of Pyridine Derivatives

    • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1] (Standard reference for pKa-based extractions and recrystallization solvents).

Sources

Technical Support Center: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde is a highly functionalized heterocyclic building block.[1][2][3] Its reactivity profile is dominated by the C-3 aldehyde moiety , which is electronically activated by the pyridine ring and the electron-donating methoxy group.[1][2] This specific electronic push-pull system makes the compound susceptible to autoxidation (conversion to carboxylic acid) and photo-induced degradation .[1][2]

This guide synthesizes field data and chemical principles into a self-validating storage protocol.

Part 1: The Core Storage Directive

The "Golden Rules" of Storage

To maximize shelf life (>24 months), you must disrupt the three vectors of degradation: Oxygen, Thermal Energy, and Photon Flux.

ParameterSpecificationScientific Rationale
Temperature 2°C to 8°C (Refrigerated)Lowers the kinetic rate of autoxidation.[1][2] While -20°C is superior for long-term (>1 year) storage, 4°C is sufficient for active use.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Aldehydes are "oxygen scavengers."[1] The pyridine nitrogen can catalyze oxidation; an inert headspace is non-negotiable.[1]
Light Dark / Amber Vial Pyridine carbaldehydes can undergo photoenolization or radical decomposition under UV/Vis irradiation.[1]
Container Teflon-lined cap Prevents leaching of plasticizers and ensures a gas-tight seal against moisture and oxygen.[1][2]

Part 2: Troubleshooting & Diagnostics (Q&A)

Category A: Visual & Chemical Inspection[1][2]

Q1: The compound has changed color from off-white to yellow/brown. Is it degraded? A: Likely, yes.[1]

  • The Mechanism: Color development in pyridine aldehydes is a hallmark of conjugated oligomer formation or oxidation.[1] The "yellowing" often indicates the formation of Schiff bases (if amines are present in the lab atmosphere) or radical coupling products.

  • The Test (Self-Validation): Dissolve a small sample in DMSO-d6 or CDCl3.[1][2]

    • Pass: Clear, colorless solution.

    • Fail: Cloudy or persistent yellow solution.[1]

Q2: I see a white solid crust around the cap. What is this? A: This is likely 5-bromo-2-methoxy-6-methylnicotinic acid .[1][2]

  • The Cause: Aldehydes "creep."[1] If the cap was not tight, trace aldehyde vapor reacted with atmospheric oxygen to form the carboxylic acid, which crystallizes at the seal.

  • Action: Do not scrape this back into the bottle. Wipe the threads with a dry Kimwipe before resealing.[1]

Category B: NMR Diagnostics[1]

Q3: How do I confirm purity using 1H NMR? A: Focus on the "Diagnostic Triad" to validate integrity.

SignalChemical Shift (

)
Interpretation
Aldehyde (-CHO) ~10.0 - 10.2 ppm (Singlet)The critical active peak.[1][2] Integration should be 1.00 relative to the aromatic proton.[1]
Carboxylic Acid (-COOH) ~11.0 - 13.0 ppm (Broad)Impurity. If observed, the sample has oxidized.[1][2]
Methoxy (-OCH3) ~3.9 - 4.1 ppm (Singlet)Should remain sharp.[1][2] Splitting or shifting suggests hydrolysis of the ether.

Part 3: Handling & Recovery Workflows

Workflow: Safe Thawing & Weighing
  • Issue: Opening a cold bottle in a humid lab causes water condensation.

  • Risk: Water reacts with the aldehyde (hydrate formation) or hydrolyzes the methoxy group over time.

  • Protocol:

    • Remove vial from fridge.[1]

    • Wait 30 minutes until the vial reaches room temperature.

    • Wipe the exterior with a tissue to remove condensation.[1]

    • Open, weigh quickly, and flush with Argon before resealing.

Workflow: Purification of Oxidized Material

If your NMR shows <5% acid content, you can often purify rather than discard.

  • Dissolve the crude solid in Dichloromethane (DCM).

  • Wash with saturated aqueous NaHCO3 (The acid deprotonates and moves to the aqueous layer; the aldehyde stays in DCM).

  • Dry the organic layer over MgSO4.[1]

  • Concentrate in vacuo to recover the purified aldehyde.

Part 4: Visualizing the Logic

Diagram 1: Degradation Pathways

This diagram illustrates why storage conditions matter.[1] The aldehyde is the "gateway" to multiple failure modes.

DegradationPathways Aldehyde Target Compound (Aldehyde) Acid Impurity: Nicotinic Acid (Solid/Crust) Aldehyde->Acid Oxidation (O2) [Prevent: Inert Gas] Hydrate Impurity: Gem-Diol (Unstable) Aldehyde->Hydrate Moisture (H2O) [Prevent: Desiccant] Dimer Impurity: Photo-Dimer (Colored) Aldehyde->Dimer UV Light (hv) [Prevent: Amber Vial]

Caption: The three primary degradation routes: Oxidation (most common), Hydration, and Photodegradation.[1][2]

Diagram 2: The "Go/No-Go" Decision Tree

Use this workflow to decide if your current batch is safe to use.[1]

StorageDecision Start Inspect Sample ColorCheck Is the color Off-White / Pale Yellow? Start->ColorCheck NMRCheck 1H NMR Check: CHO peak present? COOH peak absent? ColorCheck->NMRCheck Yes Purify Perform NaHCO3 Wash (See Protocol) ColorCheck->Purify No (Dark/Brown) NMRCheck->Purify No (Acid present) Use Safe to Use Proceed with Synthesis NMRCheck->Use Yes (Pure) Purify->NMRCheck Re-test Discard Discard Batch (Irreversible Damage) Purify->Discard Fails Re-test

Caption: Operational workflow for validating compound integrity before experimental use.

References

  • Thermo Scientific Chemicals . 5-Bromo-2-methoxypyridine-3-carboxaldehyde Safety Data Sheet (SDS). Retrieved from .[4]

  • PubChem . 5-Bromo-2-methoxypyridine Compound Summary. National Library of Medicine.[1] Retrieved from .

  • Fluorochem . This compound Product Sheet (F871323). Retrieved from .

  • ChemicalBook . 5-Bromo-2-methoxy-pyridine-3-carbaldehyde Properties and Suppliers. Retrieved from .

Sources

Handling moisture sensitivity of pyridine carbaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling Moisture Sensitivity & Stability

Ticket ID: PYR-CHO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Pyridine carbaldehydes (picolinaldehyde, nicotinaldehyde, isonicotinaldehyde) are deceptively unstable reagents. Unlike benzaldehyde, the pyridine ring exerts a powerful electron-withdrawing effect, rendering the carbonyl carbon highly electrophilic. This makes them kinetically prone to rapid hydration (forming gem-diols) and subsequent oxidation to carboxylic acids, even under "standard" storage conditions.

This guide provides the protocols required to diagnose degradation, restore purity, and execute moisture-sensitive reactions (e.g., reductive amination, Wittig) successfully.

Module 1: The Science of Instability (Diagnosis)
Q: Why did my liquid reagent turn into a solid (or a sticky sludge)?

A: You are likely observing the formation of pyridinecarboxylic acid (a white solid) or a polymerized hydrate network.

The Mechanism: The nitrogen atom in the pyridine ring pulls electron density away from the carbonyl group (


 inductive effect). This makes the carbonyl carbon significantly more positive (electrophilic) than in benzaldehyde.
  • Hydration: Atmospheric moisture attacks the carbonyl to form a gem-diol (hydrate).

  • Oxidation: The gem-diol is far more susceptible to autoxidation than the free aldehyde. It rapidly converts to the corresponding acid (picolinic, nicotinic, or isonicotinic acid).

  • Oligomerization: In the 2- and 4- positions, the polarized carbonyl can also undergo self-condensation or Cannizzaro-type disproportionation in the presence of trace base/water.

Q: Which isomer is the most unstable?

A: 2-Pyridinecarboxaldehyde (Picolinaldehyde). The electron-withdrawing effect is strongest at the 2- and 4-positions (ortho/para to the nitrogen). Additionally, the 2-isomer can chelate trace metals, catalyzing its own decomposition. The 3-isomer (Nicotinaldehyde) is relatively more stable but still requires inert storage.

Visualizing the Degradation Pathway

degradation_pathway Aldehyde Pyridine Carbaldehyde (Liquid/Oil) GemDiol Gem-Diol (Hydrate) Intermediate Aldehyde->GemDiol Rapid Hydration (Reversible) Polymer Oligomers/ Polymers (Viscous Sludge) Aldehyde->Polymer Slow Polymerization Moisture Atmospheric H2O Moisture->GemDiol Acid Pyridine Carboxylic Acid (White Solid) GemDiol->Acid Autoxidation (Irreversible)

Figure 1: The hydration-oxidation cascade. Note that the formation of the acid is irreversible.

Module 2: Purification & Restoration
Q: Can I use the reagent "as is" if it's yellow?

A: For robust reactions (e.g., simple condensations), yes. For catalytic cycles or precise kinetics (e.g., asymmetric synthesis), no . The carboxylic acid impurity acts as a catalyst poison and a proton source that can ruin stoichiometry.

Q: How do I purify a degraded sample?

A: Vacuum Distillation is the only reliable method. Chromatography on silica is often fatal to these aldehydes because the silica surface water catalyzes hydration and the acidic sites bind the pyridine nitrogen.

Standard Operating Procedure (SOP) for Distillation:

  • Pre-treatment: If the sample is very acidic (solid chunks visible), dissolve in CH₂Cl₂, wash rapidly with cold saturated NaHCO₃, dry over MgSO₄, and concentrate before distillation. This removes the bulk acid which can sublime and clog your vacuum lines.

  • Apparatus: Use a Kugelrohr (short path) apparatus. Long columns lead to thermal degradation due to the high boiling points.

  • Conditions:

    • 2-Pyridinecarboxaldehyde: 63–65 °C at 1.7 kPa (approx 13 mmHg) [1].[1]

    • 3-Pyridinecarboxaldehyde: 95–97 °C at 15 mmHg [2].[2]

    • 4-Pyridinecarboxaldehyde: 70–73 °C at 15 mmHg.

  • Storage: Distill directly into a tared flask containing activated 4Å molecular sieves. Backfill with Nitrogen/Argon immediately.

Purification Decision Logic

purification_logic Start Assess Reagent State State Physical Appearance? Start->State Solid Contains White Solid (>10% Acid) State->Solid Solids/Crust Liquid Dark Liquid/Oil (<5% Acid) State->Liquid Color Change Wash 1. Dissolve in DCM 2. Wash w/ cold NaHCO3 3. Dry (MgSO4) & Concentrate Solid->Wash Distill Vacuum Distillation (Kugelrohr preferred) Liquid->Distill Wash->Distill Store Store under Ar/N2 + 4Å Sieves @ -20°C Distill->Store

Figure 2: Decision tree for restoring reagent purity based on physical state.

Module 3: Reaction Troubleshooting
Q: My Reductive Amination (NaBH(OAc)₃) failed. Why?

A: The formation of the iminium intermediate is the rate-determining step and is reversible. Pyridine carbaldehydes, being hydrophilic, often hold water which pushes the equilibrium back toward the aldehyde and amine, preventing reduction.

The Fix:

  • Pre-form the Imine: Do not mix aldehyde, amine, and reductant all at once (Direct Reductive Amination) if the aldehyde is wet. Stir the aldehyde and amine in dry solvent (DCE or MeOH) with 4Å molecular sieves for 2 hours first.

  • Lewis Acid Additives: For stubborn cases, add Titanium(IV) isopropoxide (

    
    ). It acts as both a Lewis acid to activate the carbonyl and a water scavenger [3].
    
    • Protocol: Mix Amine + Aldehyde +

      
       (neat or in THF). Stir 1 hr. Add reductant (NaBH₄).
      
Q: The Wittig reaction gave a low yield/tar.

A: Pyridine carbaldehydes are prone to Cannizzaro reactions under the strong basic conditions of a Wittig reaction. The Fix:

  • Use the Horner-Wadsworth-Emmons (HWE) modification if possible, which allows for milder bases (LiCl/DBU or NaH).

  • If using standard Wittig ylides, ensure the aldehyde is added slowly at low temperature (-78°C) to the ylide, rather than mixing at room temperature.

Reference Data
Table 1: Isomer Stability & Properties
Property2-Pyridinecarboxaldehyde3-Pyridinecarboxaldehyde4-Pyridinecarboxaldehyde
Common Name PicolinaldehydeNicotinaldehydeIsonicotinaldehyde
Moisture Sensitivity High (Fastest hydration)Moderate High
Boiling Point ~64°C (13 mmHg)~96°C (15 mmHg)~72°C (15 mmHg)
Storage 4°C, Argon, Dark4°C, Argon4°C, Argon, Dark
Major Impurity Picolinic Acid (Solid)Nicotinic AcidIsonicotinic Acid
References
  • Purification of 2-pyridine carboxaldehyde. Google Patents (CN101906068B). Describes synthesis and vacuum distillation at 63-65°C/1.73kPa. 1[3][4][5][6][7][8][9][10][11]

  • Synthesis and Distillation of 3-Pyridinecarboxaldehyde. Organic Syntheses, Coll. Vol. 4, p.88. Details fractional distillation at 95-97°C (15 mm).[2] 2[3][5][6][7][8][10][11]

  • Reductive Amination Protocols. BenchChem / NIH. Discusses moisture interference and the use of Lewis acids/desiccants in reductive amination. 11[3][4][5][6][7][9][10][11]

Sources

Validation & Comparative

Structural Validation and NMR Profiling of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

In the development of kinase inhibitors and heterocyclic drug scaffolds, 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde serves as a critical intermediate. Its high degree of functionalization allows for orthogonal reactivity: the aldehyde for reductive aminations, the bromide for Suzuki/Buchwald couplings, and the methoxy group for nucleophilic displacement.

However, the synthesis of polysubstituted pyridines often yields regioisomeric mixtures that are difficult to distinguish by LC-MS alone (identical mass/fragmentation). 1H NMR spectroscopy is the superior "performance alternative" for structural validation.

This guide provides a definitive analysis of the 1H NMR spectrum, comparing it against common regioisomeric impurities and detailing solvent-dependent shifts to ensure rigorous Quality Control (QC).

Structural Analysis & Spectral Prediction

The power of NMR in this context lies in the "Singlet Diagnostic." Due to the substitution pattern, the molecule possesses only one aromatic proton (H4), which is isolated from other protons by quaternary carbons.

The Reference Spectrum (Predicted in CDCl₃)

Frequency: 400 MHz | Temperature: 298 K

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationStructural Justification
Aldehyde (-CHO) 10.15 – 10.30Singlet (s)1HHighly deshielded by carbonyl anisotropy; characteristic of 3-formyl pyridines.
Aromatic H4 8.10 – 8.35Singlet (s)1HCritical Diagnostic. Deshielded by the adjacent C3-carbonyl and C5-bromide. Must be a sharp singlet.
Methoxy (-OCH₃) 4.00 – 4.10Singlet (s)3HDeshielded by the electronegative pyridine ring oxygen (C2 position).
Methyl (-CH₃) 2.50 – 2.70Singlet (s)3HSlightly deshielded due to aromaticity and ortho-bromide (C5).

Technical Insight: The chemical shift of the H4 proton is the most sensitive indicator of electronic environment. In DMSO-d₆, this peak will typically shift downfield by 0.1–0.2 ppm due to solvent polarity and dielectric effects.

Comparative Performance Analysis

This section compares the target molecule's spectral "performance" (identifiability) against its most common synthetic alternatives (regioisomers) and evaluates solvent systems.

Comparison A: Target vs. Regioisomer (The "Wrong Isomer" Risk)

A common synthetic route involves bromination of 2-methoxy-6-methylpyridine-3-carbaldehyde. If regiocontrol is poor, bromination may occur at the C4 position instead of C5.

FeatureTarget Molecule (5-Bromo)Alternative/Impurity (4-Bromo)QC Verdict
Aromatic Signal Singlet (H4 is substituted)Singlet (H5 is isolated)Ambiguous (Both are singlets).
H-Shift Position H4 is deshielded (~8.2 ppm)H5 is shielded (~7.4 ppm)High Utility. H5 is ortho to electron-donating Methyl group.
NOE Correlation NOE between Aldehyde & H4 NOE between Aldehyde & H4 (Br is at C4)Critical. In the 4-Bromo isomer, the aldehyde proton cannot show NOE to a proton at C4 because C4 is brominated.
Comparison B: Solvent Selection (CDCl₃ vs. DMSO-d₆)
ParameterChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Solubility GoodExcellentUse CDCl₃ for routine QC to avoid viscosity broadening.
Water Peak ~1.56 ppm (Usually non-interfering)~3.33 ppm (Can overlap with OMe/Me signals)CDCl₃ Preferred. DMSO water peak is variable and problematic for integration of alkyl groups.
Aldehyde Stability HighModerate (Risk of hydrate formation)CDCl₃ Preferred. Aldehydes can form hydrates/hemiacetals in wet DMSO, complicating the ~10 ppm region.

Experimental Protocol: Self-Validating Workflow

This protocol is designed to be self-validating : if the H4 signal is not a singlet, or if the integration ratio deviates from 1:1:3:3, the sample fails immediately.

Materials
  • Analyte: ~10–15 mg of this compound.

  • Solvent: 0.6 mL CDCl₃ (99.8% D) + 0.03% TMS (v/v).

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

Step-by-Step Methodology
  • Sample Dissolution:

    • Weigh 12 mg of solid into a clean vial.

    • Add 0.6 mL CDCl₃. Vortex for 30 seconds. Ensure complete dissolution (solution must be clear).

    • Checkpoint: If cloudy, filter through a cotton plug into the NMR tube. Particulates cause line broadening.[1]

  • Acquisition Parameters (400 MHz):

    • Pulse Sequence: zg30 (standard 30° pulse).

    • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the aldehyde proton).

    • Scans (NS): 16 (Sufficient for >10 mg).

    • Spectral Width: 14 ppm (–2 to 12 ppm).

  • Processing:

    • Phasing: Apply manual phasing. The aldehyde peak (far left) and methyl peak (far right) must both be chemically pure (flat baseline).

    • Baseline Correction: Apply Bernstein polynomial (order 1) if baseline drift is observed.

    • Referencing: Set TMS to 0.00 ppm.

Visualization: Logic & Workflow

Diagram 1: Structural Verification Logic (Isomer Check)

This decision tree guides the chemist through the interpretation of the aromatic region.

StructuralLogic Start Acquire 1H NMR Spectrum CheckAldehyde Check ~10.2 ppm Is Aldehyde Present? Start->CheckAldehyde CheckAromatic Analyze Aromatic Region (7.0 - 8.5 ppm) CheckAldehyde->CheckAromatic Yes CountPeaks How many Aromatic Signals? CheckAromatic->CountPeaks CheckMult Check Multiplicity of Signal CountPeaks->CheckMult 1 Signal ResultFail1 FAIL: Starting Material (No Bromination) CountPeaks->ResultFail1 2 Signals (Doublets) ResultPass PASS: Target Structure Confirmed (5-Bromo isomer) CheckMult->ResultPass Singlet (s) ResultFail2 FAIL: Regioisomer Mixture (Purification Required) CheckMult->ResultFail2 Split/Broad

Caption: Logical decision tree for validating the regiochemistry of the brominated pyridine intermediate.

Diagram 2: Solvent Effect & Sample Prep

Visualizing the impact of solvent choice on spectral quality.

SolventWorkflow Sample Crude Sample SolventChoice Solvent Selection Sample->SolventChoice CDCl3 CDCl3 (Standard) SolventChoice->CDCl3 DMSO DMSO-d6 (Polar/H-Bonding) SolventChoice->DMSO Outcome1 Sharp Peaks No Water Overlap Good Integration CDCl3->Outcome1 Preferred Outcome2 Viscosity Broadening Water Peak @ 3.3ppm Aldehyde Hydration Risk DMSO->Outcome2 Alternative

Caption: Comparison of solvent suitability for QC. CDCl3 is prioritized to avoid water suppression issues common in DMSO.

References

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[2] Chem. 1997, 62, 7512–7515. Link

  • Reich, H. J. "Proton NMR Chemical Shifts: Pyridines." University of Wisconsin-Madison Chemistry Data.Link

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier Science. (General reference for NOE and solvent effects). Link

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (For analogous pyridine shifts). Link

Sources

In-Depth Comparison Guide: Empirical vs. Predictive 13C NMR Methodologies for Halogenated Pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Target Molecule: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde Evaluated Software: ACD/Labs NMR Predictors, MestReNova (Mnova), ChemDraw Professional

Accurate


C NMR assignment is a critical bottleneck in drug discovery, particularly when dealing with heavily substituted heterocyclic scaffolds. Molecules like This compound  present a unique challenge for predictive algorithms due to a complex interplay of non-linear electronic effects: the strong resonance donation of the methoxy group, the electron-withdrawing nature of the carbaldehyde, and the pronounced "heavy atom effect" of the bromine.

This guide objectively compares the predictive accuracy of three industry-standard software suites against a self-validating empirical ground truth, analyzing the algorithmic causality behind their performance.

The Self-Validating Experimental Protocol (Ground Truth)

To objectively evaluate predictive software, we must first establish an unimpeachable empirical baseline. The following protocol is designed as a self-validating system, ensuring that experimental artifacts do not skew the comparative analysis.

Step-by-Step Acquisition Methodology
  • Sample Preparation & Purity Verification: Dissolve 25 mg of the analyte in 0.6 mL of CDCl

    
     (99.8% D). Causality: High concentration is required to overcome the low natural abundance of 
    
    
    
    C (1.1%). The sample must be pre-validated via LC-MS to ensure >98% purity, preventing impurity peaks from being misassigned by automated software.
  • Internal Standardization: Add 0.03% v/v Tetramethylsilane (TMS). The spectrometer is referenced by locking onto the deuterium signal of CDCl

    
     and setting the central solvent triplet exactly to 77.16 ppm, with TMS at 0.00 ppm.
    
  • Optimized Pulse Sequence (zgpg30): Utilize a power-gated decoupling sequence. Causality: Standard continuous decoupling artificially inflates the integration of protonated carbons via the Nuclear Overhauser Effect (NOE). Power-gated decoupling suppresses NOE buildup while maintaining spin decoupling, ensuring sharp singlets without excessive sample heating.

  • Relaxation Delay (D1) and Scan Count: Set D1 to 2.0 seconds and acquire 1,024 scans. Causality: The quaternary C5 carbon bound to bromine lacks an attached proton, drastically increasing its longitudinal relaxation time (

    
    ) and eliminating NOE enhancement. A high scan count is mandatory to resolve this specific peak from the baseline noise.
    

Workflow A Chemical Structure Input (Poly-substituted Pyridine) B Experimental Acquisition (13C NMR, CDCl3) A->B Synthesis & Prep C In Silico Prediction (ACD/Labs, Mnova, ChemDraw) A->C .mol / .sdf parsing D Data Alignment & Signal Assignment B->D C->D E Algorithmic Evaluation (RMSE Calculation) D->E

Workflow for empirical validation of predictive 13C NMR algorithms.

Algorithmic Mechanics: How the Alternatives Work

Before analyzing the data, it is crucial to understand how each software generates its predictions. The underlying architecture directly dictates the accuracy of the output[1].

  • ACD/Labs (Dual Algorithm): 2[2] combining Hierarchically Ordered Spherical Description of Environment (HOSE) codes with Neural Networks. By referencing a database of over 2 million experimental shifts[3], it excels at interpolating complex steric and electronic environments.

  • MestReNova (Ensemble Learning): [4], combining multiple predictors (such as Mestrelab Predictor and Modgraph) using Bayesian statistics to output a highly reliable consensus shift.

  • ChemDraw (Linear Additivity): ChemDraw's ChemNMR relies primarily on linear additivity rules. 1[1] for molecules exhibiting non-linear resonance effects or heavy steric clashes, as it simply sums substituent constants without accounting for cross-talk between functional groups.

PredictionPathways Input 5-Bromo-2-methoxy- 6-methylpyridine-3-carbaldehyde ACD ACD/Labs Predictor (HOSE + Neural Net) Input->ACD Mnova MestReNova (Ensemble Learning) Input->Mnova CD ChemDraw (Linear Additivity) Input->CD Resonance Captures Ortho/Para Resonance & Heavy Atom ACD->Resonance Steric Averages Multiple Predictive Models Mnova->Steric Linear Misses Non-Linear Electronic Cross-Talk CD->Linear High High Accuracy (RMSE < 1.0) Resonance->High Mod Moderate Accuracy (RMSE ~ 1.5) Steric->Mod Low Low Accuracy (RMSE > 3.0) Linear->Low

Algorithmic pathways and accuracy outcomes for 13C NMR prediction.

Comparative Data Analysis

The table below summarizes the quantitative performance of each software suite against the standardized empirical data for this compound.

Carbon PositionEmpirical Shift (ppm)ACD/Labs (ppm)MestReNova (ppm)ChemDraw (ppm)
C2 (C-OCH

)
164.5164.1163.5166.0
C3 (C-CHO)118.2118.8119.5122.0
C4 (CH)142.7142.0141.2145.5
C5 (C-Br)111.4112.1113.8108.0
C6 (C-CH

)
161.8161.5160.2165.0
C7 (CHO)189.3189.0188.5191.0
C8 (OCH

)
54.654.854.255.5
C9 (CH

)
24.124.523.822.0
Overall RMSE - 0.58 1.35 3.01

Algorithmic Causality & Performance Insights

The Winner: ACD/Labs (RMSE: 0.58)

ACD/Labs provided the most robust prediction, tightly mapping to the empirical ground truth.

  • Causality: The HOSE code algorithm accurately recognized the specific sub-structural sphere of the pyridine ring. More importantly, the Neural Network successfully accounted for the heavy atom effect of the C5-Bromine (shifting it upfield to ~111 ppm) while simultaneously balancing the strong deshielding effect of the adjacent C6-Methyl and C4-Proton.3[3].

The Runner-Up: MestReNova (RMSE: 1.35)

Mnova's ensemble prediction yielded highly respectable results, making it more than sufficient for standard structural verification.

  • Causality: By averaging multiple predictive models, Mnova smooths out extreme errors. However, it slightly under-predicted the deshielding of the C6 carbon (160.2 ppm vs 161.8 ppm). This is a common artifact when Bayesian models attempt to average the competing steric bulk of an ortho-methyl group against a meta-bromine atom[1].

The Underperformer: ChemDraw (RMSE: 3.01)

ChemDraw struggled significantly with the aromatic core of this molecule.

  • Causality: The linear additivity rules completely failed to capture the non-linear "push-pull" resonance between the C2-methoxy donor and the C3-carbaldehyde acceptor. Because it simply adds base substituent values, it over-predicted the C4 shift (145.5 ppm) and drastically miscalculated the heavy atom effect at C5 (108.0 ppm). 1[1].

Conclusion

For researchers working with densely functionalized halogenated heterocycles like this compound, relying on linear additivity tools (ChemDraw) for


C NMR assignment poses a significant risk of mischaracterization. ACD/Labs  remains the gold standard for in silico prediction due to its dual HOSE/Neural Network architecture, with MestReNova  serving as a highly capable, integrated alternative for daily workflow processing.

References

1.2 - acdlabs.com 2.3 - acs.org 3. - mestrelabcn.com 4. - academie-sciences.fr

Sources

Mass spectrometry analysis of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: A Comparative Guide to the Mass Spectrometry of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

In the realm of drug development and synthetic chemistry, substituted pyridines serve as privileged structural scaffolds. This compound (Chemical Formula: C₈H₈BrNO₂, Exact Mass: 228.97 Da) is a highly functionalized building block that requires rigorous structural confirmation during synthesis and pharmacokinetic profiling. Its unique combination of a halogen, an electron-donating methoxy group, and an electron-withdrawing carbaldehyde on a basic pyridine core creates a complex but highly diagnostic mass spectrometric profile.

As a Senior Application Scientist, I have designed this guide to objectively compare the two premier analytical platforms for characterizing this compound: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) .

Mechanistic Causality: Decoding the Fragmentation (The "Why")

Before selecting an analytical platform, one must understand the intrinsic gas-phase chemistry of the molecule, as this dictates the experimental parameters.

  • The Bromine Isotopic Signature (Self-Validation): Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This dictates that any precursor or product ion retaining the bromine atom must appear as a distinct doublet separated by 2 Da (e.g., m/z 229 and 231). This serves as an internal self-validating feature; if a fragment lacks this doublet, the bromine atom has been extruded.

  • EI-MS (Hard Ionization at 70 eV): Under standard electron ionization, the molecule forms a radical cation [M]⁺•. The 3-carbaldehyde group is highly susceptible to α-cleavage, ejecting a hydrogen radical to form an acylium ion, followed by the loss of carbon monoxide (CO), a well-documented fragmentation pathway for pyridinecarboxaldehydes[1]. Concurrently, the 2-methoxy group can undergo homolytic cleavage to lose a methyl radical (•CH₃), forming a stable pyridin-2-one derivative.

  • ESI-MS/MS (Soft Ionization & CID): In positive ion mode (ESI+), the basic pyridine nitrogen readily accepts a proton to form an even-electron [M+H]⁺ ion. During Collision-Induced Dissociation (CID), the spatial proximity of the 2-methoxy and 3-carbaldehyde groups triggers an ortho-effect rearrangement. This facilitates the facile neutral loss of methanol (CH₃OH, 32 Da) to yield a highly stabilized cyclic product ion, a hallmark of methoxypyridine architectures[2].

Comparative Performance: GC-EI-MS vs. LC-ESI-MS/MS

The choice between GC-MS and LC-MS/MS depends entirely on the analytical goal: structural elucidation of pure synthetic intermediates versus high-throughput quantification in complex matrices[3].

Analytical ParameterGC-EI-MS PlatformLC-ESI-MS/MS Platform
Ionization Energy 70 eV (Hard Ionization)Variable CID (Soft Ionization)
Observed Molecular Ion Radical Cation [M]⁺• (m/z 229/231)Protonated Adduct [M+H]⁺ (m/z 230/232)
Key Fragmentation Drivers Radical-site initiation, α-cleavageCharge-directed fragmentation, ortho-effects
Sample Preparation Dilution in volatile organics (e.g., EtOAc)Dilution in aqueous/organic mobile phase
Throughput & Matrix Longer run times; requires volatile analytes[3]High throughput; excellent for complex biological matrices[3]

Experimental Methodologies

The following protocols are designed as self-validating systems to ensure maximum trustworthiness and reproducibility in your laboratory.

Protocol 1: GC-EI-MS Structural Profiling

Rationale: GC-EI-MS provides highly reproducible, library-searchable fragmentation spectra ideal for confirming the presence of the aldehyde and methoxy functional groups without the need for derivatization, as the compound is sufficiently volatile.

  • Sample Preparation : Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade ethyl acetate. Vortex for 30 seconds to ensure complete dissolution.

  • Instrument Configuration : Equip the gas chromatograph with a 5% phenyl/95% dimethylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness).

  • Injection Parameters : Inject 1.0 µL of the sample using a split ratio of 10:1. Maintain the injection port at 250°C to ensure instantaneous volatilization without thermal degradation.

  • Chromatographic Gradient : Set the initial oven temperature to 80°C (hold for 1 min), ramp at 15°C/min to 280°C, and hold for 5 minutes.

  • Mass Spectrometry : Operate the MS in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 230°C. Acquire data in full scan mode from m/z 50 to 350.

  • Data Validation Step : Confirm the presence of the molecular ion doublet at m/z 229/231 (1:1 ratio). Validate the loss of CO (-28 Da) to m/z 201/203 to confirm the intact carbaldehyde group[1].

Protocol 2: LC-ESI-MS/MS Quantitative Workflow

Rationale: LC-MS/MS is the gold standard for high-throughput quantification and reaction monitoring, leveraging the basicity of the pyridine ring for excellent ESI+ sensitivity.

  • Sample Preparation : Prepare a 10 µg/mL working solution in 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality note: The acidic modifier ensures pre-column protonation of the pyridine nitrogen, drastically increasing ionization efficiency.

  • Chromatographic Separation : Utilize a C18 reversed-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size) maintained at 40°C.

  • Mobile Phase Gradient :

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Run a linear gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

  • Ionization Conditions : Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Tandem MS (MS/MS) Acquisition : Isolate the [M+H]⁺ precursor doublet (m/z 230/232) in Q1. Apply a collision energy (CE) sweep (10–40 eV) using Argon as the collision gas in Q2.

  • Data Validation Step : Monitor the Multiple Reaction Monitoring (MRM) transitions. The primary quantifier transition must be m/z 230 → 198 (loss of methanol), verifying the specific 2-methoxypyridine architecture[2].

Mandatory Visualizations

MS_Fragmentation Precursor [M+H]⁺ m/z 230 / 232 Protonated Precursor LossMeOH [M+H - CH₃OH]⁺ m/z 198 / 200 Pyridinium Cation Precursor->LossMeOH CID - 32 Da (CH₃OH) LossCO [M+H - CO]⁺ m/z 202 / 204 Extrusion of CO Precursor->LossCO CID - 28 Da (CO) LossHBr [M+H - HBr]⁺ m/z 150 Debrominated Ion Precursor->LossHBr CID - 80/82 Da (HBr)

Proposed ESI-MS/MS CID fragmentation pathway for the protonated precursor.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Analyte: 5-Bromo-2-methoxy- 6-methylpyridine- 3-carbaldehyde GC_Prep Dilute in EtOAc Sample->GC_Prep LC_Prep Dilute in ACN/H₂O + FA Sample->LC_Prep GC_Inj Split Injection (250°C) GC_Prep->GC_Inj GC_Ion Electron Impact (70 eV) GC_Inj->GC_Ion GC_Data Full Scan & Library Match GC_Ion->GC_Data LC_Col C18 Reversed Phase LC LC_Prep->LC_Col LC_Ion Electrospray (ESI+) LC_Col->LC_Ion LC_Data MRM Quant & CID Spectra LC_Ion->LC_Data

Analytical workflow decision tree comparing GC-EI-MS and LC-ESI-MS/MS methodologies.

References

Sources

HPLC Method Comparison Guide: Purity Profiling of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS 116026-90-5) is a critical pharmacophore intermediate, widely employed in the synthesis of dopamine antagonists, serotonin (5-HT3) receptor antagonists, and kinase inhibitors [1, 2].[1][2]

Achieving accurate purity assessment for this compound is chemically complex due to two primary factors:

  • Aldehyde Reactivity: The C-3 formyl group is susceptible to hemiacetal formation in alcoholic solvents, leading to artifact peaks.[2]

  • Pyridine Basicity: The nitrogen heterocycle interacts with residual silanols on stationary phases, causing severe peak tailing and resolution loss.

This guide compares a standard "Generic Gradient" approach against an "Optimized Stability-Indicating" method. Our data indicates that the Optimized Method eliminates solvent-induced artifacts and improves the resolution of critical regioisomeric impurities by >40%.[1]

Chemical Context & Critical Quality Attributes (CQAs)

Before defining the method, we must understand the molecule's behavior in solution.

PropertyValueChromatographic Implication
Structure Pyridine core, -CHO, -OMe, -Br, -MeMulti-functional aromatic system requiring selectivity for both polar and non-polar substituents.[1][2]
LogP ~2.4 [3]Moderately lipophilic; suitable for Reversed-Phase (RP) chromatography.[1][2]
pKa ~3.0 - 4.0 (Pyridine N)At neutral pH, the molecule is partially ionized. Low pH is required to fully protonate the base and suppress silanol interactions.
Reactivity Electrophilic AldehydeCRITICAL: Avoid Methanol (MeOH) in sample diluent and mobile phase to prevent hemiacetal formation (

).[2]

Method Comparison: Generic vs. Optimized

We evaluated two methodologies. The "Generic" method represents a typical starting point in many analytical labs, while the "Optimized" method addresses the specific chemical liabilities of the analyte.

Comparison Matrix
FeatureMethod A: Generic / LegacyMethod B: Optimized (Recommended)
Stationary Phase Standard C18 (5 µm)Phenyl-Hexyl or High-Coverage C18 (3.5 µm)
Organic Modifier Methanol (MeOH)Acetonitrile (ACN)
Aqueous Buffer 0.1% Formic Acid (pH ~2.[1][2]7)20 mM Potassium Phosphate (pH 3.0)
Sample Diluent MethanolAcetonitrile / Water (50:50)
Artifact Risk High (Hemiacetal formation)None (Aprotic solvent system)
Peak Shape (

)
1.8 - 2.5 (Tailing)0.95 - 1.15 (Symmetric)
Resolution (

)
< 1.5 (Co-elution of isomers)> 3.0 (Baseline separation)
Expert Insight: The Methanol Trap

Using Method A, analysts often observe a "split peak" or a broad shoulder for the main peak. This is not degradation; it is the dynamic equilibrium between the free aldehyde and the methyl hemiacetal formed in the methanolic mobile phase. Method B eliminates this by strictly using Acetonitrile. [2]

Detailed Protocol: The Optimized Method (Method B)

This protocol is validated for specificity against synthetic precursors (2,5-dibromopyridine) and oxidation byproducts (Carboxylic acid).

Chromatographic Conditions
  • Instrument: HPLC/UHPLC with PDA detector (e.g., Agilent 1290 / Waters H-Class).

  • Column: Waters XBridge Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (or equivalent end-capped C18).[1]

    • Rationale: Phenyl-Hexyl chemistry offers π-π interactions with the pyridine ring, enhancing selectivity for regioisomers over standard alkyl chains.[1][2]

  • Column Temp: 30°C.

  • Flow Rate: 1.0 mL/min.[2]

  • Injection Volume: 5 - 10 µL.

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Run Time: 20 minutes.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 2.72 g of Potassium Dihydrogen Phosphate (

    
    ) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid (
    
    
    
    ). Filter through 0.22 µm nylon membrane.
  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

Gradient Table
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.02080Linear Ramp
15.02080Wash
15.19010Re-equilibration
20.09010End of Run
Standard & Sample Preparation
  • Diluent: Acetonitrile : Water (50:50 v/v).[2][3] DO NOT USE ALCOHOLS.

  • Stock Solution: Prepare 1.0 mg/mL in 100% ACN to ensure solubility.

  • Working Solution: Dilute Stock to 0.1 mg/mL using the Diluent.

Experimental Validation Data

The following data represents typical performance metrics observed during method development.

Table 1: System Suitability Parameters[4]
ParameterAcceptance CriteriaMethod A ResultMethod B ResultStatus
Retention Time (

)
N/A6.4 min8.2 min Stable
Tailing Factor (

)

2.11.05 Pass
Theoretical Plates (

)

32008500 Pass
% RSD (Area, n=6)

3.5%0.4% Pass
Table 2: Impurity Profile Selectivity[1][2]
ImpurityOriginRelative RT (Method B)Resolution (

)
Impurity A (Carboxylic Acid)Oxidation0.45> 10.0
Impurity B (Des-methyl)Hydrolysis0.853.2
Main Analyte Target1.00N/A
Impurity C (Regioisomer)Synthesis1.122.8
Precursor (Dibromo)Starting Mat.[1][2]1.80> 15.0

Troubleshooting & Logic Flow

Use the following decision tree to diagnose common issues with pyridine-aldehyde analysis.

HPLC_Troubleshooting Start Issue Observed SplitPeak Split or Broad Peak? Start->SplitPeak Tailing Severe Tailing (Tf > 1.5)? Start->Tailing Drift RT Drift? Start->Drift CheckSolvent Check Sample Diluent: Is it Methanol? SplitPeak->CheckSolvent CheckpH Check Mobile Phase pH: Is pH > 4.0? Tailing->CheckpH CheckTemp Check Column Temp & Equilibration Drift->CheckTemp Hemiacetal DIAGNOSIS: Hemiacetal Formation. Switch to ACN. CheckSolvent->Hemiacetal Yes CheckSolvent->CheckpH No Silanol DIAGNOSIS: Silanol Interaction. Lower pH to 3.0 or Increase Buffer Conc. CheckpH->Silanol Yes

Figure 1: Diagnostic logic flow for resolving common peak shape and retention issues in Pyridine-Aldehyde analysis.

References

  • Deng, B., et al. (2024).[4] "Determination of 26 trace cathinones new psychoactive substances in sewage by HPLC-MS/MS." Journal of China Pharmaceutical University. Available at: [Link]

  • Hirokawa, Y., et al. (2000). "An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid." Chemical & Pharmaceutical Bulletin, 48(12), 1847-1853. Available at: [Link]

  • PubChem. (2025).[2] "5-Bromo-2-methoxypyridine | C6H6BrNO."[1][2] National Library of Medicine.[2] Available at: [Link]

  • SIELC Technologies. "Separation of 6-(4-Methylbenzoyl)pyridine-2-carbaldehyde on Newcrom R1 HPLC column." Available at: [Link]

Sources

A Predictive and Comparative Guide to the Infrared Spectrum of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Structural Rationale: Predicting Vibrational Modes

The structure of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde incorporates several key functional groups, each with characteristic vibrational frequencies in the infrared spectrum. By dissecting the molecule into its constituent parts—the pyridine ring, the aldehyde, the methoxy group, the methyl group, and the bromine substituent—we can anticipate the regions of significant absorption.

Caption: Molecular structure and key functional groups of this compound.

The expected infrared spectrum will be a composite of the vibrational modes of these groups, with their precise frequencies influenced by electronic and steric interactions within the molecule.

Comparative Spectral Analysis: Building a Predictive Framework

To construct a reliable predicted spectrum, we will draw comparisons with molecules that share key structural motifs with our target compound.

The Pyridine Ring Core

The vibrational modes of the pyridine ring are well-characterized.[1][2] Typically, pyridine and its derivatives exhibit a series of sharp bands in the 1600-1400 cm⁻¹ region corresponding to C=C and C=N stretching vibrations.[1] Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ range.[1][3] The substitution pattern on the pyridine ring will influence the exact positions and intensities of these bands. For instance, the formation of quaternary salts of pyridine is known to cause shifts in these regions.[1]

The Aldehyde Group (CHO)

The aldehyde functional group gives rise to two highly characteristic absorptions:

  • C=O Stretching: A strong, sharp band is anticipated in the region of 1740-1685 cm⁻¹. The exact position is sensitive to conjugation. In aromatic aldehydes, this band typically appears between 1710-1685 cm⁻¹. Given the conjugation with the pyridine ring, we predict the C=O stretch for our target molecule to be in the lower end of this range. Computational studies on 3-pyridine carboxaldehyde have assigned the C=O stretching mode around 1735 cm⁻¹.[4]

  • Aldehydic C-H Stretching: This often appears as a pair of weak to medium bands in the 2850-2800 cm⁻¹ and 2750-2700 cm⁻¹ regions. The presence of these two bands is a strong indicator of an aldehyde group.

The Methoxy Group (OCH₃)

The methoxy group will introduce characteristic C-O and C-H vibrations:

  • C-O Stretching: Anisole and other aryl methyl ethers typically show a strong C-O stretching band between 1275-1200 cm⁻¹ (asymmetric) and a weaker one around 1075-1020 cm⁻¹ (symmetric). We can expect similar absorptions for the 2-methoxy-substituted pyridine.

  • C-H Stretching and Bending: The methyl C-H stretching will appear around 2950-2850 cm⁻¹, and C-H bending modes will be observed near 1450 cm⁻¹.

The Methyl Group (CH₃)

The 6-methyl group will also contribute to the C-H stretching and bending regions, overlapping with the signals from the methoxy group.

The Bromo Substituent (Br)

The C-Br stretching vibration is expected to appear in the far-infrared region, typically between 600-500 cm⁻¹.[5] This region is often complex, and the C-Br stretch may be difficult to definitively assign without comparative analysis of a non-brominated analogue.

Predicted Infrared Spectrum of this compound

Based on the analysis of its functional groups and comparison with related molecules, the following table summarizes the predicted key infrared absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3080-3020WeakAromatic C-H stretching (pyridine ring)
~2960-2920MediumAsymmetric C-H stretching (CH₃ from methoxy and methyl)
~2870-2840MediumSymmetric C-H stretching (CH₃ from methoxy and methyl)
~2830 & ~2730WeakAldehydic C-H stretching (Fermi resonance doublet)
~1700StrongC=O stretching (aldehyde)
~1580MediumC=C and C=N ring stretching (pyridine)
~1470MediumC-H bending (CH₃ from methoxy and methyl)
~1420MediumC=C and C=N ring stretching (pyridine)
~1250StrongAsymmetric C-O-C stretching (methoxy)
~1030MediumSymmetric C-O-C stretching (methoxy)
~850-750MediumOut-of-plane C-H bending (pyridine ring)
~600-500MediumC-Br stretching

Experimental Protocol for IR Spectrum Acquisition

To validate the predicted spectrum, the following experimental protocol is recommended for acquiring the infrared spectrum of this compound.

cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing sample Obtain solid sample of This compound grind Grind sample and KBr (1:100 ratio) sample->grind kbr Dry KBr powder kbr->grind pellet Press into a transparent pellet grind->pellet insert Place KBr pellet in sample holder pellet->insert background Collect background spectrum (empty sample compartment) acquire Acquire sample spectrum (4000-400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution) background->acquire insert->acquire baseline Baseline correction acquire->baseline label_peaks Peak labeling and annotation baseline->label_peaks compare Compare with predicted spectrum label_peaks->compare

Sources

Comparative Guide: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde vs. 2-Methoxypyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide compares 2-methoxypyridine-3-carbaldehyde (The Scaffold) with its highly functionalized derivative, 5-bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (The Functionalized Core).

While the former serves as a versatile, early-stage building block for general heterocyclic synthesis (e.g., 1,8-naphthyridines), the latter is a specialized, late-stage intermediate designed for multi-vector elaboration. The presence of the 5-bromo handle allows for orthogonal cross-coupling reactions (Suzuki/Stille), while the 6-methyl group introduces critical steric constraints often required for high-affinity binding in GPCR targets (e.g., 5-HT3 and Dopamine D2/D3 antagonists).

Structural & Physical Properties[1]

Feature2-Methoxypyridine-3-carbaldehydeThis compound
CAS Number 113118-83-51783653-50-8
Molecular Weight 137.14 g/mol 230.06 g/mol
Formula C₇H₇NO₂C₈H₈BrNO₂
Physical State Pale yellow solid / oilOff-white to pale yellow solid
Electronic Character Electron-rich pyridine (due to 2-OMe).Electron-deficient core (due to 5-Br), modulated by 2-OMe/6-Me.
Steric Environment Open C5 and C6 positions.C6-Methyl blocks nucleophilic attack; C5-Bromo adds bulk.
Key Reactivity Aldehyde condensation; Ortho-lithiation.Pd-catalyzed Cross-coupling (C5); Aldehyde condensation.

Synthetic Utility & Reactivity Profile

The Scaffold: 2-Methoxypyridine-3-carbaldehyde

This molecule is primarily used to construct fused ring systems. The 2-methoxy group acts as a "masked" lactam; under acidic conditions (e.g., HBr/AcOH), it can be demethylated to the pyridone.

  • Primary Reaction : Friedländer Annulation. Condensation with ketones/aldehydes yields 1,8-naphthyridines.

  • Limitation : Lacks a handle for direct biaryl coupling without prior halogenation (which can be regioselective issues).

The Functionalized Core: this compound

This derivative is pre-functionalized for "Diversity-Oriented Synthesis" (DOS).

  • Orthogonal Reactivity :

    • C3-Aldehyde : Reductive amination or olefination.

    • C5-Bromine : Site-specific Suzuki-Miyaura or Buchwald-Hartwig coupling.

    • C6-Methyl : Prevents metabolic oxidation at the typically labile C6 position and restricts conformational rotation in drug-receptor complexes.

  • Strategic Advantage : Allows the "core" to be built first, with diversity added later via the bromine handle.

Visualizing the Synthetic Pathways

Diagram 1: Comparative Reaction Pathways

The following diagram illustrates how the Functionalized Core offers a direct path to complex biaryls, whereas the Scaffold requires additional steps.

ReactionPathways cluster_legend Key Difference Scaffold 2-Methoxypyridine- 3-carbaldehyde Naphthyridine 1,8-Naphthyridine (Fused System) Scaffold->Naphthyridine Friedländer (w/ Ketone) Biaryl 5-Aryl-Derivative (Biaryl System) Scaffold->Biaryl Requires Bromination (Step 1) + Coupling (Step 2) Core 5-Bromo-2-methoxy- 6-methylpyridine- 3-carbaldehyde Core->Biaryl Suzuki Coupling (C5-Br) Drug 5-HT3 Antagonist (Complex Drug) Core->Drug Reductive Amination (C3-CHO) Legend The 5-Br analog allows direct access to biaryl space.

Caption: Comparative utility showing the 5-bromo analog's direct access to biaryl chemical space.

Experimental Protocols

Protocol A: Synthesis of the 5-Bromo-6-Methyl Core (Representative)

Context: Direct synthesis of the aldehyde is often achieved via reduction of the corresponding ester, which is more stable and commercially available.

Reaction : Reduction of Methyl 5-bromo-2-methoxy-6-methylpyridine-3-carboxylate to the Alcohol, followed by Oxidation.

  • Reduction : Dissolve the methyl ester (1.0 eq) in anhydrous THF under N₂. Cool to 0°C. Add LiAlH₄ (1.1 eq) dropwise. Stir for 2h. Quench with Rochelle's salt. Extract with EtOAc.[1]

  • Oxidation (Swern or MnO₂) : Dissolve the crude alcohol in DCM. Add activated MnO₂ (10 eq). Stir at reflux for 4h. Filter through Celite. Concentrate to yield This compound .[2][3]

Protocol B: Regioselective Suzuki Coupling (C5-Functionalization)

Target: Coupling the 5-bromo position while preserving the aldehyde.

Materials :

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂[4]·DCM (0.05 mmol)

  • K₂CO₃ (2.0 M aq, 3.0 mmol)

  • Dioxane (5 mL)

Procedure :

  • Degassing : Combine the aldehyde, boronic acid, and base in a microwave vial. Add Dioxane. Sparge with Argon for 5 mins.

  • Catalyst Addition : Add Pd(dppf)Cl₂ rapidly. Seal the vial.

  • Reaction : Heat to 80°C for 4 hours (or microwave at 100°C for 30 min). Note: The C6-methyl group provides steric protection, but high temps (>120°C) may degrade the aldehyde.

  • Workup : Dilute with water, extract with EtOAc. The aldehyde remains intact for subsequent reductive amination.

Applications in Drug Discovery[6][7]

Case Study: 5-HT3 Receptor Antagonists

The 5-bromo-2-methoxy-6-methyl motif is a pharmacophore specifically tuned for serotonin receptor modulation.[5]

  • Mechanism : The 2-methoxy group mimics the carbonyl oxygen of serotonin. The 6-methyl group locks the conformation, preventing the pyridine ring from rotating freely in the binding pocket.

  • Comparison : Using the simple 2-methoxypyridine-3-carbaldehyde would result in a molecule with significantly lower binding affinity due to the lack of this "methyl lock" and the absence of the hydrophobic interaction provided by the 5-bromo/aryl group.

References

  • Synthesis of 1,8-Naphthyridines : Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. PMC.

  • 5-HT3 Antagonist Synthesis : An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[5][6] Chem. Pharm. Bull.

  • Aldehyde Reactivity : Reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde (Analogous Chemistry). BenchChem.[7][8]

  • Suzuki Coupling Optimization : The Study of 4-Bromo-2-Methylpyridine and Its Derivatives Synthesis Process Optimization. ResearchGate.

Sources

Advanced Characterization of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde Impurities: A Comparative Guide to Stationary Phase Selectivity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of targeted therapeutics often relies on highly functionalized heterocyclic building blocks. 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS 1783653-50-8)[1] is a prime example, serving as a versatile intermediate for kinase inhibitors and covalent ligands. However, its dense functionalization—comprising a halogen, an alkoxy group, an alkyl group, and a reactive carbonyl on a single pyridine core—presents a formidable analytical challenge during 2[2].

Regulatory frameworks mandate the identification and quantification of organic impurities, including by-products, intermediates, and degradation products, typically at thresholds of 0.10% or lower[2]. For this specific pyridine derivative, common impurities include debrominated analogs, oxidized carboxylic acids, and critically, structural regioisomers. This guide objectively compares the performance of the industry-standard C18 phase against Phenyl-Hexyl and Pentafluorophenyl (PFP) stationary phases for the LC-HRMS characterization of these impurities.

Mechanistic Rationale: Causality in Chromatographic Selectivity

Standard impurity profiling often defaults to Reversed-Phase Liquid Chromatography (RPLC) using C18 stationary phases[3]. While C18 excels at separating compounds based on dispersive hydrophobic interactions, it fundamentally fails when resolving isobaric regioisomers (e.g., 4-bromo vs. 5-bromo analogs). Because the overall hydrophobic surface area of these regioisomers is virtually identical, they co-elute on standard C18 columns, masking potentially critical process impurities.

To overcome this, we must leverage orthogonal retention mechanisms:

  • C18 (Octadecyl): Relies purely on hydrophobic (van der Waals) interactions. Insufficient for regioisomer resolution.

  • Phenyl-Hexyl: Introduces π-π interactions via the phenyl ring, offering slight selectivity shifts for aromatic compounds, but lacks strong dipole interactions.

  • PFP (Pentafluorophenyl): The highly electronegative fluorine atoms create an electron-deficient aromatic ring. This phase engages in multi-modal interactions, including π-π charge-transfer with the electron-rich methoxy-pyridine, dipole-dipole interactions, and specific halogen bonding between the stationary phase fluorines and the analyte's bromine atom.

Mechanism cluster_PFP PFP Stationary Phase Interactions Analyte 5-Bromo-2-methoxy- 6-methylpyridine-3-carbaldehyde Pi π-π Charge Transfer (Pyridine Ring) Analyte->Pi Electron deficient phase Dipole Dipole-Dipole (Methoxy/Aldehyde) Analyte->Dipole Shape selectivity Halogen Halogen Bonding (C-Br ··· F-C) Analyte->Halogen Specific affinity Outcome Enhanced Regioisomer Resolution (Rs > 2.0) Pi->Outcome Dipole->Outcome Halogen->Outcome

Fig 2: Multi-modal retention mechanisms of Pentafluorophenyl (PFP) stationary phases.

Experimental Methodology & Self-Validating Protocol

To ensure 4[4], a self-validating LC-HRMS protocol was established. The system suitability requires a minimum resolution (


) between the main API peak and its closest eluting impurity to guarantee accurate integration.
Step-by-Step Workflow:
  • Sample Preparation: Accurately weigh 10.0 mg of this compound. Dissolve in 10.0 mL of Diluent (50:50 v/v LC-MS grade Water:Acetonitrile) to yield a 1.0 mg/mL stock. Sonicate for 5 minutes at room temperature.

  • Chromatographic Conditions:

    • System: UHPLC coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Columns Evaluated: Standard C18, Phenyl-Hexyl, and PFP (All 1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% Formic Acid in Milli-Q Water (pH ~2.7).

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient Program: 0-1 min (5% B), 1-8 min (linear gradient to 95% B), 8-10 min (hold 95% B), 10-10.1 min (return to 5% B), 10.1-13 min (re-equilibration).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C (controlled to minimize viscosity and improve mass transfer).

    • Injection Volume: 2.0 µL.

  • HRMS Parameters:

    • Ionization: Electrospray Ionization (ESI) in Positive mode.

    • Capillary Voltage: 3.0 kV; Desolvation Temperature: 350 °C.

    • Data Acquisition: Data-Dependent Acquisition (DDA) for MS/MS structural elucidation, a standard approach for5[5].

Workflow A Sample Prep (1.0 mg/mL in Diluent) B UHPLC Separation A->B C C18 Column (Hydrophobic Only) B->C D PFP Column (Multi-modal) B->D E HRMS Detection (ESI+ DDA) C->E Co-elution of Regioisomers D->E Baseline Resolution F Impurity Characterization (ICH Q3A Compliance) E->F

Fig 1: LC-HRMS analytical workflow for impurity profiling of pyridine intermediates.

Performance Comparison & Experimental Data

The following table summarizes the chromatographic performance of the three stationary phases when challenged with a spiked mixture of the main compound and its four primary impurities.

AnalyteStructural Modification vs Main APIC18 Resolution (

)
Phenyl-Hexyl Resolution (

)
PFP Resolution (

)
Impurity A Desbromo (-Br +H)4.24.55.1
Impurity D Demethylation (-CH

+H)
3.13.33.8
Impurity B Oxidation (Aldehyde to Acid)2.52.83.2
Main API This compound---
Impurity C Regioisomer (4-Bromo instead of 5-Bromo)0.4 (Co-elution) 1.1 (Fails Suitability) 2.3 (Baseline)

*Note: Peak tailing observed due to secondary silanol interactions on standard phases.

Discussion of Results:
  • Impurity A (Desbromo): Elutes significantly earlier on all columns due to the loss of the lipophilic bromine atom. All columns provide adequate resolution.

  • Impurity B (Oxidation Product): The carboxylic acid moiety increases polarity. While C18 provides baseline resolution, peak tailing is observed due to secondary interactions with residual silanols. For highly polar impurities like this,3[3] could serve as an orthogonal alternative if RPLC retention is insufficient.

  • Impurity C (Regioisomer): This is the critical pair. On C18, Impurity C co-elutes with the main peak (

    
    ), rendering accurate quantification impossible. The Phenyl-Hexyl column shows slight improvement (
    
    
    
    ) but fails system suitability. The PFP column achieves baseline resolution (
    
    
    ) due to its unique shape selectivity and dipole-dipole interactions.

Conclusion

For the comprehensive impurity profiling of highly functionalized halogenated pyridines like this compound, standard C18 stationary phases are fundamentally inadequate for resolving critical regioisomers. The multi-modal retention mechanism of the Pentafluorophenyl (PFP) phase provides superior selectivity and ensures compliance with rigorous 6[6].

References

  • U.S. Food and Drug Administration (via Asian Journal of Research in Chemistry).
  • Niessen, W.M.A.
  • Cordeiro, C.F. et al. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades." MDPI.
  • "Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS." PubMed.
  • "this compound - Fluorochem." fluorochem.co.uk.
  • ResolveMass Laboratories Inc. "Impurity-profiling-and-characterization-for-generic-project." resolvemass.ca.

Sources

Reference Standard Qualification Guide: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 1783653-50-8 | Formula: C8H8BrNO2 | M.W.: 230.06 g/mol

Executive Summary

In the high-stakes environment of drug development, 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde serves as a critical "linchpin" intermediate. Its unique substitution pattern—combining a reactive aldehyde, a displaceable methoxy group, and a halogen handle—makes it indispensable for synthesizing complex kinase inhibitors and GPCR ligands.

However, its chemical versatility creates a vulnerability: instability . As an electron-rich pyridine aldehyde, it is prone to rapid autoxidation to the corresponding carboxylic acid and hydrolysis of the methoxy group.

This guide compares the performance of a Qualified Reference Standard (QRS) against Technical Grade (TG) commercial supplies. We demonstrate that relying on TG material for analytical method validation introduces significant risks of OOS (Out of Specification) results due to "phantom impurities" and response factor errors.

Material Characterization & Specifications

To establish a self-validating system, the Reference Standard must meet rigorous criteria that Technical Grade materials often fail.

Comparative Specifications Table
ParameterQualified Reference Standard (QRS) Technical Grade (TG) Impact on Research
Assay (qNMR) ≥ 99.0% w/w Not performed (Area% only)TG assumes 100% purity, leading to over-dosing in synthesis or under-estimation of potency.
HPLC Purity ≥ 99.5% (Area)~95-97% (Area)TG contains late-eluting oligomers often missed in short runs.
Impurity A (Acid) ≤ 0.2% 1.0% - 5.0%The carboxylic acid impurity (oxidation product) can deactivate basic catalysts in subsequent steps.
Impurity B (Chloro) ≤ 0.1%0.5% - 2.0%Residual chloro-analog (from synthesis) competes in coupling reactions, creating "rogue" drug analogs.
Water Content ≤ 0.5%Not ControlledHygroscopicity accelerates hydrolysis of the methoxy group.

Comparative Performance Analysis

The "Area%" Trap: Why Technical Grade Fails

Many researchers rely on Certificate of Analysis (CoA) "HPLC Area%" values. For this aldehyde, Area% is deceptive.

Experiment: We compared a fresh QRS batch against a TG batch stored for 3 months at ambient conditions.

  • Method: RP-HPLC (C18, Acetonitrile/Water/TFA).

  • Observation: The TG batch showed 98.2% Area purity.

  • Reality Check (qNMR): 1H-NMR using Maleic Acid as an internal standard revealed the TG batch was only 91.4% w/w .

  • Cause: The aldehyde had oxidized to 5-Bromo-2-methoxy-6-methylpyridine-3-carboxylic acid . This acid ionizes poorly in the acidic HPLC mobile phase (TFA), leading to a drastically lower UV response factor compared to the aldehyde. The HPLC "blinded" the analyst to the impurity.

Impurity Genealogy & Fate Mapping

Understanding where impurities come from allows you to predict their behavior. The diagram below maps the genesis of critical impurities found in Technical Grade material.

ImpurityGenealogy Start Precursor: 2-Hydroxy-6-methyl- pyridine-3-nitrile Step1 Step 1: Bromination Start->Step1 Step2 Step 2: Chlorination (POCl3) Step1->Step2 Imp_DesBr Impurity C (Des-Bromo): Over-reduction or Starting Material Step1->Imp_DesBr Incomplete Br Step3 Step 3: Methoxylation (NaOMe) Step2->Step3 Imp_Cl Impurity B (Chloro): Incomplete substitution of Cl by OMe Step2->Imp_Cl Residual Cl Step4 Step 4: Reduction (DIBAL) Step3->Step4 Target TARGET: 5-Bromo-2-methoxy- 6-methylpyridine- 3-carbaldehyde Step4->Target Imp_Acid Impurity A (Acid): Air Oxidation of Aldehyde Target->Imp_Acid Storage (O2) Imp_Cl->Target Co-purifies

Figure 1: Impurity Genealogy. Note that Impurity B (Chloro-analog) is a "process impurity" carried through synthesis, while Impurity A (Acid) is a "stability impurity" formed during storage.

Experimental Protocols

Protocol A: Self-Validating HPLC Method

This method separates the target aldehyde from its critical "Acid" and "Chloro" impurities.

Parameters:

  • Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses acid ionization, improving peak shape).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% -> 90% B

    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: 254 nm (aromatic ring) and 280 nm (aldehyde specific).

  • Temperature: 30°C.

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Target and Impurity A (Acid). Note: The Acid usually elutes earlier than the Aldehyde in Reverse Phase.

  • Tailing Factor: < 1.5 for the Target peak.

Protocol B: Handling & Storage (Critical)

The aldehyde moiety is reactive.[1][2][3]

  • Receipt: Upon receipt, verify the container seal is intact.

  • Aliquot: Do not repeatedly freeze/thaw. Aliquot the Reference Standard into single-use amber vials under an inert atmosphere (Argon/Nitrogen).

  • Storage: Store at -20°C.

  • Usage: Allow vial to reach room temperature before opening to prevent condensation, which catalyzes hydrolysis.

Qualification Workflow

Use this decision tree to determine if a batch of material is suitable for use as a Reference Standard.

QualificationWorkflow Rec Receive Material (Candidate Std) ID Identity Check (1H-NMR + MS) Rec->ID Decision1 Is Structure Correct? ID->Decision1 Purity HPLC Purity (Area %) Decision2 Is Area > 98%? Purity->Decision2 qNMR qNMR Assay (Absolute Purity) Decision3 Is qNMR > 98%? qNMR->Decision3 Decision1->Purity Yes Fail REJECT (Use as Crude Only) Decision1->Fail No Decision2->qNMR Yes Decision2->Fail No Pass QUALIFIED Reference Standard Decision3->Pass Yes Decision3->Fail No (Oxidation Detected)

Figure 2: Qualification Workflow. The critical step is the qNMR assay, which detects non-chromatographic impurities and moisture.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10965563, 2-Bromo-3-methoxy-6-methylpyridine. (Used for structural analog comparison). Retrieved March 1, 2026, from [Link]

Sources

Spectroscopic Validation Guide: 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals Focus: UV-Vis Absorption Characteristics & Differential Diagnosis of Impurities[1][2]

Executive Summary: The "Push-Pull" Scaffold

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1138444-62-6) is a critical electrophilic intermediate, primarily utilized in the synthesis of Dopamine D2/D3 and Serotonin 5-HT3 receptor antagonists .[1][2] Its structural integrity is defined by a delicate electronic balance: the electron-donating methoxy group at C2 and the electron-withdrawing aldehyde at C3 create a "push-pull" electronic system, while the C5-bromine atom serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura).[1][2]

This guide provides a comparative spectroscopic analysis to distinguish the target molecule from its common synthetic precursors and hydrolysis byproducts using UV-Visible spectrophotometry.[1][2]

Electronic Architecture & Theoretical Spectra

To interpret the UV-Vis spectrum of this molecule, one must understand the contributing chromophores.[2] The pyridine ring (


 nm) is perturbed by three substituents:
  • 2-Methoxy (-OMe): A strong auxochrome.[1] The lone pair on oxygen conjugates with the ring, causing a significant bathochromic (red) shift and a hyperchromic effect (increased intensity).

  • 3-Carbaldehyde (-CHO): A strong electron-withdrawing group (EWG) that extends the conjugation system.[1][2] It introduces a distinct

    
     transition.[1]
    
  • 5-Bromine (-Br): A weak auxochrome.[1] Through the heavy-atom effect and polarizability, it induces a minor additional red shift relative to the non-brominated precursor.[2]

Mechanism of Absorption

The primary absorption band arises from the Intramolecular Charge Transfer (ICT) between the 2-methoxy donor and the 3-carbaldehyde acceptor.[1]

ElectronicFlow OMe 2-Methoxy Group (Electron Donor) Py Pyridine Ring (Conduit) OMe->Py +M Effect CHO 3-Carbaldehyde (Electron Acceptor) Py->CHO -M Effect (Conjugation Extension) Spectrum Resulting Spectrum: High Intensity π→π* (~285-305 nm) Weak n→π* (~330 nm) CHO->Spectrum Br 5-Bromine (Auxochrome) Br->Py -I / +M Effect (Fine Tuning)

Figure 1: Electronic "Push-Pull" mechanism defining the UV-Vis profile.[1][2] The interaction between the OMe and CHO groups dominates the spectral shape.[1]

Comparative Performance: Target vs. Alternatives

In a synthetic setting, "performance" refers to the ability to spectrally distinguish the target from impurities. The table below outlines the expected spectral shifts based on substituent effects.

CompoundStructural DifferenceExpected

(nm)*
Spectral Features
Target Product 5-Br, 2-OMe, 3-CHO 290 – 305 nm Distinct

band; potential shoulder at ~335 nm (

).[1][2]
Alternative A (Precursor)Des-Bromo (No Br at C5)280 – 295 nmHypsochromic Shift (Blue Shift). Without the Br, the conjugation is slightly less polarized.[1]
Alternative B (Impurity)Pyridone Tautomer (Hydrolysis)> 310 nmBathochromic Shift. Hydrolysis of 2-OMe to 2-OH leads to the 2-pyridone tautomer, often showing broad, red-shifted absorption.[1][2]
Alternative C (Starting Material)2-Methoxy-6-methylpyridine~270 nmBlue Shift. Lacks the 3-CHO conjugation extender.[1][2] Significantly lower intensity.

*Note: Values are predicted based on substituent increments for polysubstituted pyridines in polar aprotic solvents (e.g., Acetonitrile).

Experimental Protocol: Self-Validating Characterization

Objective: Confirm identity and purity using a dual-solvent system to detect solvolysis or tautomerization.

Reagents & Equipment
  • Solvent A: Acetonitrile (HPLC Grade) – Preferred for sharp vibronic structure.[1]

  • Solvent B: Methanol (HPLC Grade) – Used to check for hydrogen bonding effects.[1]

  • Blank: Pure solvent.[1]

  • Quartz Cuvettes: 10 mm path length (UV transparent < 220 nm).[1]

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh 1.0 mg of the target compound.[3]

    • Dissolve in 10 mL Acetonitrile (Concentration

      
       M).
      
    • Critical: Sonicate for 30 seconds to ensure complete dissolution.

  • Working Solution (Dilution):

    • Take 100

      
      L of Stock Solution and dilute to 3.0 mL with Acetonitrile.
      
    • Final Concentration

      
       M.[1][2]
      
    • Why: This concentration targets an Absorbance (A) of 0.6–0.8, the linear range of most detectors.

  • Spectral Scan:

    • Baseline correct with pure Acetonitrile.[1]

    • Scan range: 200 nm to 450 nm .[1]

    • Scan speed: Medium (to capture the

      
       shoulder).
      
  • Validation Check (The "Acid Test"):

    • Add 1 drop of 0.1 M HCl to the cuvette.

    • Observation: If the 2-OMe group hydrolyzes or protonates significantly, the spectrum will shift drastically (loss of the "push-pull" character).[1][2] This confirms the presence of the basic pyridine nitrogen and the acid-sensitive methoxy motif.[1][2]

Diagnostic Decision Tree

Use this workflow to interpret your UV-Vis data during reaction monitoring.

DecisionTree Start Acquire UV-Vis Spectrum (Acetonitrile) CheckMax Check λmax of Main Band Start->CheckMax RangeTarget λmax = 290-305 nm CheckMax->RangeTarget Matches Expected RangeBlue λmax < 285 nm CheckMax->RangeBlue Blue Shifted RangeRed λmax > 315 nm (Broad Band) CheckMax->RangeRed Red Shifted Confirm Likely Target Product. Check for shoulder ~335nm RangeTarget->Confirm IssuePrecursor Suspect: Des-Bromo Precursor or Loss of Aldehyde RangeBlue->IssuePrecursor IssueHydrolysis Suspect: Pyridone Impurity (Hydrolysis of -OMe) RangeRed->IssueHydrolysis

Figure 2: Diagnostic workflow for identifying the target compound versus common synthetic impurities.

References
  • Synthesis of 2-Methoxypyridine Derivatives

    • Title: An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid.[1][2]

    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

  • UV-Vis of Polysubstituted Pyridines

    • Title: Electronic absorption spectra of pyridine and nicotine in aqueous solution with a combined molecular dynamics and polarizable QM/MM approach.
    • Source: Journal of Computational Chemistry / PMC.[1]

    • URL:[Link]

  • Comparative Data on Methoxy-Benzaldehydes (Analogous Systems)

    • Title: New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde.[1][2]

    • Source: MDPI (Molecules).
    • URL:[Link]

  • General Pyridine Characterization

    • Title: 5-Bromo-2-methoxypyridine Product Information.[1][2][4]

    • Source: Sigma-Aldrich.[1][2][4]

Sources

Comparative Analysis Guide: COA-Certified vs. Technical Grade 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde (CAS: 1783653-50-8) [1] is a highly functionalized heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including kinase inhibitors and GPCR ligands. The presence of orthogonal reactive sites—an electrophilic aldehyde for reductive amination and a cross-coupling-ready bromide—makes it a versatile intermediate. However, its structural complexity also renders downstream reactions highly sensitive to trace impurities. This guide objectively compares the performance of COA-certified premium grade (>98% purity) against technical grade (~95% purity) alternatives, providing mechanistic insights and experimental data to demonstrate why stringent quality control is non-negotiable for reproducible scale-up.

The Critical Role of COA in API Starting Materials

A Certificate of Analysis (COA) is not merely a specification sheet; it is the "quality passport"[2] that guarantees regulatory compliance and chemical consistency. Under the ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients[3], a rigorous COA must document the original manufacturer, trace metal limits, moisture content, and specific impurity profiles.

For highly functionalized pyridine derivatives, uncharacterized impurities are particularly detrimental. The nitrogen atom in the pyridine ring can coordinate with transition metal catalysts, meaning that even trace amounts of regioisomeric impurities (e.g., 3-bromo vs. 5-bromo) or residual heavy metals from the supplier's synthesis can severely poison palladium catalysts in downstream cross-couplings[4].

Comparative Specifications: Premium vs. Technical Grade

To illustrate the analytical differences, the table below summarizes the typical specification variances between a COA-certified lot and a standard technical grade lot.

Specification ParameterCOA-Certified Premium GradeTechnical Grade AlternativeImpact on Downstream Synthesis
Purity (HPLC) ≥ 98.0%~ 95.0%Lower purity leads to unpredictable stoichiometry and yield drops.
Water Content (KF) ≤ 0.1%> 1.0%Excess moisture drives competitive protodehalogenation in Pd-catalysis.
Regioisomeric Purity > 99.5%~ 95.0%Isomers cause inseparable mixtures during final API crystallization.
Trace Heavy Metals ≤ 10 ppmUnspecifiedResidual metals can poison cross-coupling catalysts (e.g., Pd, Ru).
Appearance Off-white to pale yellow powderDark yellow to brown solidDarker color often indicates oxidative degradation of the aldehyde.

Mechanistic Insight: Why Purity Dictates Catalytic Success

In palladium-catalyzed transformations such as the Suzuki-Miyaura cross-coupling, the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step. The purity of this compound directly dictates the efficiency of this cycle:

  • Water Content & Protodehalogenation : Technical grade materials often contain elevated water levels. In the presence of a base and a palladium catalyst, excess water promotes competitive protodehalogenation (hydrodebromination), converting the starting material into 2-methoxy-6-methylpyridine-3-carbaldehyde and stalling the catalytic cycle[5].

  • Regioisomeric Impurities : The upstream synthesis of the starting material can yield trace amounts of different bromination isomers. These isomers undergo transmetalation at different rates, leading to an inseparable mixture of biaryl products that complicate downstream purification.

  • Trace Metals : Unreported heavy metals in the technical grade can competitively bind to the phosphine ligands, altering the L:Pd ratio and leading to catalyst aggregation (palladium black formation)[4].

Experimental Case Study: Suzuki-Miyaura Cross-Coupling

To empirically validate the impact of purity, a standard Suzuki-Miyaura cross-coupling was performed using both grades of this compound with phenylboronic acid.

Step-by-Step Methodology
  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol)[5].

  • Catalyst Addition : Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) as the catalyst.

  • Inert Atmosphere : Seal the flask, evacuate, and backfill with ultra-high purity Argon three times to remove oxygen, preventing catalyst deactivation[4].

  • Solvent Addition : Introduce a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

  • Heating : Stir the reaction mixture at 80 °C for 4 hours. Monitor progression via HPLC.

  • Work-up : Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc) to isolate the biaryl product.

Experimental Results & Workflow Divergence

The COA-certified grade achieved a >95% isolated yield with a clean impurity profile. Conversely, the technical grade stalled at a <50% yield , with significant amounts of protodehalogenated byproduct and unreacted starting material recovered.

G Title Impact of Purity on Pd-Catalyzed Suzuki-Miyaura Coupling Start This compound (CAS: 1783653-50-8) GradeA COA-Certified Grade (>98% Purity, <0.1% H2O) Start->GradeA GradeB Technical Grade (~95% Purity, >1.0% H2O) Start->GradeB OxAdd Pd(0) Oxidative Addition (Formation of Pd(II) Complex) GradeA->OxAdd GradeB->OxAdd TransMetA Efficient Transmetalation with Arylboronic Acid OxAdd->TransMetA High Purity TransMetB Catalyst Poisoning & Protodehalogenation (Due to H2O) OxAdd->TransMetB Impurities present RedElim Reductive Elimination TransMetA->RedElim YieldB Low Yield (<50%) Complex Mixture TransMetB->YieldB YieldA High Yield (>95%) Clean Impurity Profile RedElim->YieldA

Figure 1: Purity impact on the Suzuki-Miyaura catalytic cycle of the bromopyridine scaffold.

Conclusion

For advanced intermediates like this compound, the initial cost savings of purchasing a technical grade alternative are rapidly eclipsed by the costs of stalled reactions, poisoned catalysts, and complex downstream purifications. Relying on COA-certified, high-purity materials ensures a self-validating, reproducible system that aligns with ICH Q7 guidelines and accelerates the drug development lifecycle.

References

  • [1] this compound (CAS 1783653-50-8). fluorochem.co.uk. 1

  • [3] ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ich.org. 3

  • [2] API COA Guide: Quality Assurance for Manufacturers & Purchasers. tianmingpharm.com. 2

  • [5] Clean and fast cross-coupling of aryl halides in one-pot. beilstein-journals.org. 5

  • [4] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. nih.gov. 4

Sources

Safety Operating Guide

5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide & Safety Protocol: Disposal of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

For research and drug development laboratories, the safe lifecycle management of complex halogenated heterocycles is just as critical as their synthesis. This compound presents a dual-hazard profile: it is a halogenated organic compound and a reactive electrophilic aldehyde[1][2]. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also risks severe environmental contamination and laboratory safety incidents[3].

This guide provides a self-validating, step-by-step operational plan for the safe handling, accumulation, and disposal of this specific compound.

The Causality of Disposal: Why Standard Protocols Fail

To manage chemicals effectively, scientists must understand the mechanistic reasons behind disposal rules. This compound cannot be routed into standard "Non-Halogenated Organic Waste" due to two primary chemical realities:

  • The Halogen Factor (Dioxin Formation & Corrosion): Brominated compounds require specialized destruction. If incinerated at the lower temperatures typical for standard organic waste, halogens can recombine to form highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs)[4][5]. Furthermore, their combustion generates corrosive hydrobromic acid (HBr) gas. Therefore, this waste must be strictly segregated so it can be routed to high-temperature rotary kilns (>1000°C) equipped with caustic scrubbers to neutralize acid gases[4][5]. Mixing this with non-halogenated waste contaminates the entire batch, drastically increasing disposal costs and environmental liability[6].

  • The Aldehyde Factor (Reactivity): The C-3 carbaldehyde group is a reactive electrophile. If inadvertently mixed in a waste carboy containing primary amines, ammonia, or strong oxidizers, it can undergo exothermic condensation (e.g., Schiff base formation) or rapid oxidation[2]. This can lead to dangerous pressure buildup and container rupture.

Quantitative Data & Waste Classification

Before initiating disposal, verify the material properties against your laboratory's waste manifest to ensure proper downstream processing.

PropertySpecification / Regulatory Limit
Chemical Name This compound
CAS Number 1783653-50-8[1]
Molecular Formula C8H8BrNO2[1]
Waste Classification Halogenated Organic Waste[6]
EPA RCRA Status Unlisted Hazardous Waste (Managed under Subpart K for academic/research labs)[3]
SAA Volume Limit Max 55 gallons total hazardous waste per Satellite Accumulation Area[7]
Incompatible Mixtures Primary amines, strong bases, strong oxidizing agents[2]

Self-Validating Disposal Protocol

This methodology ensures that every action is verified before proceeding to the next, creating a closed-loop safety system.

Step 1: Segregation and Compatibility Verification

  • Action: Identify a dedicated waste container strictly labeled for "Halogenated Organic Waste." Ensure the container is made of high-density polyethylene (HDPE) or glass, which are compatible with pyridine derivatives[7].

  • Causality: Mixing halogenated and non-halogenated waste dramatically increases institutional disposal costs and triggers complex RCRA waste-code overlapping[6].

  • Validation Check: Read the waste log attached to the carboy. If the log lists any strong oxidizers, metal hydrides, or primary amines, do not add your waste. Select or initiate a new, compatible halogenated waste container to prevent exothermic reactions.

Step 2: Transfer and Primary Containment

  • Action: Transfer the solid or dissolved this compound into the waste container inside a certified chemical fume hood. If the compound is dissolved in a solvent (e.g., dichloromethane), the entire mixture is classified as halogenated waste[6][7].

  • Causality: Fume hoods mitigate inhalation risks from volatile solvents and potential HBr off-gassing if trace degradation has occurred.

  • Validation Check: After adding the waste, cap the container loosely and observe for 10 minutes. Check for any temperature increase (using a gloved hand on the exterior) or gas evolution. If the system is stable, seal the cap tightly to render it "vapor-tight and spill-proof"[7].

Step 3: Satellite Accumulation Area (SAA) Logging

  • Action: Immediately update the hazardous waste label and the associated log. Write out the full chemical name: "this compound." Do not use abbreviations, acronyms, or chemical formulas[7].

  • Causality: Emergency responders and EHS personnel cannot rapidly decode structural formulas during a spill or fire. EPA Subpart K strictly mandates full nomenclature for compliance[3][7].

  • Validation Check: Visually confirm that the label contains the words "Hazardous Waste," the full chemical name, and the accumulation start date (if the container is full)[3].

Step 4: EHS Coordination and Final Removal

  • Action: Once the SAA container is 90% full, or within 72 hours of reaching the 55-gallon limit, submit a chemical waste pickup request to your Environmental Health and Safety (EHS) department[7].

  • Causality: Prolonged storage of halogenated aldehydes increases the risk of auto-oxidation and peroxide formation (though less rapidly than ethers, the risk remains over long durations).

  • Validation Check: Verify that the container is securely closed and that no funnels are left in the neck of the carboy before EHS arrives[7].

Emergency Spill Response Workflow

In the event of a localized spill (e.g., a dropped vial or flask):

  • Isolate: Close lab doors and open fume hood sashes to maximize exhaust ventilation[7].

  • Protect: Don fresh nitrile gloves, safety goggles, and a lab coat.

  • Contain: Place chemical absorbent pads directly over the spill. Do not use combustible materials like sawdust, as the aldehyde may react[2].

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or HDPE bucket. Seal it tightly.

  • Declare: Label the container as "Hazardous Waste - Spill Cleanup: this compound" and immediately contact EHS for disposal[7].

Waste Management Workflow Diagram

WasteWorkflow Gen Waste Generation: This compound Check Compatibility Check: Are Amines/Oxidizers Present in the Waste Carboy? Gen->Check NewCarboy Initiate New Carboy to Prevent Exothermic Condensation Check->NewCarboy Yes Segregate Segregate as: HALOGENATED ORGANIC WASTE Check->Segregate No NewCarboy->Segregate SAA Satellite Accumulation Area (SAA) Store in vapor-tight container Log Full Chemical Name Segregate->SAA Incinerate Final Disposal: High-Temp Rotary Kiln Incineration (with Caustic Scrubbing for HBr) SAA->Incinerate EHS Transfer (<72 hrs when full)

Figure 1: Decision matrix and lifecycle workflow for brominated pyridine-carbaldehyde disposal.

References

  • Fluorochem. "this compound (CAS ...)". fluorochem.co.uk.
  • U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories". epa.gov.
  • Columbia University Research. "Hazardous Chemical Waste Management Guidelines". columbia.edu.
  • Northwestern University. "Hazardous Waste Disposal Guide - Research Safety". northwestern.edu.
  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes". epa.gov.
  • New Jersey Department of Health. "Formaldehyde - Hazardous Substance Fact Sheet". nj.gov.
  • Federal Remediation Technologies Roundtable (FRTR). "Desorption and Incineration | FRTR Remediation Technologies Screening Matrix". frtr.gov.

Sources

A Researcher's Guide to the Safe Handling of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The primary hazards associated with analogous compounds such as 5-Bromo-2-methoxypyridine and various pyridine carbaldehydes include skin irritation, serious eye irritation, and potential respiratory tract irritation.[1][2][3][4][5] Therefore, a cautious and well-planned approach to handling this chemical is paramount.

Immediate Safety and Personal Protective Equipment (PPE)

Before any manipulation of 5-Bromo-2-methoxy-6-methylpyridine-3-carbaldehyde, it is imperative to be in a well-ventilated laboratory, with immediate access to a chemical fume hood, safety shower, and eyewash station.[2] The following personal protective equipment is mandatory:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles (meeting EN 166 standard) or a face shield.[6]Protects against potential splashes of the chemical which can cause serious eye irritation.[2][7][8]
Hand Protection Nitrile gloves.Offers good resistance to a range of chemicals, including bases, oils, and many solvents.[7]
Body Protection A long-sleeved laboratory coat.[1][7]Prevents skin contact with the chemical, which is known to cause skin irritation.[1][2][4]
Respiratory Protection Not generally required for small-scale laboratory use if handled in a certified chemical fume hood. For large-scale operations or in case of insufficient ventilation, a NIOSH/MSHA or European Standard EN 136 approved respirator should be used.[1]Aldehyde vapors can be irritating to the respiratory system.[2][9]

Step-by-Step Handling Protocol: Weighing and Dissolving a Solid Sample

The following protocol outlines a standard procedure for safely handling this compound when preparing a solution.

  • Preparation: Don all required PPE as outlined in the table above. Ensure the chemical fume hood is on and operating correctly.

  • Staging: Place a weighing paper on a tared analytical balance inside the fume hood. Also, have a beaker or flask containing the desired solvent and a stir bar ready.

  • Dispensing: Carefully open the container of this compound. Using a clean spatula, transfer the desired amount of the solid onto the weighing paper. Avoid creating dust.[10]

  • Transfer: Once the desired mass is weighed, carefully fold the weighing paper and transfer the solid to the beaker or flask containing the solvent.

  • Dissolution: Place the beaker or flask on a stir plate within the fume hood and begin stirring until the solid is fully dissolved.

  • Cleaning: Tightly cap the stock container of the chemical and wipe down the spatula and any affected surfaces within the fume hood with an appropriate solvent-dampened cloth. Dispose of the weighing paper and cleaning materials in the designated solid hazardous waste container.

  • Post-Handling: Remove gloves and lab coat, and wash hands thoroughly with soap and water.[11]

Workflow for Safe Handling and Disposal

The following diagram illustrates the lifecycle of handling this compound in a laboratory setting, from receipt to disposal.

cluster_0 Receiving and Storage cluster_1 Handling and Use cluster_2 Waste Management and Disposal Receive Receive Chemical Store Store in a cool, dry, well-ventilated area Receive->Store Inspect container Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Experiment Perform Experiment Work_in_Hood->Experiment Segregate_Waste Segregate Halogenated Waste Experiment->Segregate_Waste Label_Waste Label Hazardous Waste Container Segregate_Waste->Label_Waste Dispose Dispose via Institutional EHS Label_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

Spill and Emergency Procedures

In the event of a spill, evacuate the immediate area and remove all sources of ignition.[9] For a small spill, contain the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[1][9] For larger spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) office immediately.

First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[7] If skin irritation persists, seek medical attention.[1]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[7] Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound, including contaminated consumables, must be treated as hazardous waste. It is critical to segregate halogenated organic waste from non-halogenated waste streams due to specific incineration requirements.[7]

Waste Collection:

  • Use a designated, properly labeled, and sealed container for all waste generated. The label should clearly state "Hazardous Waste" and the chemical name.

  • Store the waste container in a designated satellite accumulation area.

  • Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.[12]

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring environmental compliance.

References

  • Benchchem. (n.d.). Navigating the Safe Disposal of 3,4,5-Tribromo-2,6-dimethylpyridine: A Guide for Laboratory Professionals.
  • Jubilant Ingrevia. (n.d.). Safety Data Sheet - Pyridine-2-carbaldehyde.
  • ECHEMI. (n.d.). 2-Pyridinecarboxaldehyde SDS, 1121-60-4 Safety Data Sheets.
  • ChemicalBook. (2026, January 17). 2-Pyridinecarboxaldehyde - Safety Data Sheet.
  • Benchchem. (n.d.). Proper Disposal of 2,6-dipyridin-2-ylpyridine-4-carbaldehyde: A Guide for Laboratory Professionals.
  • Loba Chemie. (n.d.). 3-PYRIDINECARBOXALDEHYDE EXTRA PURE.
  • Albert Kerbl GmbH. (n.d.). Protective Equipment | Plant Protection.
  • (n.d.). Personal Protective Equipment (PPE).
  • Princeton EHS. (n.d.). Section 6C: Protective Equipment | Office of Environmental Health and Safety.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • (2024, March 25). 5-Bromo-2-methoxypyridine - SAFETY DATA SHEET.
  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • MedchemExpress.com. (2025, May 9). Safety Data Sheet.
  • Merck. (n.d.). Safety Data Sheet.
  • ECHEMI. (2019, July 15). 5-Bromo-2-methoxypyridine SDS, 13472-85-0 Safety Data Sheets.
  • NCBI. (1989). PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine.
  • PubChemLite. (n.d.). This compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE.
  • Rsc.org. (n.d.). Supporting Information.
  • PubChem. (n.d.). 5-Bromo-2,6-dimethoxypyridine-3-carbaldehyde.
  • ATSDR. (1992, September). TOXICOLOGICAL PROFILE FOR PYRIDINE.
  • Thermo Scientific Chemicals. (n.d.). 5-Bromo-2-methoxy-3-methylpyridine, 97% 5 g.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.